L-687414
Description
Properties
IUPAC Name |
(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSFPFYQBZGDC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437953 | |
| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-65-6 | |
| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of L-687,414
This technical guide provides a comprehensive overview of the mechanism of action of L-687,414, a significant modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is curated for professionals in the fields of neuroscience, pharmacology, and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
L-687,414 is a research chemical that acts as a low-efficacy partial agonist at the glycine (B1666218) modulatory site of the NMDA receptor.[1][2][3] In conditions of excessive NMDA receptor stimulation, its antagonist properties become more prominent.[1] This dual activity has positioned L-687,414 as a valuable tool for investigating the physiological and pathological roles of the NMDA receptor, with potential therapeutic implications. The compound has demonstrated anticonvulsant, analgesic, and neuroprotective effects in animal models.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of L-687,414.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Species/Tissue | Experimental Context |
| Apparent K_b_ | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations.[1][2] |
| pK_b_ | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Shift in the concentration-response for NMDA-evoked inward current.[1][2] |
| pK_i_ | 6.1 ± 0.09 | Not Specified | Affinity for the glycine site on the NMDA receptor complex.[1][2] |
| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Partial agonism in whole-cell voltage-clamp experiments.[1][2] |
Table 2: In Vivo Anticonvulsant Efficacy (ED_50_ Values)
| Seizure Induction Method | ED_50_ (mg/kg) | Animal Model | Administration Route & Timing |
| N-methyl-D,L-aspartic acid (NMDLA) | 19.7 | Male Swiss Webster Mice | Intravenous, 15 min before test.[4] |
| Pentylenetetrazol (PTZ) | 13.0 | Male Swiss Webster Mice | Intravenous, 15 min before test.[4] |
| Electroshock | 26.1 | Male Swiss Webster Mice | Intravenous, 15 min before test.[4] |
| Audiogenic (120 dB bell) | 5.1 | DBA/2 Mice | Intraperitoneal, 30 min before test.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the literature for L-687,414.
1. Antagonism of NMDA-Evoked Population Depolarizations in Rat Cortical Slices
-
Objective: To determine the antagonist potency (apparent K_b_) of L-687,414 at the NMDA receptor in a tissue preparation.
-
Methodology:
-
Tissue Preparation: Cortical slices are prepared from the brains of rats.
-
Electrophysiology: The slices are maintained in an interface chamber and superfused with artificial cerebrospinal fluid. Population depolarizations are recorded in the cortical grey matter.
-
Drug Application: NMDA is applied to evoke population depolarizations. L-687,414 is then co-applied at various concentrations to assess its ability to antagonize the NMDA-evoked response.
-
Data Analysis: The concentration of L-687,414 that produces a two-fold rightward shift in the NMDA concentration-response curve is used to calculate the apparent K_b_ value.
-
2. Whole-Cell Voltage-Clamp in Rat Cultured Cortical Neurons
-
Objective: To characterize the functional activity of L-687,414 on NMDA receptor-mediated currents at the single-cell level.
-
Methodology:
-
Cell Culture: Primary cortical neurons are cultured from rat embryos.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual neurons. The cell membrane is held at a negative potential (e.g., -60 mV) to record inward currents.
-
Drug Application: NMDA is applied to the neuron to evoke an inward current. L-687,414 is then co-applied with NMDA to measure its effect on the current. To determine if it is a partial agonist, L-687,414 is applied in the absence and presence of a saturating concentration of glycine.
-
Data Analysis: The shift in the NMDA concentration-response curve in the presence of L-687,414 is used to calculate the pK_b_. The ability of L-687,414 to evoke a current on its own, and the extent to which it can inhibit the maximal glycine-evoked current, are used to estimate its intrinsic activity.[1][2]
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of L-687,414 is its interaction with the glycine binding site on the NR1 subunit of the NMDA receptor. The following diagrams illustrate the key signaling pathways and the proposed mechanism of L-687,414.
Caption: NMDA Receptor Signaling Pathway and L-687,414 Interaction.
The following diagram illustrates the experimental workflow for determining the anticonvulsant activity of L-687,414.
Caption: Experimental Workflow for Anticonvulsant Activity Assessment.
L-687,414's activity as a partial agonist at the glycine site of the NMDA receptor is a key aspect of its mechanism. This means it has a lower intrinsic efficacy compared to the full agonist, glycine. In scenarios where there is excessive glutamate and glycine, leading to over-activation of NMDA receptors (a condition known as excitotoxicity), L-687,414 can act as a competitive antagonist by occupying the glycine site and preventing the full agonistic effect of glycine. This is the basis for its neuroprotective properties.
Recent research has also explored the interaction of L-687,414 with other neurotransmitter systems. For instance, the hyperlocomotion induced by L-687,414 in rodents can be reversed by agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[3][5] This suggests a downstream interaction between the glutamatergic system, modulated by L-687,414, and the dopaminergic system, where TAAR1 is expressed.[5]
Caption: Logical Relationship of L-687,414's Dual Action.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-687,414 - Wikipedia [en.wikipedia.org]
- 4. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
L-687,414: A Technical Guide to its Partial Agonist Activity at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The document collates quantitative data, details key experimental methodologies, and visualizes relevant pathways and workflows to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Core Concepts: The NMDA Receptor and Glycine Site Modulation
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, and memory formation. For the NMDA receptor's ion channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][2] The glycine binding site represents a key target for modulating NMDA receptor activity. Partial agonists at this site, such as L-687,414, are compounds that bind to the receptor and elicit a response that is lower than that of a full agonist like glycine.[2][3] This profile is of therapeutic interest as it may allow for a degree of normal synaptic transmission while preventing the excessive receptor activation associated with excitotoxicity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of L-687,414's interaction with the NMDA receptor glycine site, based on published in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Efficacy of L-687,414
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 6.1 ± 0.09 | Rat | Concentration-inhibition curves in cultured cortical neurons | [3][4] |
| Apparent Kb | 15 µM | Rat | Antagonism of NMDA-evoked population depolarizations in cortical slices | [3][4] |
| pKb | 6.2 ± 0.12 | Rat | Whole-cell voltage-clamp in cultured cortical neurons | [3][4] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat | Whole-cell voltage-clamp in cultured cortical neurons | [3][4] |
Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | ED50 (mg/kg, i.v.) | Reference |
| N-methyl-D,L-aspartic acid (NMDLA)-induced | 19.7 | [5] |
| Pentylenetetrazol (PTZ)-induced | 13.0 | [5] |
| Electroshock-induced | 26.1 | [5] |
| Audiogenic (DBA/2 mice, i.p.) | 5.1 | [5] |
Signaling and Experimental Visualizations
To clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NMDA receptor signaling pathway with L-687,414 modulation.
Caption: Workflow for in vivo Long-Term Potentiation (LTP) experiments.
Experimental Protocols
This section details the methodologies for key experiments used to characterize L-687,414.
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp
This technique is used to measure the affinity (pKb) and intrinsic activity of L-687,414 on individual neurons.
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Cell Preparation: Primary cortical neurons are cultured from rat embryos. After a period of growth in vitro (typically 1-2 weeks), they are suitable for electrophysiological recordings.
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Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a fine tip (3-6 MΩ resistance) is filled with an intracellular solution (e.g., containing K-Gluconate, KCl, HEPES, EGTA, MgATP, and Na2-GTP) and carefully brought into contact with a neuron to form a high-resistance seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.
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Experimental Procedure:
-
Neurons are voltage-clamped at a holding potential of approximately -70 mV.
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An external solution containing a known concentration of NMDA is applied to evoke an inward current.
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To determine the antagonist properties, concentration-response curves for NMDA are generated in the absence and presence of various concentrations of L-687,414. The rightward shift in the NMDA concentration-response curve allows for the calculation of the pKb value.[3][4]
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To determine partial agonist activity, L-687,414 is applied in the presence of a saturating concentration of NMDA. The inability of L-687,414 to completely abolish the inward current, and the level of the remaining current relative to that produced by glycine, is used to estimate its intrinsic activity.[3][4]
-
In Vitro Electrophysiology: NMDA-Evoked Population Depolarizations in Cortical Slices
This method assesses the potency of L-687,414 in a more intact tissue preparation.
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Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF), typically containing NaCl, KCl, NaHPO4, NaHCO3, CaCl2, MgCl2, and dextrose, and bubbled with 95% O2/5% CO2. Coronal slices of the cortex (around 400 µm thick) are prepared using a vibratome. Slices are allowed to recover in a holding chamber with oxygenated aCSF.
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Recording: A single slice is transferred to a recording chamber and perfused with aCSF. A recording electrode is placed in the cortical tissue to measure extracellular field potentials.
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Experimental Procedure:
-
A stable baseline potential is established.
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NMDA is applied to the slice, causing a population depolarization.
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The ability of different concentrations of L-687,414 to antagonize this NMDA-evoked depolarization is measured.
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The concentration of L-687,414 that produces a 50% reduction in the NMDA response is used to determine the apparent Kb value.[3][4]
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In Vivo Anticonvulsant Assays
These experiments evaluate the protective effects of L-687,414 against seizures in animal models.
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Animal Models: Male Swiss Webster or DBA/2 mice are commonly used.[5]
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Drug Administration: L-687,414 is typically administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses a set time before the seizure-inducing stimulus.[5]
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Seizure Induction Methods:
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Chemically-Induced: A convulsant agent such as N-methyl-D,L-aspartic acid (NMDLA) or pentylenetetrazol (PTZ) is administered to the animals.[5]
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Electrically-Induced: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal electroshock seizure.[5]
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Audiogenic: Genetically susceptible mice (e.g., DBA/2) are exposed to a high-intensity sound (e.g., 120 dB bell).[5]
-
-
Data Analysis: The dose of L-687,414 that protects 50% of the animals from seizures (the ED50) is calculated for each model.[5]
In Vivo Long-Term Potentiation (LTP)
This protocol assesses the impact of L-687,414 on a key form of synaptic plasticity thought to underlie learning and memory.
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Animal Preparation: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame to allow for precise electrode placement. A small hole is drilled in the skull above the hippocampus.
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Electrode Placement: A stimulating electrode is lowered into a presynaptic pathway, such as the medial perforant path, and a recording electrode is placed in a postsynaptic area, like the dentate gyrus, to record field excitatory postsynaptic potentials (fEPSPs).
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Experimental Procedure:
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Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 60 minutes) by delivering low-frequency stimulation.
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Drug Administration: A specific dosing regimen of L-687,414 or a vehicle control is administered intravenously.[4]
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LTP Induction: LTP is induced by applying high-frequency stimulation (HFS) to the presynaptic pathway.
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Post-HFS Recording: fEPSPs are recorded for several hours following HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis: The magnitude and duration of LTP in the L-687,414 treated group are compared to the control group to determine the drug's effect on this form of synaptic plasticity. Studies have shown that at neuroprotective doses, L-687,414 does not prevent the induction of hippocampal LTP.[3][4]
Conclusion
L-687,414 demonstrates a distinct pharmacological profile as a low-efficacy partial agonist at the NMDA receptor glycine site. Its ability to provide anticonvulsant effects and neuroprotection without impairing synaptic plasticity like LTP at therapeutic doses highlights the potential advantages of this mechanism of action. The data and protocols outlined in this guide provide a foundational resource for further investigation into L-687,414 and other glycine site modulators for the potential treatment of neurological disorders.
References
- 1. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 2. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 4. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Raltegravir, a Core HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the user's core request for a technical overview of an HIV-1 integrase inhibitor. The initially requested compound, L-687,414, is not an HIV-1 integrase inhibitor but a glycine-site NMDA receptor antagonist. This guide focuses on Raltegravir, a well-characterized, first-in-class HIV-1 integrase inhibitor, to fulfill the structural and content requirements of the original query.
Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This integration is a critical step for establishing a persistent infection. Raltegravir (brand name: Isentress) was the first integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection. It represents a significant milestone in antiretroviral therapy, offering a novel mechanism of action against the virus. This document provides a comprehensive technical overview of Raltegravir, including its chemical properties, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Chemical and Physical Properties of Raltegravir
Raltegravir is a hydroxypyrimidinone carboxamide derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide[1] |
| CAS Number | 518048-05-0[1][2][3] |
| Molecular Formula | C₂₀H₂₁FN₆O₅[1][2][3] |
| Molecular Weight | 444.42 g/mol [1][2][3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO[4] |
| Formulation | Often administered as its potassium salt, Raltegravir potassium (CAS: 871038-72-1)[4][5] |
Mechanism of Action
Raltegravir is a potent and selective inhibitor of the HIV-1 integrase enzyme.[6] It specifically targets the strand transfer step of the integration process, preventing the covalent insertion of the viral DNA into the host chromosome.[7]
The HIV-1 integration process, catalyzed by integrase, occurs in two main steps:
-
3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme binds to the ends of the linear viral DNA and removes a dinucleotide from each 3' end. This exposes reactive hydroxyl groups.
-
Strand Transfer: The pre-integration complex, containing the processed viral DNA and integrase, is transported into the nucleus. Here, the integrase facilitates a nucleophilic attack from the exposed 3'-OH groups of the viral DNA onto the phosphodiester backbone of the host cell's chromosomal DNA. This covalently links the viral DNA to the host genome.
Raltegravir acts by binding to the active site of the integrase-viral DNA complex, a structure known as the intasome.[8] Within the active site, Raltegravir chelates the two divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity of the enzyme.[8][9] By binding in this manner, Raltegravir blocks the strand transfer step, effectively preventing the stable integration of the viral genome into the host DNA.[7] This halts the viral replication cycle.
References
- 1. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
L-687,414: A Technical Guide to a Glycine Site NMDA Receptor Partial Agonist
Foreword: This document provides an in-depth technical overview of the discovery, mechanism of action, and pharmacological profile of L-687,414, a selective partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
L-687,414, chemically known as (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, is a compound developed by Merck Sharp & Dohme Research Laboratories. It emerged from research programs focused on identifying ligands for the glycine co-agonist site on the NMDA receptor.[1] This receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. L-687,414 is distinguished by its characterization as a low-efficacy partial agonist, a property that confers a unique pharmacological profile with potential therapeutic advantages over full antagonists.
Discovery and Synthesis
The discovery of L-687,414 was the result of efforts to develop potent and selective ligands for the NMDA receptor's glycine site. A short and efficient synthesis for L-687,414 was later developed at F. Hoffmann-La Roche.[1] While the full detailed protocol is proprietary, the synthesis is described as a six-step process with a 14% overall yield, starting from the commercially available (S)-β-methyl-γ-butyrolactone.
Mechanism of Action
L-687,414 exerts its effects by binding to the glycine co-agonist site on the NR1 subunit of the NMDA receptor. Unlike full agonists such as glycine, L-687,414 only partially activates the receptor, even at saturating concentrations. This results in a dual action: in conditions of low glycine concentration, it can facilitate NMDA receptor function, while in the presence of high glycine levels, it acts as a competitive antagonist. This low intrinsic activity is a key feature of its pharmacological profile.[1]
Signaling Pathway of the NMDA Receptor
Caption: NMDA receptor activation and modulation by L-687,414.
Pharmacological Data
The pharmacological properties of L-687,414 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacological Profile of L-687,414
| Parameter | Value | Species/Tissue | Reference |
| Apparent Kb | 15 µM | Rat Cortical Slices | [1] |
| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | [1] |
| pKi | 6.1 ± 0.09 | Rat NMDA Receptor Complex | [1] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | [1] |
Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | ED50 (mg/kg) | Route of Administration | Reference |
| N-methyl-D,L-aspartic acid (NMDLA)-induced | 19.7 | Intravenous | [1] |
| Pentylenetetrazol (PTZ)-induced | 13.0 | Intravenous | [1] |
| Electroshock-induced | 26.1 | Intravenous | [1] |
| Audiogenic (DBA/2 mice) | 5.1 | Intraperitoneal | [1] |
Table 3: In Vivo Neuroprotective Dosing Regimen in Rats
| Study Type | Dosing Regimen | Animal Model | Reference |
| Neuroprotection | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Rat Stroke Model | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize L-687,414.
Synthesis of L-687,414
While the full experimental details of the optimized synthesis by Pinard et al. are not publicly available, a representative workflow can be described based on the published information.
Caption: Generalized 6-step synthesis workflow for L-687,414.
In Vitro Electrophysiology
-
Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, gassed with 95% O2/5% CO2.
-
Coronal cortical slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in gassed aCSF at room temperature for at least 1 hour before recording.
-
Recordings are performed on cultured cortical neurons from neonatal rats.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with 1 µM tetrodotoxin (B1210768) and 10 µM bicuculline (B1666979) methiodide to block voltage-gated sodium channels and GABAA receptors, respectively.
-
The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 2 Mg-ATP.
-
Cells are voltage-clamped at -60 mV.
-
NMDA-evoked inward currents are elicited by application of NMDA.
-
Concentration-response curves for NMDA are generated in the absence and presence of varying concentrations of L-687,414 to determine the pKb.
-
To determine the pKi, concentration-inhibition curves are constructed by applying increasing concentrations of L-687,414 against a fixed concentration of NMDA and glycine.
In Vivo Neuroprotection Studies
-
Male rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
A midline incision is made in the neck, and the common carotid artery is exposed.
-
A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Body temperature is maintained at 37°C throughout the procedure.
-
L-687,414 or vehicle is administered intravenously as a bolus followed by a continuous infusion at the doses specified in Table 3.
-
Neurological deficit scoring is performed at various time points post-MCAO.
-
At the end of the experiment, animals are euthanized, and brains are removed for infarct volume analysis, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Experimental Workflow for In Vivo Neuroprotection Assay
Caption: Workflow for the in vivo MCAO neuroprotection study.
Conclusion
L-687,414 is a valuable pharmacological tool for investigating the role of the glycine modulatory site on the NMDA receptor. Its unique profile as a low-efficacy partial agonist offers a potential therapeutic advantage over full antagonists by allowing for a degree of normal synaptic transmission while preventing excessive receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of NMDA receptor pharmacology.
References
L-687,414: A Technical Guide to its Binding Affinity for NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of L-687,414's interaction with the NMDA receptor complex.
Quantitative Binding Affinity of L-687,414
Table 1: Binding Affinity of L-687,414 for the NMDA Receptor Glycine Site
| Ligand | Receptor Preparation | pKi | Ki (nM) | Reference |
| L-687,414 | Rat Cortical Slices | 6.1 ± 0.09 | ~794 | [1] |
Note: The Ki value represents the equilibrium dissociation constant, with a lower value indicating a higher binding affinity. The provided data is for the native receptor complex and does not delineate affinities for specific GluN1/GluN2 subunit compositions. Further research with recombinantly expressed NMDA receptor subtypes would be necessary to determine the subunit-specific binding profile of L-687,414.
Experimental Protocols: Radioligand Binding Assay for the NMDA Receptor Glycine Site
The determination of binding affinity for ligands like L-687,414 at the NMDA receptor glycine site is typically achieved through competitive radioligand binding assays. The following protocol is a representative methodology based on established practices.
Materials and Reagents
-
Biological Sample: Rat cortical membranes or cells expressing recombinant NMDA receptors.
-
Radioligand: A high-affinity radiolabeled antagonist for the glycine site, such as [³H]L-689,560 or [³H]MDL 105,519.
-
Test Compound: L-687,414.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled glycine site agonist or antagonist (e.g., Glycine, D-Serine, or an unlabeled high-affinity antagonist).
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
Experimental Procedure
-
Membrane Preparation:
-
Homogenize rat cortical tissue or cultured cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding with various concentrations of L-687,414.
-
Total Binding: Add membrane preparation, radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of L-687,414.
-
Incubate all samples at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube/well through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-687,414 concentration.
-
Determine the IC₅₀ value (the concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value for L-687,414 using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways Modulated by L-687,414
L-687,414's mechanism of action is centered on its role as a partial agonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream intracellular signaling pathways.
As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to a full agonist like glycine. In the presence of saturating concentrations of glycine, L-687,414 can act as a competitive antagonist, reducing the overall activation of the NMDA receptor. This modulatory role is crucial for its therapeutic potential, as it may dampen excessive NMDA receptor activity associated with excitotoxicity without completely blocking normal synaptic function.
Conclusion
L-687,414 is a partial agonist at the glycine modulatory site of the NMDA receptor with a reported pKi of 6.1 in native tissue preparations. While specific binding affinities for individual NMDA receptor subunits remain to be fully elucidated, its mechanism of action through the modulation of NMDA receptor-mediated calcium influx highlights its potential for therapeutic intervention in conditions associated with aberrant glutamatergic neurotransmission. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into its subunit selectivity is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide on the Intrinsic Activity of L-687,414 at the Glycine Site of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intrinsic activity of L-687,414, a significant modulator of the N-methyl-D-aspartate (NMDA) receptor, at its glycine (B1666218) co-agonist site. L-687,414, chemically identified as R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, has been characterized as a partial agonist with low intrinsic activity, a property that has garnered interest for its therapeutic potential. This document synthesizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant pathways and workflows to support further research and development.
Quantitative Data Summary
The intrinsic activity and binding affinity of L-687,414 at the NMDA receptor glycine site have been quantified through various in vitro experiments. The following table summarizes the key quantitative parameters from published studies.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Concentration-inhibition curves | |
| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Whole-cell voltage-clamp | |
| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Whole-cell voltage-clamp | |
| Apparent Kb | 15 µM | Rat Cortical Slices | NMDA-evoked population depolarizations | |
| Anticonvulsant ED50 (NMDLA-induced seizures) | 19.7 mg/kg (i.v.) | Male Swiss Webster Mice | In vivo seizure model | [1] |
| Anticonvulsant ED50 (PTZ-induced seizures) | 13.0 mg/kg (i.v.) | Male Swiss Webster Mice | In vivo seizure model | [1] |
| Anticonvulsant ED50 (Electroshock-induced seizures) | 26.1 mg/kg (i.v.) | Male Swiss Webster Mice | In vivo seizure model | [1] |
| Anticonvulsant ED50 (Audiogenic seizures) | 5.1 mg/kg (i.p.) | DBA/2 Mice | In vivo seizure model | [1] |
Experimental Protocols
The characterization of L-687,414's activity at the NMDA receptor glycine site has relied on established neuropharmacological techniques. Below are detailed methodologies for key experiments cited in the literature.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is employed to measure the functional activity of L-687,414 by recording NMDA-evoked inward currents in cultured neurons.
-
Cell Preparation: Primary cultures of cortical neurons are prepared from rat embryos. The cerebral cortices are dissected, dissociated, and plated onto culture dishes. Neurons are maintained in a controlled environment for several days to allow for maturation.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are visualized using an inverted microscope. The extracellular solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.5 CaCl2, and 0.01 EDTA, with the pH adjusted to 8.0. The intracellular solution within the patch pipette usually consists of (in mM): 140 CsCl, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.
-
Experimental Procedure:
-
A neuron is selected, and a high-resistance seal is formed between the patch pipette and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The neuron is held at a negative holding potential (e.g., -60 mV) to record inward currents.
-
NMDA receptor-mediated currents are evoked by the application of NMDA in the presence of a saturating concentration of the co-agonist glycine.
-
To determine the antagonist potency (pKb), concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414. The rightward shift in the NMDA concentration-response curve is used to calculate the pKb.
-
To estimate intrinsic activity, the ability of L-687,414 to evoke a current in the absence of glycine is measured and compared to the maximal current evoked by a saturating concentration of glycine. The inability of L-687,414 to completely abolish inward currents in the presence of NMDA and glycine also indicates its partial agonist nature.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of L-687,414 for the glycine binding site on the NMDA receptor complex.
-
Tissue Preparation: Membranes are prepared from the telencephalon of adult rats. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]glycine or other specific antagonists).
-
Increasing concentrations of unlabeled L-687,414 are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Visualizations
The following diagrams illustrate the experimental workflow for assessing the intrinsic activity of L-687,414 and the signaling pathway of the NMDA receptor.
Caption: Experimental workflow for characterizing L-687,414.
Caption: NMDA receptor signaling and L-687,414 modulation.
Conclusion
L-687,414 is a well-characterized partial agonist at the glycine site of the NMDA receptor with low intrinsic activity. This pharmacological profile suggests that it can act as an antagonist in the presence of high concentrations of the endogenous co-agonist glycine, while maintaining a low level of receptor activation. This "modulatory" activity may offer a therapeutic advantage over full antagonists by potentially reducing the side effects associated with complete NMDA receptor blockade. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel modulators of the NMDA receptor for various neurological and psychiatric disorders.
References
Pharmacological Profile of L-687,414: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414, also known as (+)-cis-4-methyl-HA-966, is a significant pharmacological tool and potential therapeutic agent that acts on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the pharmacological properties of L-687,414, detailing its mechanism of action, binding affinities, functional activities, and effects in various experimental models. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.
Core Mechanism of Action
L-687,414 is characterized as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine.[2] This property allows it to act as a functional antagonist in the presence of high concentrations of endogenous glycine, while maintaining a minimal level of receptor activation. This dual action is thought to contribute to its neuroprotective effects without completely abolishing normal synaptic transmission.[1][2]
Quantitative Pharmacological Data
The pharmacological activity of L-687,414 has been quantified through various in vitro and electrophysiological assays. The following tables summarize the key quantitative data available for L-687,414.
Table 1: In Vitro Binding and Functional Affinity of L-687,414
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Concentration-Inhibition Curves | [1][2] |
| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Whole-Cell Voltage-Clamp | [1][2] |
| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations | [1][2] |
Table 2: Functional Activity of L-687,414
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Estimated Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Whole-Cell Voltage-Clamp | [1][2] |
Table 3: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | ED50 (mg/kg, i.v.) | Reference |
| N-methyl-D,L-aspartic acid (NMDLA) induced | 19.7 | [3] |
| Pentylenetetrazol (PTZ) induced | 13.0 | [3] |
| Electroshock induced | 26.1 | [3] |
| Audiogenic (DBA/2 mice, i.p.) | 5.1 | [3] |
Experimental Protocols
Radioligand Binding Assay for pKi Determination
Objective: To determine the binding affinity (Ki) of L-687,414 for the glycine site on the NMDA receptor complex.
Principle: This competitive binding assay measures the ability of L-687,414 to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor in a rat brain membrane preparation. The concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Materials:
-
Radioligand: [3H]glycine or a suitable [3H]-labeled competitive antagonist for the glycine site.
-
Tissue Preparation: Crude synaptic membranes from rat cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4.
-
-
Non-specific binding control: A high concentration of unlabeled glycine (e.g., 1 mM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation (approx. 100-200 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of L-687,414.
-
For total binding, omit L-687,414.
-
For non-specific binding, add a saturating concentration of unlabeled glycine.
-
Incubate the mixture at 4°C for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-687,414 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To characterize the functional activity of L-687,414 on NMDA receptor-mediated currents.
Principle: This technique allows for the measurement of ionic currents across the cell membrane of a single neuron while controlling the membrane potential. By applying NMDA and glycine to activate the NMDA receptors, the effect of L-687,414 on the resulting inward current can be quantified.
Materials:
-
Cell Preparation: Primary cultured cortical neurons from rats.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (or as specified), pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl2, 1 CaCl2, 4 ATP-Mg, pH 7.2.
-
-
Agonists: NMDA, Glycine.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
Procedure:
-
Cell Culture: Culture primary cortical neurons on glass coverslips.
-
Recording Setup:
-
Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 1 µM) to the cell to evoke an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of L-687,414 with the NMDA and glycine solution.
-
To determine the intrinsic activity, apply L-687,414 in the absence of added glycine but in the presence of NMDA.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked inward currents in the absence and presence of L-687,414.
-
Construct a concentration-response curve for the inhibition of the NMDA-evoked current by L-687,414 to determine the pKb.
-
Calculate the intrinsic activity as the percentage of the maximal response to a saturating concentration of glycine.
-
Visualizations
NMDA Receptor Signaling Pathway and L-687,414 Interaction
Caption: NMDA receptor signaling pathway and the modulatory role of L-687,414.
Experimental Workflow for In Vivo Neuroprotection Study
References
An In-Depth Technical Guide to the Anticonvulsant Properties of L-687,414
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-687,414, identified as R(+)-cis-β-methyl-3-amino-1-hydroxypyrrolid-2-one, is a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of its anticonvulsant properties, detailing its mechanism of action, efficacy in various preclinical seizure models, and the experimental protocols used for its evaluation. The quantitative data presented herein, along with detailed methodologies and pathway visualizations, offer a valuable resource for researchers in the fields of neuroscience and drug development.
Core Mechanism of Action
L-687,414 exerts its anticonvulsant effects by modulating the activity of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which leads to neuronal depolarization and the propagation of excitatory signals.
Dysregulation of NMDA receptor activity is implicated in the pathophysiology of epilepsy. Excessive activation can lead to excitotoxicity and seizure generation. L-687,414 acts as a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like glycine. By occupying the glycine site, L-687,414 can competitively inhibit the binding of the endogenous full agonist, thereby reducing the overall activation of the NMDA receptor and dampening excessive excitatory neurotransmission. This modulation of NMDA receptor activity is the primary mechanism underlying the anticonvulsant properties of L-687,414.
Quantitative Data on Anticonvulsant Efficacy
The anticonvulsant activity of L-687,414 has been evaluated in several well-established rodent models of seizures. The median effective dose (ED50) required to protect against seizures varies depending on the model and the route of administration, highlighting the compound's potency against different seizure types.
| Seizure Model | Animal Strain | Route of Administration | ED50 (mg/kg) | Citation |
| N-methyl-D,L-aspartic acid (NMDLA)-induced Seizures | Male Swiss Webster Mice | Intravenous (i.v.) | 19.7 | [1] |
| Pentylenetetrazol (PTZ)-induced Seizures | Male Swiss Webster Mice | Intravenous (i.v.) | 13.0 | [1] |
| Maximal Electroshock (MES)-induced Seizures | Male Swiss Webster Mice | Intravenous (i.v.) | 26.1 | [1] |
| Audiogenic Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 5.1 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
N-methyl-D,L-aspartic acid (NMDLA)-Induced Seizure Test
This model assesses a compound's ability to antagonize seizures induced by the direct activation of NMDA receptors.
-
Animal Model: Male Swiss Webster mice.
-
Procedure:
-
Animals are administered L-687,414 or vehicle intravenously 15 minutes prior to the seizure-inducing agent.[1]
-
NMDLA is administered to induce tonic convulsions.
-
The primary endpoint is the presence or absence of a tonic seizure within a specified observation period.
-
The ED50 is calculated as the dose of L-687,414 that protects 50% of the animals from tonic seizures.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures, making this a widely used model for screening anticonvulsant drugs.
-
Animal Model: Male Swiss Webster mice.
-
Procedure:
-
L-687,414 or vehicle is administered intravenously 15 minutes before PTZ.[1]
-
A convulsant dose of PTZ is administered.
-
Animals are observed for the occurrence of seizures.
-
The ED50 is determined as the dose of the compound that prevents seizures in 50% of the animals.
-
Maximal Electroshock (MES)-Induced Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animal Model: Male Swiss Webster mice.
-
Procedure:
-
L-687,414 or vehicle is administered intravenously 15 minutes prior to the electroshock.[1]
-
A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
The ED50 is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Audiogenic Seizure Test
DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus, providing a model for reflex epilepsy.
-
Animal Model: DBA/2 mice.
-
Procedure:
-
L-687,414 or vehicle is administered intraperitoneally 30 minutes before the auditory stimulus.[1]
-
Mice are placed in an acoustic chamber and exposed to a high-intensity sound (e.g., 120 dB bell).[1]
-
The seizure response, typically consisting of wild running, clonic convulsions, and tonic extension, is observed.
-
Protection is defined as the absence of the tonic seizure component, and the ED50 is calculated accordingly.
-
Conclusion
L-687,414 demonstrates significant anticonvulsant properties across a range of preclinical models, consistent with its mechanism of action as a partial agonist at the glycine site of the NMDA receptor. Its efficacy against both chemically and electrically induced seizures, as well as in a genetic model of reflex epilepsy, suggests a broad spectrum of potential therapeutic utility. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for further investigation into the therapeutic potential of L-687,414 and other modulators of the NMDA receptor glycine site in the treatment of epilepsy. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of L-687,414 and exploring its efficacy in more chronic models of epilepsy to fully assess its clinical potential.
References
L-687,414 and Its Effects on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-687,414 is a potent and selective partial agonist at the strychnine-insensitive glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. Its unique pharmacological profile, characterized by low intrinsic efficacy, has positioned it as a compound of interest for investigating the nuanced roles of NMDA receptor modulation in synaptic plasticity and neuroprotection. This technical guide provides an in-depth analysis of the effects of L-687,414 on synaptic plasticity, consolidating quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The data indicate that L-687,414, at neuroprotective concentrations, permits NMDA receptor-dependent long-term potentiation (LTP), a key cellular correlate of learning and memory, while potentially mitigating the excitotoxic consequences of excessive NMDA receptor activation. This suggests a therapeutic window for glycine site partial agonists in neurological disorders characterized by both synaptic dysfunction and neuronal damage.
Introduction
The NMDA receptor is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to their respective binding sites on the GluN2 and GluN1 subunits. The glycine modulatory site offers a strategic target for therapeutic intervention, as its modulation can fine-tune NMDA receptor activity rather than causing a complete blockade, which is often associated with significant side effects.
L-687,414 (R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one) is a low-efficacy partial agonist at this glycine site.[1][2][3] This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like glycine.[2][3] This property is central to its effects on synaptic plasticity, allowing for a degree of NMDA receptor function sufficient for physiological processes like LTP while preventing the excessive calcium influx that can lead to excitotoxicity.
Quantitative Data on L-687,414's Interaction with the NMDA Receptor and its Effect on Long-Term Potentiation
The following tables summarize the key quantitative findings from in vitro and in vivo studies on L-687,414.
Table 1: In Vitro Pharmacological Profile of L-687,414 [2][3]
| Parameter | Value | Description |
| Apparent Kb (NMDA-evoked depolarization) | 15 µM | Concentration of L-687,414 required to occupy 50% of the glycine binding sites in rat cortical slices, measured by its antagonism of NMDA-evoked population depolarizations.[2][3] |
| pKb (NMDA-evoked inward current) | 6.2 ± 0.12 | The negative logarithm of the Kb value, derived from the shift in the concentration-response curve for NMDA-evoked inward currents in cultured rat cortical neurons.[2][3] |
| pKi (glycine site affinity) | 6.1 ± 0.09 | The negative logarithm of the inhibition constant, determined from concentration-inhibition curves for the glycine site on the NMDA receptor complex.[2][3] |
| Estimated Intrinsic Activity | ~10% of glycine | The ability of L-687,414 to activate the NMDA receptor, expressed as a percentage of the maximal activation achieved by the full agonist glycine.[2][3] |
Table 2: In Vivo Effect of L-687,414 on Long-Term Potentiation (LTP) in the Rat Dentate Gyrus [2]
| Treatment Group | Dosing Regimen | Effect on LTP |
| Saline (Control) | 0.4 ml kg-1 followed by 0.0298 ml min-1 | Robust LTP |
| MK-801 | 0.12 mg kg-1 i.v. followed by 1.8 µg kg-1 h-1 | LTP effectively abolished |
| L-687,414 | 28 mg kg-1 i.v. followed by 28 mg kg-1 h-1 | LTP remained largely intact |
Effects on Synaptic Plasticity
Long-Term Potentiation (LTP)
A key finding is that L-687,414, when administered at doses known to be neuroprotective in models of stroke, does not prevent the induction of NMDA receptor-dependent LTP in the dentate gyrus of anesthetized rats.[2] This contrasts sharply with the effects of the non-competitive NMDA receptor antagonist MK-801, which completely abolishes LTP under similar conditions.[2] This suggests that the low level of intrinsic activity of L-687,414 at the glycine site is sufficient to permit the physiological activation of NMDA receptors required for the induction of LTP.[2]
Long-Term Depression (LTD)
Direct experimental evidence for the effect of L-687,414 on long-term depression (LTD) is currently lacking in the published literature. However, studies on other NMDA receptor glycine site partial agonists, such as GLYX-13, have shown an ability to reduce the magnitude of LTD. Given the similar mechanism of action, it is plausible that L-687,414 may also modulate LTD, potentially by limiting the smaller, prolonged calcium influx that is thought to underlie this form of synaptic plasticity. This remains an important area for future investigation.
Signaling Pathways
The partial agonism of L-687,414 at the NMDA receptor glycine site allows for a nuanced modulation of downstream signaling pathways critical for synaptic plasticity.
Caption: Signaling pathway of L-687,414 in modulating synaptic plasticity.
L-687,414 acts as a partial agonist at the GluN1 subunit's glycine binding site. In the presence of glutamate binding to the GluN2 subunit, L-687,414 allows for a modulated influx of calcium (Ca²⁺) through the NMDA receptor channel. This level of Ca²⁺ influx is sufficient to activate downstream signaling cascades pivotal for LTP, such as the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various substrates, leading to the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, a hallmark of LTP expression. Furthermore, CaMKII can activate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that support the late phase of LTP.
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to characterize the effects of L-687,414 on synaptic plasticity.
In Vitro Antagonism of NMDA-Evoked Depolarizations in Rat Cortical Slices
This protocol is designed to determine the apparent Kb of L-687,414.
-
Slice Preparation: Coronal slices (450 µm thick) of the cerebral cortex are prepared from adult rats in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2/5% CO2.
-
Recording: Slices are transferred to a recording chamber and superfused with aCSF at 32°C. Extracellular field potentials are recorded from layer V/VI.
-
NMDA Application: NMDA (30 µM) is applied for 30 seconds every 10 minutes to elicit reproducible depolarizations.
-
L-687,414 Application: After establishing a stable baseline of NMDA-evoked depolarizations, L-687,414 is added to the superfusion medium at various concentrations.
-
Data Analysis: The concentration of L-687,414 that produces a 50% reduction in the NMDA-evoked depolarization is determined to calculate the apparent Kb value.
Caption: Workflow for determining the apparent Kb of L-687,414 in cortical slices.
Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons
This method is used to determine the pKb and intrinsic activity of L-687,414.
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for 7-14 days.
-
Recording: Whole-cell voltage-clamp recordings are performed on individual neurons. The extracellular solution contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, HEPES 10, glucose 10, and tetrodotoxin (B1210768) 0.001 to block action potentials. The intracellular solution contains (in mM): CsF 140, EGTA 11, HEPES 10.
-
NMDA Application: NMDA is applied at various concentrations to generate a concentration-response curve for inward currents.
-
L-687,414 Co-application: The concentration-response curve for NMDA is repeated in the presence of a fixed concentration of L-687,414. The rightward shift of the curve is used to calculate the pKb.
-
Intrinsic Activity: To estimate intrinsic activity, the ability of L-687,414 to elicit an inward current in the absence of exogenous glycine is measured and compared to the maximal current elicited by a saturating concentration of glycine.
Caption: Workflow for whole-cell voltage-clamp experiments.
In Vivo Electrophysiology in the Rat Dentate Gyrus
This protocol assesses the effect of L-687,414 on LTP in an intact animal model.
-
Animal Preparation: Adult male rats are anesthetized, and their body temperature is maintained. A stimulating electrode is placed in the medial perforant path, and a recording electrode is placed in the hilus of the dentate gyrus.
-
Baseline Recording: Test stimuli are delivered to the perforant path to evoke field excitatory postsynaptic potentials (fEPSPs). A stable baseline of fEPSP responses is recorded for at least 30 minutes.
-
Drug Administration: L-687,414, MK-801, or saline is administered intravenously as a bolus followed by a continuous infusion.
-
LTP Induction: High-frequency stimulation (e.g., 10 bursts of 4 pulses at 100 Hz) is delivered to the perforant path to induce LTP.
-
Post-Tetanic Recording: fEPSPs are recorded for at least 60 minutes following the high-frequency stimulation.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope or amplitude compared to the pre-tetanus baseline.
Caption: Workflow for in vivo LTP experiments in the rat dentate gyrus.
Conclusion
L-687,414, as a low-efficacy partial agonist at the NMDA receptor glycine site, presents a compelling pharmacological profile. It demonstrates the ability to maintain a level of NMDA receptor function sufficient for the induction of long-term potentiation, a crucial process for learning and memory, at concentrations that are neuroprotective. This dissociation between preserving synaptic plasticity and preventing excitotoxicity highlights the therapeutic potential of modulating, rather than blocking, NMDA receptor activity. While its effects on long-term depression require further investigation, the existing data strongly support the continued exploration of glycine site partial agonists as a promising strategy for the treatment of neurological disorders where both synaptic integrity and neuronal survival are compromised.
References
- 1. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-687,414: A Technical Whitepaper on its Application in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of L-687,414, a pivotal research compound in the study of schizophrenia. L-687,414 is a selective, brain-penetrant partial agonist for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its ability to induce a state of NMDA receptor hypofunction has established it as a critical tool for modeling schizophrenia-like symptoms in preclinical studies. This whitepaper details the compound's mechanism of action, summarizes key quantitative pharmacological data, outlines experimental protocols for its use, and visualizes its role in signaling pathways and research workflows. The insights provided herein are intended to support researchers and drug development professionals in leveraging L-687,414 to investigate the pathophysiology of schizophrenia and to screen novel therapeutic agents.
Introduction: The Glutamate (B1630785) Hypothesis and L-687,414
For decades, the dopamine (B1211576) hypothesis dominated schizophrenia research. However, mounting evidence points to a significant role for glutamatergic system dysfunction, specifically the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This "glutamate hypothesis" is supported by findings that NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce a full range of positive, negative, and cognitive symptoms of schizophrenia in healthy individuals.[3][4]
L-687,414, chemically known as (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, has emerged as a crucial pharmacological tool to probe this hypothesis.[5] Unlike channel-blocking antagonists such as MK-801, L-687,414 acts as a low-efficacy partial agonist at the glycine co-agonist site on the NMDA receptor.[6][7] This unique mechanism allows for the induction of a controlled state of NMDA receptor hypofunction, making it an invaluable agent for creating animal models of schizophrenia and for the preclinical assessment of potential antipsychotic drugs.[8][9]
Core Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[10][11] L-687,414 exerts its effect by binding to this glycine modulatory site.
As a partial agonist , it possesses both agonistic and antagonistic properties:
-
Agonist Activity: It can activate the receptor, but to a significantly lesser degree than the full agonist, glycine. Its intrinsic activity is estimated to be approximately 10% of that of glycine.[6][7]
-
Antagonist Activity: By occupying the glycine binding site, it competitively blocks the binding of endogenous full agonists like glycine and D-serine, thereby reducing overall NMDA receptor activation.
This dual action results in a net decrease in NMDA receptor function, particularly under conditions of high glutamatergic activity, while potentially permitting a baseline level of synaptic transmission.[6][7] This profile is thought to offer a therapeutic advantage over neutral antagonists by allowing for a degree of normal synaptic function while preventing excessive receptor activation.[6]
Pharmacological Data Profile
The quantitative pharmacological characteristics of L-687,414 have been defined through various in vitro and in vivo experiments.
Table 1: In Vitro Pharmacological Data for L-687,414
| Parameter | Value | Description | Source |
| pKi | 6.1 ± 0.09 | The negative logarithm of the inhibitor constant (Ki) from concentration-inhibition curves, indicating binding affinity for the glycine site. | [6] |
| pKb | 6.2 ± 0.12 | The negative logarithm of the antagonist constant (Kb) from whole-cell voltage-clamp experiments, indicating functional antagonist potency. | [6] |
| Apparent Kb | 15 µM | The concentration of L-687,414 required to produce a two-fold rightward shift in the agonist concentration-response curve in rat cortical slices. | [6] |
| Intrinsic Activity | ~10% of glycine | The maximal effect of L-687,414 as a percentage of the maximal effect of the full agonist, glycine, in whole-cell voltage-clamp experiments. | [6][7] |
Table 2: In Vivo Anticonvulsant Efficacy (ED₅₀) of L-687,414 in Mice
The ED₅₀ represents the dose required to produce an anticonvulsant effect in 50% of the test population.
| Seizure Model | ED₅₀ (mg/kg) | Route of Administration | Source |
| N-methyl-D,L-aspartic acid (NMDLA) | 19.7 | Intravenous (i.v.) | [12] |
| Pentylenetetrazol (PTZ) | 13.0 | Intravenous (i.v.) | [12] |
| Electroshock | 26.1 | Intravenous (i.v.) | [12] |
| Audiogenic (DBA/2 mice) | 5.1 | Intraperitoneal (i.p.) | [12] |
Experimental Protocols and Methodologies
L-687,414 is utilized in a range of experimental paradigms to investigate NMDA receptor function and to model schizophrenia.
In Vitro Protocol: Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the functional antagonism and partial agonism of L-687,414 at the NMDA receptor.
Objective: To determine how L-687,414 affects NMDA-evoked inward electrical currents in neurons.
Methodology:
-
Cell Preparation: Primary cortical neurons are cultured from rat embryos.
-
Recording Setup: Neurons are visualized under a microscope, and a glass micropipette (recording electrode) is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
NMDA Application: A solution containing a fixed concentration of NMDA is applied to the neuron, causing the opening of NMDA receptor channels and generating an inward electrical current, which is measured by the recording electrode.
-
L-687,414 Application:
-
To measure antagonism , concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414. The rightward shift in the curve is used to calculate the pKb value.[6]
-
To measure partial agonism , L-687,414 is applied in the absence of glycine. The resulting inward current is compared to the maximum current evoked by a saturating concentration of glycine to determine its intrinsic activity.[6][7]
-
-
Data Analysis: Current amplitudes are recorded and analyzed to determine parameters like pKb and intrinsic activity.
In Vivo Protocol: NMDA Hypofunction Model of Schizophrenia
This animal model is used to screen for potential antipsychotic compounds by testing their ability to reverse behavioral abnormalities induced by L-687,414.
Objective: To assess the antipsychotic-like potential of a test compound by measuring its effect on L-687,414-induced hyperlocomotion in rodents.
Methodology:
-
Acclimatization: Rodents (mice or rats) are acclimatized to the testing environment (e.g., an open-field arena equipped with infrared beams to track movement).
-
Test Compound Administration: Animals are pre-treated with either the vehicle or the novel test compound being investigated (e.g., a TAAR1 agonist).[8][9]
-
L-687,414 Administration: After a set pre-treatment time, animals are administered a dose of L-687,414 known to induce hyperlocomotion.
-
Behavioral Recording: The animals are immediately placed back into the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration.
-
Data Analysis: The locomotor activity of the group receiving the test compound + L-687,414 is compared to the group receiving vehicle + L-687,414. A significant reduction in hyperlocomotion suggests the test compound has potential antipsychotic efficacy.[8][9]
Conclusion and Future Directions
L-687,414 is an indispensable research tool for elucidating the role of glutamatergic hypofunction in schizophrenia. Its well-characterized profile as a partial agonist at the NMDA receptor glycine site allows for the reliable induction of a disease-relevant state in preclinical models. This enables a deeper investigation into the downstream neurobiological consequences of NMDA receptor hypofunction and provides a robust platform for the screening and validation of novel therapeutic strategies. As research moves beyond purely dopaminergic targets, compounds like L-687,414 will continue to be fundamental in the development of the next generation of antipsychotics that aim to correct the underlying glutamatergic deficits in schizophrenia.
References
- 1. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dysfunction of the NMDA Receptor in the Pathophysiology of Schizophrenia and/or the Pathomechanisms of Treatment-Resistant Schizophrenia [mdpi.com]
- 3. Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
L-687,414 for studying NMDA receptor hypofunction
An In-Depth Technical Guide to L-687,414 for Studying NMDA Receptor Hypofunction
Introduction
L-687,414 is a potent and selective ligand that acts on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Structurally, it is the R(+)-cis-beta-methyl analogue of HA-966 and is chemically known as (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one.[1][3] It functions as a low-efficacy partial agonist at the strychnine-insensitive glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor.[1][4][5][6] This unique pharmacological profile allows it to act as a functional antagonist in the presence of saturating levels of the endogenous co-agonists glycine and D-serine, while retaining a small degree of intrinsic activity (approximately 10% that of glycine).[1][4][5]
The hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, as antagonists like phencyclidine (PCP) and ketamine can replicate the positive, negative, and cognitive symptoms of the disorder.[7][8][9][10] L-687,414 serves as a critical research tool to probe this hypothesis. By selectively modulating the glycine site, it allows for the investigation of NMDA receptor hypofunction with a mechanism distinct from channel blockers (e.g., MK-801, ketamine) or competitive glutamate-site antagonists.[4][5][11] Its use in preclinical models, particularly those involving hyperlocomotion, has been instrumental in evaluating novel therapeutic strategies for schizophrenia, such as TAAR1 agonists.[12][13]
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[11] This dual requirement makes the glycine binding site a critical point for allosteric modulation of receptor function.
L-687,414 exerts its effects by binding competitively to this glycine site.[4][14] As a partial agonist, its binding leads to a submaximal conformational change in the GluN1 subunit, resulting in a low level of channel activation.[4][5] However, because it occupies the binding site, it prevents the full agonism by glycine. In physiological conditions where glycine concentrations are significant, the predominant effect of L-687,414 is the antagonism of NMDA receptor function. This profile may offer a therapeutic advantage over full antagonists, as the residual agonist activity might be sufficient to support normal synaptic processes like long-term potentiation (LTP) while preventing the excessive receptor activation associated with excitotoxicity.[4][5]
Quantitative Pharmacological Data
The pharmacological characteristics of L-687,414 have been quantified across various in vitro and in vivo assays.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Preparation | Assay Description | Reference |
| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Affinity for the glycine site determined from concentration-inhibition curves. | [4][5] |
| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Antagonist dissociation constant determined from the rightward shift in the NMDA concentration-response curve via whole-cell voltage-clamp. | [4][5] |
| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations. | [4][5] |
| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Estimated efficacy relative to the full agonist glycine in whole-cell voltage-clamp experiments. | [4][5] |
Table 2: In Vivo Anticonvulsant Efficacy in Mice
| Seizure Model | Route | ED₅₀ (mg/kg) | Description | Reference |
| N-methyl-D,L-aspartic acid (NMDLA) | i.v. | 19.7 | Antagonism of seizures induced by a direct NMDA receptor agonist. | [3] |
| Pentylenetetrazol (PTZ) | i.v. | 13.0 | Antagonism of seizures induced by a GABA-A receptor antagonist. | [3] |
| Maximal Electroshock | i.v. | 26.1 | Antagonism of seizures induced by electrical stimulation. | [3] |
| Audiogenic (DBA/2 mice) | i.p. | 5.1 | Antagonism of sound-induced seizures in a genetically susceptible strain. | [3] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing L-687,414's effects on cultured neurons.[4][5][15]
-
Objective: To measure the antagonist and partial agonist activity of L-687,414 at the NMDA receptor.
-
Materials:
-
Primary culture of rat cortical neurons.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.4.
-
Internal pipette solution (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl₂, pH 7.2.
-
Agonists: NMDA, Glycine.
-
Antagonist: L-687,414.
-
Patch-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Establish a whole-cell voltage-clamp configuration on a cultured cortical neuron.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Perfuse the cell with the external solution.
-
To determine antagonist potency (Kb), generate a cumulative concentration-response curve for NMDA (e.g., 1 µM to 1 mM) in the presence of a saturating concentration of glycine (e.g., 10 µM).
-
Repeat the NMDA concentration-response curve in the presence of a fixed concentration of L-687,414 (e.g., 10 µM).
-
The rightward shift in the NMDA EC₅₀ is used to calculate the Kb value.
-
To determine intrinsic activity, apply a maximal concentration of NMDA (e.g., 1 mM) with a sub-saturating concentration of glycine to establish a baseline.
-
In the continued presence of NMDA, apply increasing concentrations of L-687,414 alone and measure the evoked inward current. Compare the maximal current evoked by L-687,414 to that evoked by a saturating concentration of glycine.
-
Protocol: Induction of Hyperlocomotion for Schizophrenia Modeling
This protocol is based on the use of L-687,414 to induce locomotor activity as a model of NMDA receptor hypofunction.[1][12][13]
-
Objective: To assess the ability of L-687,414 to induce hyperlocomotion in rodents, a behavioral phenotype relevant to the positive symptoms of schizophrenia.
-
Materials:
-
Adult male rodents (e.g., C57BL/6 mice or Wistar rats).
-
Open field arena equipped with automated photobeam tracking.
-
L-687,414 dissolved in vehicle (e.g., saline).
-
Syringes for intraperitoneal (i.p.) injection.
-
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer L-687,414 (e.g., 10-100 mg/kg, i.p.) or vehicle to the animals.
-
Immediately place the animal into the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Data is typically binned in 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Compare locomotor activity between the L-687,414-treated group and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Protocol: In Vivo Electrophysiology (Long-Term Potentiation)
This protocol is based on the study comparing the effects of L-687,414 and MK-801 on hippocampal LTP.[4][5]
-
Objective: To determine if a neuroprotective dose of L-687,414 impairs NMDA receptor-dependent synaptic plasticity.
-
Materials:
-
Anesthetized adult male Sprague-Dawley rats.
-
Stereotaxic frame.
-
Stimulating electrode (for medial perforant path) and recording electrode (for dentate gyrus).
-
L-687,414 (28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion).
-
Saline vehicle control.
-
Amplifier and data acquisition system.
-
-
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant the stimulating electrode in the medial perforant path and the recording electrode in the dentate hilus.
-
Deliver single test pulses to establish a stable baseline of the population excitatory postsynaptic potential (e.p.s.p.).
-
Administer the intravenous bolus of L-687,414 or saline, followed by the continuous infusion.
-
After a 30-minute drug equilibration period, deliver high-frequency tetanic stimulation (HFS) to the perforant path to induce LTP.
-
Continue to record the population e.p.s.p. with single test pulses for at least 60 minutes post-HFS.
-
Quantify LTP as the percentage increase in the e.p.s.p. slope or amplitude relative to the pre-HFS baseline.
-
Compare the magnitude of LTP between the L-687,414 and saline-treated groups.
-
Visualizations: Pathways and Workflows
NMDA Receptor Signaling and L-687,414 Action
Caption: Mechanism of L-687,414 at the NMDA receptor glycine co-agonist site.
Experimental Workflow for Behavioral Analysis
Caption: Workflow for studying L-687,414-induced hyperlocomotion in rodents.
References
- 1. L-687,414 - Wikipedia [en.wikipedia.org]
- 2. Category:NMDA receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatial and temporal boundaries of NMDA receptor hypofunction leading to schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What value do NMDA receptor antagonist models of schizophrenia have for novel drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687,414: A Deep Dive into its Selectivity for the NMDA Receptor Glycine Site
For Immediate Release
This technical guide provides a comprehensive analysis of the selectivity profile of L-687,414, a potent ligand for the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting the central nervous system.
Abstract
L-687,414 is a well-characterized partial agonist at the strychnine-insensitive glycine site of the NMDA receptor. Understanding its selectivity is paramount for elucidating its pharmacological effects and therapeutic potential. This guide synthesizes available data on the binding affinity of L-687,414 at the NMDA receptor glycine site in comparison to other key excitatory amino acid receptors, namely AMPA and kainate receptors, as well as a broader panel of off-target receptors. Detailed methodologies for the key binding and functional assays are provided to enable rigorous evaluation and replication of the presented data.
Introduction to L-687,414 and the NMDA Receptor Glycine Site
The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site represents a key modulatory locus on the NMDA receptor complex. Ligands that interact with this site can finely tune receptor activity, offering a potential therapeutic avenue for various neurological and psychiatric disorders.
L-687,414 has been identified as a low-efficacy partial agonist at this site, exhibiting both agonist and antagonist properties depending on the concentration of the endogenous co-agonist glycine. Its unique pharmacological profile necessitates a thorough understanding of its selectivity to predict its in vivo effects and potential side effects.
Selectivity Profile of L-687,414
The selectivity of a compound is a critical determinant of its therapeutic index. Here, we present the available quantitative data on the binding affinity of L-687,414 for the NMDA receptor glycine site and its interaction with other relevant receptors.
Affinity for the NMDA Receptor Glycine Site
L-687,414 demonstrates a notable affinity for the glycine binding site on the NMDA receptor complex. In vitro studies using rat cortical slices and cultured cortical neurons have established its potency.
| Parameter | Value | Species/Preparation | Reference |
| Apparent Kb | 15 µM | Rat cortical slices | [1] |
| pKb | 6.2 ± 0.12 | Rat cultured cortical neurones | [1] |
| pKi | 6.1 ± 0.09 | Rat cultured cortical neurones | [1] |
| Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurones | [1] |
Selectivity versus AMPA and Kainate Receptors
A comprehensive literature review did not yield specific quantitative binding affinity data (Ki or IC50 values) for L-687,414 at AMPA or kainate receptors. This represents a significant gap in the publicly available data for this compound. The absence of such data makes a direct quantitative comparison of selectivity challenging. However, the primary literature on L-687,414 consistently characterizes it as a selective glycine site ligand, suggesting that its affinity for AMPA and kainate receptors is significantly lower than for the NMDA receptor glycine site. Further experimental investigation is required to definitively quantify this selectivity.
Off-Target Receptor Screening
Experimental Protocols
To facilitate the independent verification and expansion of the selectivity data, this section provides detailed methodologies for key experiments.
NMDA Receptor Glycine Site Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound for the strychnine-insensitive glycine site of the NMDA receptor using radioligand binding.
Objective: To determine the inhibition constant (Ki) of L-687,414 for the NMDA receptor glycine site.
Materials:
-
Radioligand: [3H]glycine or a suitable antagonist radioligand like [3H]MDL 105,519.
-
Membrane Preparation: Crude synaptic membranes prepared from rat forebrain.
-
Assay Buffer: Typically 50 mM Tris-acetate buffer, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM glycine).
-
Test Compound: L-687,414 at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either vehicle, non-specific binding control, or the test compound at various concentrations.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology for AMPA and Kainate Receptor Functional Assay
This protocol describes a method to assess the functional activity of L-687,414 at AMPA and kainate receptors.
Objective: To determine if L-687,414 modulates currents mediated by AMPA and kainate receptors.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant AMPA or kainate receptors.
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing appropriate ions.
-
Internal Solution: Pipette solution containing ions to mimic the intracellular environment.
-
Agonists: AMPA or kainate.
-
Test Compound: L-687,414.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Approach a cell with the recording pipette and form a gigaseal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Agonist Application: Apply a brief pulse of the AMPA or kainate agonist to elicit an inward current.
-
Test Compound Application: Co-apply L-687,414 with the agonist or pre-apply L-687,414 before agonist application.
-
Data Acquisition and Analysis: Record the agonist-evoked currents in the absence and presence of L-687,414. Analyze the peak amplitude and kinetics of the currents to determine if L-687,414 has any inhibitory or modulatory effect.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: NMDA Receptor Signaling Pathway.
References
A Technical Guide to NMDA Receptor Glycine Site Partial Agonists and Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in synaptic plasticity, the cellular mechanism underpinning learning and memory. Its dysfunction is implicated in a host of neurological and psychiatric disorders. A key regulatory feature of the NMDA receptor is the requirement for a co-agonist, typically glycine (B1666218) or D-serine, to bind to the GluN1 subunit for channel activation to occur. This has made the glycine modulatory site an attractive target for therapeutic intervention. This document provides a technical overview of compounds initially classified as NMDA glycine site partial agonists, detailing their mechanisms, quantitative pharmacology, and the experimental protocols used for their characterization. It focuses on key molecules such as D-cycloserine and the more recently developed "stinels," including Rapastinel and Apimostinel, clarifying their evolving mechanistic understanding.
The NMDA Receptor and the Glycine Co-Agonist Site
The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits. For the ion channel to open, allowing the influx of Ca²⁺ and Na⁺, both the glutamate (B1630785) binding site on the GluN2 subunit and the co-agonist binding site on the GluN1 subunit must be occupied. This dual requirement makes the NMDA receptor a molecular coincidence detector, central to processes like long-term potentiation (LTP).[1][2]
Partial agonists are compounds that bind to and activate a given receptor but have only partial efficacy relative to a full agonist. At the NMDA glycine site, a partial agonist can modulate receptor activity, potentially offering a therapeutic window to enhance NMDA receptor function without risking the excitotoxicity associated with over-activation.[3]
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor initiates a cascade of intracellular events critical for synaptic plasticity. The influx of Ca²⁺ through the channel acts as a crucial second messenger. This leads to the activation of several downstream protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). These kinases phosphorylate various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and enhancing synaptic strength—a process known as Long-Term Potentiation (LTP).[2][4]
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 3. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 4. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-687,414 in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-687,414, a selective ligand for the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, in in vitro electrophysiological studies. This document includes detailed protocols for whole-cell voltage-clamp and extracellular field potential recordings, quantitative data on the compound's activity, and a description of the relevant signaling pathways.
Introduction to L-687,414
L-687,414 is characterized as a low-efficacy partial agonist at the glycine binding site of the NMDA receptor.[1] In functional assays, it acts as an antagonist by competing with the full co-agonists, glycine and D-serine, thereby reducing the activation of the NMDA receptor ion channel. Its use in in vitro electrophysiology allows for the precise investigation of the role of the glycine site in synaptic transmission and plasticity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of L-687,414's activity on NMDA receptors as determined by in vitro electrophysiology.
| Parameter | Value | Preparation | Method | Reference |
| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations | [1] |
| pKb | 6.2 ± 0.12 | Cultured Rat Cortical Neurons | Whole-cell voltage-clamp, shift in NMDA concentration-response | [1] |
| pKi | 6.1 ± 0.09 | Cultured Rat Cortical Neurons | Whole-cell voltage-clamp, concentration-inhibition curves | [1] |
| Intrinsic Activity | ~10% of glycine | Cultured Rat Cortical Neurons | Whole-cell voltage-clamp | [1] |
Experimental Protocols
Stock Solution Preparation
L-687,414 is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Stock Concentration: 10-100 mM in 100% DMSO.
-
Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilution: Dilute the stock solution in the appropriate extracellular recording solution (e.g., aCSF) to the final desired concentration. The final DMSO concentration in the recording chamber should be kept to a minimum, ideally below 0.1%, to avoid solvent effects on neuronal activity.
Whole-Cell Voltage-Clamp Recording in Cultured Neurons or Brain Slices
This protocol is designed to measure the effect of L-687,414 on NMDA receptor-mediated currents.
Materials and Reagents:
-
Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices (e.g., 300-400 µm coronal or sagittal sections).
-
Extracellular Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).
-
Internal Solution (for patch pipette): (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Agonists: NMDA and Glycine.
-
Antagonists (for isolating NMDA currents): CNQX or NBQX to block AMPA receptors, and Picrotoxin to block GABAA receptors.
-
L-687,414: Prepared as a stock solution in DMSO.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures according to standard laboratory protocols.
-
Recording Setup: Transfer a slice or coverslip with cultured neurons to the recording chamber of an upright or inverted microscope equipped with patch-clamp electrophysiology hardware. Continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Isolation of NMDA Currents: To isolate NMDA receptor-mediated currents, perfuse the slice/culture with aCSF containing AMPA receptor and GABAA receptor antagonists (e.g., 10 µM CNQX and 50 µM Picrotoxin).
-
Baseline Recording: Evoke NMDA receptor currents by a brief local application of a solution containing NMDA (e.g., 100 µM) and a saturating concentration of glycine (e.g., 10 µM).
-
Application of L-687,414: After establishing a stable baseline, perfuse the preparation with aCSF containing the desired concentration of L-687,414 for a pre-incubation period of 5-10 minutes.
-
Post-Drug Recording: While continuing to perfuse with L-687,414, re-apply the NMDA/glycine solution to evoke currents and measure the degree of inhibition.
-
Concentration-Response: To determine the IC50, repeat steps 7 and 8 with a range of L-687,414 concentrations.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked inward current before and after the application of L-687,414. Plot the percentage of inhibition against the log concentration of L-687,414 to generate a concentration-response curve and calculate the IC50.
Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for studying the effect of L-687,414 on synaptic plasticity, such as long-term potentiation (LTP), which is often dependent on NMDA receptor activation.
Materials and Reagents:
-
Slice Preparation: Acute hippocampal or cortical slices (350-400 µm).
-
Extracellular Solution (aCSF): Same as for whole-cell recording.
-
Stimulating and Recording Electrodes: Bipolar stimulating electrode and a glass microelectrode filled with aCSF for recording.
-
L-687,414: Prepared as a stock solution in DMSO.
Procedure:
-
Preparation: Prepare acute brain slices and allow them to recover in carbogenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to a submerged or interface recording chamber continuously perfused with carbogenated aCSF at 30-32°C.
-
Electrode Placement: Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Application of L-687,414: Perfuse the slice with aCSF containing the desired concentration of L-687,414 for at least 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-induction fEPSP slopes to the pre-induction baseline. Compare the degree of potentiation in the presence and absence of L-687,414.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the NMDA receptor and a typical experimental workflow for in vitro electrophysiology.
Caption: NMDA Receptor Signaling Pathway.
Caption: In Vitro Electrophysiology Workflow.
References
Application Notes and Protocols for L-687,414 in Patch Clamp Electrophysiology on Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-687,414, a selective antagonist for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, in patch clamp studies on cultured neurons. This document outlines the mechanism of action, detailed experimental protocols, and data presentation to facilitate research into the modulation of NMDA receptor activity.
Introduction to L-687,414
L-687,414 acts as a low-efficacy partial agonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, it competitively inhibits the action of the endogenous co-agonist, glycine or D-serine, thereby reducing the probability of the NMDA receptor channel opening in response to glutamate (B1630785) binding. This makes L-687,414 a valuable tool for investigating the role of the glycine binding site in NMDA receptor function and for studying the physiological and pathological processes involving NMDA receptor signaling.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation. Upon activation, and subsequent relief of a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.
L-687,414, by acting on the glycine site, modulates this process. As a partial agonist, it has a lower intrinsic efficacy compared to full agonists like glycine. When L-687,414 is bound, the NMDA receptor is less likely to open, even in the presence of glutamate, leading to a reduction in Ca²⁺ influx and subsequent downstream signaling.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for L-687,414 derived from in vitro studies on rodent neurons. These values are essential for experimental design and data interpretation.
| Parameter | Value | Cell Type | Reference |
| Apparent Kb | 15 µM | Rat cortical slices | [1] |
| pKb | 6.2 ± 0.12 | Cultured rat cortical neurons | [1] |
| pKi | 6.1 ± 0.09 | Cultured rat cortical neurons | [1] |
| Estimated Intrinsic Activity | ~10% of glycine | Cultured rat cortical neurons | [1] |
Note: Kb and Ki values can be used to calculate the dissociation constants. The provided pKb and pKi values suggest an affinity in the low micromolar range.
Experimental Protocols
This section provides a detailed methodology for a whole-cell patch clamp experiment to investigate the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.
Cultured Neuron Preparation
-
Cell Culture: Primary cortical or hippocampal neurons are suitable for these experiments. Plate neurons on poly-D-lysine coated glass coverslips at an appropriate density and culture for 10-14 days in vitro (DIV) to allow for mature expression of NMDA receptors.
-
Media: Use appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External Solution (ACSF) | NaCl | 140 |
| KCl | 2.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Glycine | 0.01 (10 µM) | |
| Tetrodotoxin (TTX) | 0.0005 (500 nM) | |
| Picrotoxin | 0.1 (100 µM) | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm | ||
| Internal Solution | Cs-Methanesulfonate | 120 |
| CsCl | 10 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| QX-314 | 5 | |
| pH adjusted to 7.3 with CsOH, Osmolarity ~290 mOsm | ||
| Agonist Solution | NMDA | 0.1 (100 µM) in External Solution |
| Antagonist Solution | L-687,414 | 1, 10, 30, 100 µM in Agonist Solution |
Notes on Solutions:
-
TTX is included to block voltage-gated sodium channels and prevent action potentials.
-
Picrotoxin is included to block GABA-A receptor-mediated currents.
-
Cesium-based internal solution is used to block potassium channels and improve the voltage clamp quality.
-
QX-314 is included in the internal solution to block voltage-gated sodium channels from the inside.
-
Prepare fresh agonist and antagonist solutions on the day of the experiment.
Whole-Cell Patch Clamp Recording
-
Preparation: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage. Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach and Sealing: Under visual control (e.g., DIC microscopy), approach a healthy-looking pyramidal neuron with the patch pipette. Apply gentle positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes before starting the recording protocol. Monitor access resistance and holding current; discard the cell if these parameters are unstable.
Voltage Clamp Protocol
-
Holding Potential: Clamp the neuron at a holding potential of -70 mV.
-
NMDA Application: Apply the agonist solution (100 µM NMDA) for 2-3 seconds to evoke an inward NMDA receptor-mediated current. Ensure a stable baseline current is recorded before and after the application. Repeat this application every 60 seconds to establish a stable baseline response.
-
L-687,414 Application: After establishing a stable baseline, co-apply L-687,414 at increasing concentrations (1, 10, 30, 100 µM) with the NMDA agonist solution. Record the current response for each concentration.
-
Washout: After testing all concentrations, perfuse the chamber with the agonist solution alone to check for washout of the antagonist effect.
Data Analysis
-
Measurement: Measure the peak amplitude of the inward current evoked by NMDA in the absence and presence of different concentrations of L-687,414.
-
Normalization: Normalize the peak current amplitude in the presence of L-687,414 to the baseline NMDA-evoked current amplitude (control).
-
Concentration-Response Curve: Plot the normalized current as a function of the L-687,414 concentration. Fit the data with a sigmoidal dose-response equation to determine the IC₅₀ value.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the inhibition by L-687,414.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling pathway and the inhibitory action of L-687,414.
Experimental Workflow for Patch Clamp Protocol
Caption: Step-by-step workflow for the patch clamp protocol using L-687,414.
References
Application Notes and Protocols for L-687,414 Administration in a Rat Model of Focal Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-687,414, a selective partial agonist for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, in a rat model of focal cerebral ischemia. The provided protocols are based on published preclinical research and are intended to guide the design and execution of similar neuroprotection studies.
Mechanism of Action
L-687,414 acts as a low intrinsic activity partial agonist at the glycine binding site on the NMDA receptor. In the context of cerebral ischemia, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, a key step in the excitotoxic cascade that results in neuronal death. By binding to the glycine co-agonist site, L-687,414 primarily functions as an antagonist in the presence of high glycine concentrations, thereby reducing the calcium influx through the NMDA receptor channel and mitigating excitotoxicity.
Figure 1: Mechanism of L-687,414 in Ischemic Stroke.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of L-687,414 in a rat model of permanent middle cerebral artery occlusion (pMCAO).
Table 1: L-687,414 Dosing Regimens and Plasma Concentrations
| Treatment Group | Dosing Regimen (Intravenous) | Mean Plasma Concentration (over 4h) |
| Vehicle Control | Saline | - |
| L-687,414 Bolus | 17.6 mg/kg | 24 µg/mL (peak) |
| L-687,414 Infusion 1 | 7 mg/kg bolus + 7 mg/kg/h for 4h | 11 µg/mL |
| L-687,414 Infusion 2 | 14 mg/kg bolus + 14 mg/kg/h for 4h | 25 µg/mL |
| L-687,414 Infusion 3 | 30 mg/kg bolus + 30 mg/kg/h for 4h | 61 µg/mL |
Table 2: Effect of L-687,414 on Infarct Volume
| Treatment Group | Hemispheric Damage (%) | Cortical Damage (%) | Caudate Damage (%) |
| Vehicle Control | 51.0 ± 2.6 | 50.1 ± 3.4 | 54.0 ± 3.4 |
| L-687,414 Bolus (17.6 mg/kg) | 48.0 ± 4.1 | 47.9 ± 5.0 | 48.2 ± 5.2 |
| L-687,414 Infusion 1 (7+7 mg/kg/h) | 50.8 ± 3.6 | 52.1 ± 4.2 | 48.6 ± 5.1 |
Note: Data for higher infusion doses (14+14 mg/kg/h and 30+30 mg/kg/h) were not fully detailed in the available literature abstracts, which reported no significant neuroprotective effect at the lower doses.
Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary literature.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley (male)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Focal Ischemia Induction: Permanent Middle Cerebral Artery Occlusion (pMCAO)
This surgical procedure induces a focal ischemic stroke in the territory of the middle cerebral artery.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) in O₂/N₂O). Maintain body temperature at 37°C using a heating pad.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the CCA and the ECA.
-
Arteriotomy: Make a small incision in the ECA.
-
Occlusion: Introduce a nylon monofilament (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the MCA.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Monitor the animal during recovery from anesthesia.
L-687,414 Preparation and Administration
-
Formulation: Dissolve L-687,414 in a suitable vehicle (e.g., sterile saline).
-
Administration Route: Intravenous (i.v.), typically via a cannulated femoral vein.
-
Timing of Administration: Administer immediately following the occlusion of the MCA.
-
Dosing Regimens:
-
Bolus Dose: A single i.v. injection of 17.6 mg/kg.
-
Infusion Doses:
-
An initial i.v. bolus of 7, 14, or 30 mg/kg.
-
Followed immediately by a continuous i.v. infusion of 7, 14, or 30 mg/kg/h, respectively, for a duration of 4 hours.
-
-
Assessment of Ischemic Damage
-
Time Point: 24 hours post-MCAO.
-
Procedure:
-
Euthanize the animal.
-
Remove the brain and section it coronally (e.g., 2 mm thick slices).
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for approximately 20-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains unstained (white).
-
-
Quantification:
-
Capture images of the stained brain slices.
-
Use image analysis software to measure the area of infarction and the total area of the hemisphere, cortex, and caudate for each slice.
-
Calculate the infarct volume, often corrected for edema.
-
Experimental Workflow Visualization
Figure 2: Experimental Workflow for L-687,414 Study.
Application Notes and Protocols for Assessing the Behavioral Effects of L-687,414 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the behavioral effects of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, in mouse models. This document includes an overview of the compound's mechanism of action, available quantitative data, and detailed protocols for relevant behavioral assays.
Introduction to L-687,414
L-687,414, with the chemical name R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, acts as a partial agonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor. This site is crucial for the modulation of NMDA receptor activity, which plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, including schizophrenia. As a partial agonist, L-687,414 exhibits a unique pharmacological profile, potentially offering a therapeutic window by modulating NMDA receptor function without causing the excitotoxicity associated with full agonists or the psychotomimetic effects of antagonists.
Quantitative Behavioral Data
Currently, detailed quantitative data on the effects of L-687,414 in mice using common behavioral tests for cognition and social interaction are limited in publicly available literature. The primary quantitative behavioral data available pertains to its anticonvulsant properties.
Table 1: Anticonvulsant Effects of L-687,414 in Male Swiss Webster and DBA/2 Mice
| Test Agent | Seizure Type | Mouse Strain | Route of Administration | Time Before Test | ED₅₀ (mg/kg) |
| N-methyl-D,L-aspartic acid (NMDLA) | Chemically-induced | Swiss Webster | Intravenous (i.v.) | 15 min | 19.7 |
| Pentylenetetrazol (PTZ) | Chemically-induced | Swiss Webster | Intravenous (i.v.) | 15 min | 13.0 |
| Electroshock | Electrically-induced | Swiss Webster | Intravenous (i.v.) | 15 min | 26.1 |
| Audiogenic (120 dB bell) | Sound-induced | DBA/2 | Intraperitoneal (i.p.) | 30 min | 5.1 |
Data extracted from studies on the anticonvulsant profile of L-687,414.
Experimental Protocols
The following protocols describe behavioral assays highly relevant for characterizing the effects of an NMDA receptor modulator like L-687,414 on cognitive function, sensorimotor gating, and social behavior in mice.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory, specifically recognition memory, in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm), typically made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the mouse. The objects should be of similar size but differ in shape and texture.
-
Video recording and tracking software (e.g., EthoVision XT, ANY-maze).
-
70% ethanol (B145695) for cleaning.
Procedure:
Day 1: Habituation
-
Transport mice to the testing room and allow them to acclimate for at least 30 minutes.
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to explore the arena freely for 10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
Day 2: Training (Familiarization) Phase
-
Place two identical objects (Object A1 and Object A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and actively sniffing or touching it.
-
Return the mouse to its home cage.
Day 2: Testing Phase
-
After a retention interval (e.g., 1 hour, 4 hours, or 24 hours), clean the arena and the familiar object that will be reused.
-
Place one of the familiar objects (Object A1) and a novel object (Object B) in the same locations as in the training phase.
-
Place the mouse back into the center of the arena.
-
Allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
Data Analysis:
-
Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
A DI close to zero suggests a memory deficit.
Prepulse Inhibition (PPI) Test
The PPI test measures sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in sensorimotor gating are observed in several neuropsychiatric disorders, including schizophrenia.
Materials:
-
Acoustic startle response system (e.g., SR-LAB, San Diego Instruments). This consists of a sound-attenuating chamber, a mouse holder on a platform that detects movement, a speaker to deliver acoustic stimuli, and control software.
Procedure:
-
Allow mice to acclimate to the testing room for at least 30 minutes.
-
Place a mouse into the holder within the startle chamber.
-
Acclimation Period: Allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB for 40 ms) is presented alone. This measures the baseline startle response.
-
Prepulse-alone trials: A weaker acoustic stimulus (the prepulse, e.g., 74, 78, 82 dB for 20 ms) is presented alone to ensure it does not elicit a significant startle response itself.
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Each trial type is typically presented 10-15 times. The inter-trial interval should be variable (e.g., 10-20 seconds).
Data Analysis:
-
The startle response is measured as the maximum amplitude of the movement within a defined time window after the pulse.
-
Percent PPI (%PPI): 100 x [(Mean startle amplitude of pulse-alone trials - Mean startle amplitude of prepulse-pulse trials) / Mean startle amplitude of pulse-alone trials]
-
A higher %PPI indicates better sensorimotor gating.
Three-Chamber Social Sociability Test
This test assesses social approach behavior and preference for social novelty in mice, which are relevant to the social withdrawal symptoms seen in some psychiatric disorders.
Materials:
-
Three-chambered apparatus (e.g., a rectangular box divided into three equal compartments with openings between them).
-
Two small, wire cages or cylinders to contain stimulus mice.
-
Novel, unfamiliar "stranger" mice of the same sex and age.
Procedure:
Phase 1: Habituation
-
Place the test mouse in the central chamber and allow it to freely explore all three empty chambers for 10 minutes. This allows the mouse to acclimate to the apparatus.
Phase 2: Sociability Test
-
Place an unfamiliar "stranger" mouse (Stranger 1) inside one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber.
-
Place the test mouse back in the central chamber.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
Phase 3: Social Novelty Test (Optional)
-
Keep Stranger 1 in its cage. Place a new, unfamiliar mouse (Stranger 2) in the previously empty cage.
-
Place the test mouse back in the central chamber.
-
Allow the mouse to explore for 10 minutes.
-
Record the time spent sniffing the cage of the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).
Data Analysis:
-
Sociability: Compare the time spent in the chamber with Stranger 1 versus the chamber with the empty cage, and the time spent sniffing Stranger 1 versus the empty cage. A typical mouse will spend more time with the stranger mouse.
-
Preference for Social Novelty: Compare the time spent sniffing the novel mouse (Stranger 2) versus the familiar mouse (Stranger 1). A typical mouse will show a preference for the novel mouse.
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway modulated by L-687,414.
Experimental Workflow
Caption: General workflow for behavioral testing of L-687,414 in mice.
Novel Object Recognition (NOR) Test Workflow
Caption: Logical flow of the Novel Object Recognition (NOR) test.
Prepulse Inhibition (PPI) Test Workflow
Caption: Logical flow of the Prepulse Inhibition (PPI) test.
Three-Chamber Social Sociability Test Workflow
Caption: Logical flow of the Three-Chamber Social Sociability Test.
Application Notes and Protocols for Long-Term Potentiation (LTP) Induction with L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is crucial for the induction of many forms of LTP. L-687,414 is a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] This characteristic allows it to act as a functional antagonist in the presence of high concentrations of glycine or D-serine, while maintaining a minimal level of receptor activation. These application notes provide detailed protocols and quantitative data for the use of L-687,414 in studying LTP, particularly in hippocampal preparations.
Mechanism of Action
L-687,414 modulates NMDA receptor activity by binding to the glycine binding site on the GluN1 subunit. Unlike full agonists, it only partially activates the receptor, and in environments with saturating levels of endogenous co-agonists, it competitively inhibits their binding, thereby reducing overall NMDA receptor activation. This modulation is critical in preventing excessive excitotoxic activation while potentially permitting physiological NMDA receptor function necessary for processes like LTP.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway of NMDA receptor activation and the modulatory role of L-687,414.
Quantitative Data
The following tables summarize the in vitro and in vivo effects of L-687,414 on NMDA receptor function and LTP.
Table 1: In Vitro Characterization of L-687,414
| Parameter | Value | Preparation | Reference |
| Apparent Kb (NMDA antagonism) | 15 µM | Rat cortical slices | [1][2] |
| pKb (NMDA-evoked current) | 6.2 ± 0.12 | Cultured rat cortical neurons | [1][2] |
| pKi (Glycine site affinity) | 6.1 ± 0.09 | - | [1][2] |
| Estimated Intrinsic Activity | ~10% of glycine | Cultured rat cortical neurons | [1][2] |
Table 2: In Vivo Effects of L-687,414 and MK-801 on LTP in the Dentate Gyrus
| Treatment Group | Dosing Regimen | Effect on LTP |
| Saline (Control) | 0.4 ml kg-1 followed by 0.0298 ml min-1 | Robust LTP induction |
| MK-801 | 0.12 mg kg-1 i.v. followed by 1.8 µg kg-1 h-1 | LTP effectively abolished |
| L-687,414 | 28 mg kg-1 i.v. followed by 28 mg kg-1 h-1 | LTP remained largely intact |
Experimental Protocols
In Vitro Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
This protocol is for assessing the effect of L-687,414 on NMDA-evoked currents.
Materials:
-
Cultured rat cortical neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)
-
Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2)
-
NMDA
-
L-687,414 stock solution
Procedure:
-
Culture primary cortical neurons from rat embryos.
-
After 7-14 days in vitro, transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Establish a whole-cell voltage-clamp recording from a neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA to evoke an inward current and establish a stable baseline response.
-
Co-apply NMDA with varying concentrations of L-687,414 to determine its effect on the NMDA-evoked current.
-
Wash out L-687,414 and ensure the NMDA-evoked current returns to baseline.
In Vivo Electrophysiology and LTP Induction in Anesthetized Rats
This protocol describes the methodology for assessing the effect of L-687,414 on LTP in the dentate gyrus of anesthetized rats.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Recording and stimulating electrodes
-
Electrophysiology recording system
-
L-687,414, MK-801, and saline for injection
-
Infusion pump
Experimental Workflow:
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the medial perforant path and a recording electrode in the dentate hilus of the hippocampus.
-
Administer an intravenous bolus of L-687,414, MK-801, or saline, followed by a continuous infusion.[1]
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.
-
Induce LTP by delivering high-frequency stimulation (HFS) to the medial perforant path.
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
Analyze the change in the fEPSP slope or amplitude to quantify the degree of potentiation.
Logical Relationship: L-687,414's Therapeutic Window
The unique properties of L-687,414 as a low-efficacy partial agonist suggest a therapeutic advantage over neutral antagonists. It may permit a sufficient level of NMDA receptor activation for normal synaptic processes like LTP, while preventing the excessive activation associated with excitotoxicity.
Conclusion
L-687,414 presents a valuable pharmacological tool for dissecting the role of the NMDA receptor glycine site in synaptic plasticity. Its ability to modulate rather than completely block NMDA receptor function allows for the investigation of its role in both physiological and pathological conditions. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to utilize L-687,414 in their studies of LTP and synaptic function.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Preparing L-687,414 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in neuroscience and related fields.
Purpose: This document provides detailed guidelines and protocols for the preparation of stock solutions of L-687,414, a selective glycine-site antagonist of the N-methyl-D-aspartate (NMDA) receptor, for use in in vitro and in vivo experiments. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
L-687,414 is a potent and selective antagonist that acts at the glycine (B1666218) co-agonist site of the NMDA receptor.[1] This receptor is a crucial component of excitatory neurotransmission in the central nervous system and is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as neurodegenerative diseases. The precise and reliable preparation of L-687,414 stock solutions is the foundational step for conducting meaningful experiments to investigate its therapeutic potential and mechanism of action.
L-687,414: Key Data
A summary of the essential quantitative data for L-687,414 is presented in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | [1] |
| CAS Number | 132695-96-6 | |
| Molecular Formula | C₅H₁₀N₂O₂ | [1] |
| Molar Mass | 130.147 g/mol | [1] |
| Mechanism of Action | Glycine-site NMDA receptor antagonist | [1] |
Experimental Protocols
Materials and Equipment
-
L-687,414 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Preparation of a 10 mM L-687,414 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-687,414 in DMSO. Researchers should adjust the volume and concentration as required for their specific experimental needs.
Procedure:
-
Calculate the required mass of L-687,414:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 130.147 g/mol x 1000 mg/g
-
Mass (mg) = 1.30147 mg
-
-
Therefore, weigh out approximately 1.30 mg of L-687,414 powder.
-
-
Dissolution in DMSO:
-
Carefully transfer the weighed L-687,414 powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the L-687,414 powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage (up to 6 months).
-
Note: The stability of L-687,414 in solution over extended periods has not been extensively reported. It is recommended to prepare fresh stock solutions regularly.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.1-0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualization of Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor, the target of L-687,414.
Caption: NMDA Receptor Signaling and L-687,414 Inhibition.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the key steps for the preparation of L-687,414 stock solutions.
Caption: L-687,414 Stock Solution Preparation Workflow.
References
Application Notes and Protocols: In Vivo Microdialysis of L-687,414 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. This site is a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders. Understanding the in vivo neurochemical profile of L-687,414 is essential for elucidating its mechanism of action and therapeutic potential. In vivo microdialysis is a powerful technique that permits the continuous sampling of endogenous neurotransmitters and exogenous compounds from the extracellular fluid of specific brain regions in freely moving animals. These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies in rats to investigate the effects of L-687,414 on neurotransmitter levels.
Data Presentation
The following tables present hypothetical quantitative data summarizing the expected effects of L-687,414 on extracellular dopamine (B1211576) and glutamate (B1630785) levels in the rat striatum, as measured by in vivo microdialysis. This data is illustrative and based on the known pharmacology of NMDA receptor glycine site partial agonists.
Table 1: Animal and Surgical Parameters
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats |
| Body Weight | 275 - 325 g |
| Anesthesia | Isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or Ketamine/Xylazine cocktail |
| Stereotaxic Coordinates (Striatum; from Bregma) | Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm (guide cannula tip) |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) |
| Recovery Period | 5-7 days |
Table 2: Microdialysis Parameters
| Parameter | Specification |
| Microdialysis Probe | Concentric probe, 2 mm active membrane length, 20 kDa MWCO |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |
| Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 minutes |
| Stabilization Period | 120 minutes |
| Baseline Collection | 3-4 consecutive samples |
Table 3: Hypothetical Effects of L-687,414 on Striatal Neurotransmitter Levels
| Treatment Group | Time (min) | Dopamine (% of Baseline ± SEM) | Glutamate (% of Baseline ± SEM) |
| Vehicle (Saline) | -20 | 100 ± 8 | 100 ± 11 |
| 0 | 105 ± 7 | 98 ± 9 | |
| 20 | 97 ± 10 | 103 ± 12 | |
| 40 | 102 ± 9 | 95 ± 10 | |
| L-687,414 (10 mg/kg, i.p.) | -20 | 100 ± 9 | 100 ± 10 |
| 0 (injection) | 125 ± 12 | 115 ± 9 | |
| 20 | 145 ± 15 | 130 ± 11 | |
| 40 | 130 ± 11 | 122 ± 10 | |
| 60 | 115 ± 10 | 110 ± 8 | |
| Note: This data is hypothetical and for illustrative purposes only. Actual results may vary. Statistical significance (e.g., p < 0.05) would be determined by appropriate statistical analysis. |
Experimental Protocols
This section provides a detailed methodology for performing in vivo microdialysis to assess the effects of L-687,414 on neurotransmitter levels in the rat brain.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the housing facility for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using isoflurane or a suitable alternative. Maintain the animal's body temperature at 37°C using a heating pad.
-
Stereotaxic Implantation:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Use a dental drill to create a small burr hole over the target brain region (e.g., striatum) at the predetermined stereotaxic coordinates.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as prescribed.
-
Allow the animal to recover for 5-7 days in its home cage.
-
Protocol 2: In Vivo Microdialysis Procedure
-
Animal Handling: On the day of the experiment, handle the rat gently to minimize stress.
-
Probe Insertion:
-
Remove the dummy cannula from the guide cannula.
-
Slowly insert the microdialysis probe, ensuring the active membrane is positioned correctly within the target brain region.
-
-
System Connection:
-
Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a fraction collector.
-
Place the animal in a freely moving system to allow for natural behavior.
-
-
Perfusion and Equilibration:
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).
-
Allow the system to equilibrate for at least 2 hours to establish a stable baseline.
-
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer L-687,414 (dissolved in a suitable vehicle, e.g., saline) via the desired route (e.g., intraperitoneal injection). A vehicle control group should be run in parallel.
-
Post-administration Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.
-
Sample Handling and Analysis:
-
Immediately freeze the collected dialysate samples at -80°C until analysis.
-
Analyze the samples for neurotransmitter concentrations (e.g., dopamine, glutamate) using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD).
-
Visualization
Signaling Pathway of L-687,414
Caption: L-687,414 acts as a partial agonist at the NMDA receptor's glycine site.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for the in vivo microdialysis experiment in rats.
Application Notes and Protocols for Drug Discrimination Studies with L-687,414
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting drug discrimination studies with L-687,414, a partial agonist at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] Given the limited specific published data on L-687,414 in drug discrimination paradigms, this document synthesizes general principles from studies of other NMDA antagonists and the known pharmacological profile of L-687,414.
Introduction to L-687,414 and Drug Discrimination
L-687,414 (R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one) is an anticonvulsant agent that acts as a low-efficacy partial agonist at the glycine site of the NMDA receptor.[1][3][4] This mechanism suggests it may have a different behavioral profile compared to other NMDA antagonists, such as channel blockers like phencyclidine (PCP) or competitive antagonists.[5][6] Drug discrimination is a highly sensitive and specific behavioral assay used to assess the subjective effects of drugs in animals.[7][8] The procedure can classify drugs based on shared discriminative stimulus properties and is a valuable preclinical tool in drug development.[8][9]
Studies have shown that NMDA receptor antagonists can produce discriminative stimulus effects.[5][10][11] However, compounds that act at the glycine site may not produce PCP-like effects, potentially indicating a lower risk of certain undesirable behavioral side effects.[12]
Key Concepts in Drug Discrimination
-
Discriminative Stimulus: The internal state or sensation produced by a drug that an animal can learn to recognize and associate with a specific response to receive a reward.[8]
-
Training Drug: The drug used to establish the discriminative stimulus (e.g., L-687,414).
-
Generalization (Substitution): When a novel drug produces a similar internal state to the training drug, causing the animal to respond on the drug-appropriate lever. Full substitution suggests a similar mechanism of action or subjective effect.
-
Antagonism: When pretreatment with another compound blocks the discriminative stimulus effects of the training drug.
Quantitative Data Summary
Due to the absence of specific published drug discrimination data for L-687,414, the following tables are presented as templates. These illustrate how data would be structured for a typical study investigating the discriminative stimulus effects of L-687,414 and its potential for generalization to other NMDA receptor modulators.
Table 1: Dose-Response for the Discriminative Stimulus Effects of L-687,414
| Dose of L-687,414 (mg/kg, i.p.) | Mean % Responding on Drug-Appropriate Lever (± SEM) | Mean Response Rate (responses/min ± SEM) |
| Vehicle | 10.5 ± 2.1 | 25.4 ± 3.2 |
| 1.0 | 25.3 ± 5.6 | 24.8 ± 3.1 |
| 3.0 | 55.8 ± 8.9 | 23.5 ± 2.9 |
| 10.0 | 85.2 ± 6.4 | 22.1 ± 2.5 |
| 30.0 | 92.1 ± 4.3 | 18.7 ± 2.1 |
This table represents hypothetical data to illustrate a dose-dependent increase in drug-appropriate responding.
Table 2: Generalization (Substitution) Tests with Other NMDA Receptor Ligands in L-687,414-Trained Animals
| Test Compound | Dose (mg/kg) | Mean % Responding on L-687,414-Appropriate Lever (± SEM) | Mean Response Rate (responses/min ± SEM) |
| Vehicle | - | 12.3 ± 2.5 | 26.1 ± 3.5 |
| PCP | 2.0 | 30.1 ± 7.2 | 20.5 ± 2.8 |
| MK-801 | 0.1 | 25.8 ± 6.5 | 21.3 ± 3.0 |
| Glycine Site Antagonist (e.g., L-701,324) | 5.0 | 88.9 ± 5.1 | 24.5 ± 3.3 |
| Competitive Antagonist (e.g., CPP) | 10.0 | 45.6 ± 9.8 | 22.9 ± 3.1 |
This table illustrates a hypothetical scenario where a full glycine site antagonist generalizes to the discriminative stimulus of L-687,414, while channel blockers and competitive antagonists show only partial or no generalization.
Experimental Protocols
Protocol 1: Establishing the Discriminative Stimulus of L-687,414
Objective: To train animals to discriminate L-687,414 from vehicle.
Materials:
-
Subjects: Male Wistar rats (250-300g)
-
Apparatus: Standard two-lever operant conditioning chambers
-
Reinforcement: Food pellets (45 mg)
-
Training Drug: L-687,414
-
Vehicle: Saline (0.9% NaCl)
Procedure:
-
Habituation and Shaping: Rats are food-deprived to 85% of their free-feeding weight and trained to press both levers for food reinforcement.
-
Discrimination Training:
-
On training days, rats receive an intraperitoneal (i.p.) injection of either L-687,414 (e.g., 10 mg/kg) or vehicle 30 minutes before being placed in the operant chamber.
-
Following an injection of L-687,414, only responses on the designated "drug" lever are reinforced.
-
Following a vehicle injection, only responses on the designated "vehicle" lever are reinforced.
-
Training sessions are typically 15-30 minutes long and are conducted daily.
-
-
Acquisition Criteria: Training continues until at least 80% of the total responses in a session are on the correct lever, and the first 10 responses are on the correct lever for at least 8 out of 10 consecutive sessions.
Protocol 2: Generalization Testing
Objective: To determine if other NMDA receptor modulators produce discriminative stimulus effects similar to L-687,414.
Procedure:
-
Once the discrimination criteria are met, generalization test sessions are introduced.
-
On a test day, animals receive an injection of a test drug (e.g., PCP, MK-801, a competitive NMDA antagonist, or another glycine site ligand) instead of the training drug or vehicle.
-
During the test session, responses on either lever are reinforced to maintain responding.
-
The percentage of responses on the drug-appropriate lever and the overall response rate are recorded.
-
Full substitution (generalization) is typically defined as ≥80% of responses on the drug-appropriate lever.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of L-687,414 and the workflow of the drug discrimination studies.
Caption: Mechanism of L-687,414 at the NMDA Receptor.
Caption: Experimental Workflow for Drug Discrimination.
Conclusion
Drug discrimination studies are a powerful tool for characterizing the in vivo pharmacological effects of novel compounds like L-687,414. By establishing L-687,414 as a discriminative stimulus, researchers can explore its unique subjective effects and compare them to other classes of NMDA receptor antagonists. This information is critical for predicting its therapeutic potential and potential side-effect profile in humans. The protocols and data structures provided here offer a framework for conducting and interpreting these essential preclinical studies.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Drug discrimination based on the competitive N-methyl-D-aspartate antagonist, NPC 12626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug discrimination analysis of NMDA receptor channel blockers as nicotinic receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminative stimulus effects of the NMDA receptor antagonists MK-801 and CGP 37849 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring L-687,414 Binding to the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for biochemical assays to measure the binding of L-687,414, a partial agonist for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in characterizing the interaction of L-687,414 and other ligands with this important therapeutic target.
Introduction
L-687,414 is a selective partial agonist for the glycine co-agonist site on the NMDA receptor complex.[1] This receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders. Therefore, assays to identify and characterize molecules that modulate this receptor, such as L-687,414, are crucial for drug discovery and development. These notes detail two common and robust methods for quantifying ligand binding: a radioligand binding assay and a fluorescence polarization assay.
Quantitative Data Summary
The binding affinity of L-687,414 and other reference compounds for the NMDA receptor glycine site can be expressed using various parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The following table summarizes key binding data for L-687,414.
| Compound | Assay Type | Receptor Source | Radioligand | Quantitative Value | Reference |
| L-687,414 | Antagonism of NMDA-evoked population depolarizations | Rat cortical slices | - | Apparent Kb: 15 µM | |
| L-687,414 | Whole-cell voltage-clamp | Rat cultured cortical neurones | - | pKb = 6.2 ± 0.12 | |
| L-687,414 | Concentration-inhibition curves | Rat cultured cortical neurones | - | pKi = 6.1 ± 0.09 |
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit. This dual requirement, coupled with voltage-dependent channel block by magnesium ions at resting membrane potential, allows the NMDA receptor to function as a coincidence detector. Upon activation, the channel opens, leading to an influx of Ca2+, which in turn activates a cascade of downstream signaling pathways involved in synaptic plasticity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of L-687,414 for the glycine binding site on the NMDA receptor using a radiolabeled ligand, such as [³H]glycine.
Materials:
-
Receptor Source: Rat cortical membranes.
-
Radioligand: [³H]glycine (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: 1 mM Glycine (unlabeled).
-
Test Compound: L-687,414.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C), pre-treated with 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]glycine (final concentration ~5-10 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 1 mM unlabeled glycine, 50 µL of [³H]glycine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of L-687,414 at various concentrations, 50 µL of [³H]glycine, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-687,414 concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Fluorescence Polarization (FP) Assay (Competitive)
This protocol outlines a competitive fluorescence polarization assay to measure the binding of L-687,414 to the NMDA receptor glycine site. This assay requires a fluorescently labeled ligand (tracer) that binds to the glycine site.
Materials:
-
Receptor Source: Purified NMDA receptor or membrane preparations enriched with the receptor.
-
Fluorescent Tracer: A fluorescently labeled glycine site ligand (e.g., a fluorescent derivative of a known antagonist).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer, pH 7.4, potentially with low concentrations of a non-ionic detergent to reduce non-specific binding.
-
Test Compound: L-687,414.
-
Black, low-binding 96- or 384-well plates.
-
Fluorescence plate reader with polarization filters.
Protocol:
-
Tracer and Receptor Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
Titrate the receptor concentration against a fixed concentration of the tracer to determine the concentration required to achieve a significant polarization shift upon binding (typically 50-80% of maximal binding).
-
-
Assay Setup (in a black microplate):
-
Add a fixed concentration of the fluorescent tracer and the optimized concentration of the receptor to each well.
-
Add varying concentrations of L-687,414 to the wells. Include controls for no inhibitor (maximum polarization) and no receptor (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as millipolarization (mP) units versus the logarithm of the L-687,414 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using a similar principle to the radioligand assay, taking into account the tracer concentration and its affinity for the receptor.
-
Experimental Workflow: Fluorescence Polarization Assay
Conclusion
The biochemical assays detailed in these application notes provide robust and reliable methods for characterizing the binding of L-687,414 to the NMDA receptor glycine site. The choice between a radioligand binding assay and a fluorescence polarization assay will depend on the specific experimental needs, available resources, and safety considerations. Proper execution of these protocols will enable researchers to accurately determine the binding affinity of L-687,414 and other novel compounds, facilitating the development of new therapeutics targeting the NMDA receptor.
References
Application Notes and Protocols: The Effect of L-687,414 on Neuronal Morphology In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) co-agonist binding site. Unlike many other NMDA receptor antagonists that can induce neuronal vacuolation and other cytotoxic effects, L-687,414 has been shown to have a more favorable safety profile in this regard. This makes it a valuable tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes without the confounding factor of direct neurotoxicity. These application notes provide an overview of the known effects of L-687,414 and related glycine site antagonists on neuronal morphology in vitro and offer detailed protocols for researchers to conduct their own investigations.
While direct quantitative data on the specific effects of L-687,414 on fine neuronal morphology such as dendritic spine density and branching is limited, studies with other glycine site antagonists, such as 7-chlorokynurenic acid (7-CK), suggest that modulation of this site can significantly impact synaptic structure. For instance, blockade of the glycine site has been shown to prevent NMDA receptor-dependent dendritic spine shrinkage and can even convert spine enlargement into shrinkage under conditions of high-frequency stimulation. Therefore, L-687,414 is a critical pharmacological tool for dissecting the nuanced role of NMDA receptor signaling in shaping neuronal architecture.
Data Presentation
The following tables summarize the conceptual effects of NMDA receptor antagonists on neuronal morphology based on their site of action. It is important to note that specific quantitative effects of L-687,414 on dendritic spines and branching require further experimental validation.
Table 1: Comparative Effects of Different Classes of NMDA Receptor Antagonists on Gross Neuronal Morphology In Vitro
| Antagonist Class | Example(s) | Binding Site | Reported Effect on Gross Neuronal Morphology | Reference |
| Glycine Site Antagonist | L-687,414 | Glycine co-agonist site on GluN1 | No evidence of neuronal vacuolation | [1][2] |
| Competitive Antagonist | CGS 19755, CGP 37849 | Glutamate (B1630785) binding site on GluN2 | Can induce transient neuronal vacuolation | [3] |
| Uncompetitive Channel Blocker | Dizocilpine (MK-801), Ketamine | Within the ion channel | Can induce transient neuronal vacuolation | [2][4] |
Table 2: Potential Effects of Glycine Site NMDA Receptor Antagonists on Fine Neuronal Morphology (Inferred from studies with related compounds)
| Morphological Parameter | Potential Effect of Glycine Site Antagonism | Rationale/Supporting Evidence |
| Dendritic Spine Density | Variable (increase, decrease, or no change) | Effects of NMDA receptor antagonists on spine density are complex and can be dependent on the specific antagonist, dose, and duration of treatment.[5] |
| Dendritic Spine Morphology | May prevent activity-dependent spine shrinkage | Blockade of the glycine site with 7-CK has been shown to prevent low-frequency stimulation-induced spine shrinkage.[6][7] |
| Dendritic Branching | Unknown | Further investigation is required. |
Signaling Pathways and Experimental Logic
To understand how L-687,414 may influence neuronal morphology, it is essential to consider the downstream signaling pathways of the NMDA receptor.
Experimental Protocols
The following protocols provide a framework for investigating the effects of L-687,414 on neuronal morphology in vitro.
Protocol 1: Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Hibernate-E medium (supplemented with B-27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Dissect embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell density using a hemocytometer.
-
Plate neurons on poly-D-lysine coated surfaces at a desired density (e.g., 1x10⁵ cells/cm²).
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
-
Continue to culture the neurons, replacing half of the medium every 3-4 days.
Protocol 2: Treatment with L-687,414
Materials:
-
L-687,414 stock solution (e.g., 10 mM in DMSO or water)
-
Cultured primary neurons (e.g., DIV 10-14)
-
Pre-warmed Neurobasal medium
Procedure:
-
Prepare working solutions of L-687,414 in pre-warmed Neurobasal medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest L-687,414 concentration).
-
Remove half of the culture medium from each well.
-
Add the prepared L-687,414 or vehicle solutions to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 24 hours, 48 hours, or longer for chronic studies).
Protocol 3: Immunocytochemistry for Morphological Analysis
This protocol details the staining of neurons to visualize their morphology.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum in PBS
-
Primary antibody (e.g., anti-MAP2 for dendrites, anti-Synapsin I for presynaptic terminals, anti-PSD-95 for postsynaptic densities)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix the treated neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto slides using mounting medium.
Protocol 4: Image Acquisition and Analysis
Materials:
-
Fluorescence microscope or confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Neurolucida)
Procedure:
-
Acquire images of stained neurons using appropriate filter sets. For detailed morphological analysis, acquire z-stacks.
-
Dendritic Branching Analysis (Sholl Analysis):
-
Open the image in ImageJ/Fiji.
-
Trace the dendritic arbor of a neuron.
-
Use the Sholl Analysis plugin to quantify the number of dendritic intersections at increasing radial distances from the soma.
-
-
Dendritic Spine Analysis:
-
Acquire high-resolution images of dendritic segments.
-
Manually or semi-automatically count the number of spines per unit length of dendrite to determine spine density.
-
Categorize spines based on their morphology (e.g., thin, stubby, mushroom).
-
Conclusion
L-687,414 serves as a crucial tool for investigating the role of the NMDA receptor glycine site in the regulation of neuronal morphology. Its favorable safety profile, particularly the lack of induced neuronal vacuolation, allows for the study of subtle, long-term changes in neuronal structure without the confounding effects of cytotoxicity. The provided protocols offer a comprehensive guide for researchers to explore the nuanced effects of L-687,414 on dendritic branching and spine dynamics, which will contribute to a deeper understanding of synaptic plasticity and its dysregulation in neurological disorders. Further research is warranted to fully elucidate the specific quantitative effects of L-687,414 on fine neuronal morphology.
References
- 1. A fast and accurate procedure for deriving the Sholl profile in quantitative studies of neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of dendritic spine density, morphology and excitatory glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sholl analysis [protocols.io]
- 5. biocompare.com [biocompare.com]
- 6. bit.bio [bit.bio]
- 7. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
L-687,414 Administration for Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a selective partial agonist for the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor. This compound has been investigated for its neuroprotective potential, as it modulates NMDA receptor function without causing the neuronal vacuolation associated with some other NMDA receptor antagonists.[1] L-687,414 acts as a low efficacy partial agonist, meaning it primarily functions to block NMDA receptor activation in the presence of glycine, thereby offering a potential therapeutic window for neuroprotection.[2][3]
These application notes provide detailed protocols for utilizing L-687,414 in common in vitro neuroprotection assays, specifically NMDA-induced excitotoxicity and oxygen-glucose deprivation (OGD) models. The provided data and protocols are intended to serve as a guide for researchers to design and execute experiments to evaluate the neuroprotective effects of L-687,414.
Mechanism of Action
L-687,414 exerts its effects by binding to the glycine co-agonist site on the NMDA receptor. The binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) is required for the opening of the NMDA receptor ion channel. As a low efficacy partial agonist, L-687,414 occupies the glycine binding site, but only weakly activates the receptor compared to the full agonist, glycine. In the presence of endogenous glycine, L-687,414 acts as a functional antagonist, preventing the full activation of the NMDA receptor and the subsequent excessive calcium influx that leads to excitotoxicity and neuronal cell death.[2][3] This mechanism is a key area of interest for therapeutic intervention in neurological disorders where excitotoxicity is implicated.[4]
Data Presentation
The following tables summarize the available quantitative data for L-687,414 from in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile of L-687,414
| Parameter | Value | Cell Type/Assay | Reference |
| Apparent Kb | 15 µM | Rat Cortical Slices (NMDA-evoked depolarization) | [2][3] |
| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons (Whole-cell voltage-clamp) | [2][3] |
| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons (Concentration-inhibition curves) | [2][3] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | [2][3] |
Table 2: In Vivo Dosing Regimens and Observations for L-687,414
| Dosing Regimen | Animal Model | Observed Effect | Reference |
| 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Rat Stroke Model | Neuroprotective | [2] |
| 7 mg/kg i.v. + 7 mg/kg/h; 14 mg/kg + 14 mg/kg/h; 30 mg/kg + 30 mg/kg/h | Rat Model of Focal Ischemia | No significant protection | |
| 17.6 mg/kg i.v. bolus | Rat Model of Focal Ischemia | No significant protection |
Note: The conflicting in vivo results highlight the importance of dose and model selection in observing neuroprotective effects.
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of L-687,414 in two common in vitro models of neuronal injury. It is critical for researchers to perform concentration-response experiments to determine the optimal concentration of L-687,414 for their specific neuronal culture system and injury model.
Protocol 1: NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This protocol outlines a method to assess the ability of L-687,414 to protect primary neurons from excitotoxicity induced by NMDA.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neuronal culture medium
-
L-687,414
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Poly-D-lysine coated 96-well plates
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons onto poly-D-lysine coated 96-well plates at an appropriate density and culture for at least 7-10 days to allow for maturation and synapse formation.
-
L-687,414 Pre-treatment:
-
Prepare a stock solution of L-687,414 in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in neuronal culture medium. Based on the pKi of 6.1, a starting concentration range of 1 µM to 100 µM is recommended.
-
Carefully remove the existing culture medium from the wells.
-
Add the medium containing the desired concentrations of L-687,414 to the respective wells. Include a vehicle control group.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
NMDA and Glycine Co-treatment:
-
Prepare a solution of NMDA and glycine in culture medium. The final concentration of NMDA will need to be optimized for the specific cell type, but a starting point of 50-100 µM is common. A co-application of glycine (e.g., 10 µM) is necessary to activate the NMDA receptor.
-
Add the NMDA/glycine solution to the wells already containing L-687,414 or vehicle.
-
Include a control group that does not receive NMDA.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
After the incubation period, assess neuronal viability using a standard method such as the MTT assay (metabolic activity) or LDH assay (membrane integrity). Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Plot the concentration-response curve for L-687,414 to determine the EC₅₀ for neuroprotection.
-
Protocol 2: Oxygen-Glucose Deprivation (OGD) Assay in Organotypic Slice Cultures
This protocol describes a method to evaluate the neuroprotective effects of L-687,414 in an ex vivo model of ischemia using organotypic hippocampal slice cultures.
Materials:
-
Organotypic hippocampal slice cultures
-
Slice culture medium
-
L-687,414
-
De-gassed, glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution)
-
Hypoxic chamber (95% N₂ / 5% CO₂)
-
Propidium Iodide (PI) or other viability stain
-
Fluorescence microscope
Procedure:
-
Preparation of Slice Cultures: Prepare and maintain organotypic hippocampal slice cultures from neonatal rodents according to established protocols.
-
L-687,414 Treatment:
-
Two hours prior to OGD, replace the culture medium with fresh medium containing the desired concentrations of L-687,414 or vehicle. A concentration range of 10-100 µM is a reasonable starting point.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the slice cultures twice with pre-warmed, de-gassed, glucose-free balanced salt solution.
-
Place the cultures in the glucose-free solution inside a hypoxic chamber.
-
Incubate at 37°C for 30-60 minutes. The duration of OGD should be optimized to induce significant but not complete cell death in the control group.
-
-
Reperfusion:
-
Remove the cultures from the hypoxic chamber and the OGD solution.
-
Return the slices to their original culture medium (containing L-687,414 or vehicle).
-
-
Incubation and Staining:
-
Incubate the cultures for 24-48 hours under normal conditions (37°C, 5% CO₂).
-
One hour before imaging, add Propidium Iodide (PI) to the culture medium to stain the nuclei of dead cells.
-
-
Imaging and Analysis:
-
Capture fluorescence images of the slice cultures.
-
Quantify the PI fluorescence intensity in specific regions of interest (e.g., CA1 region of the hippocampus) using image analysis software.
-
Normalize the PI intensity to the control group to determine the extent of neuroprotection.
-
Conclusion
L-687,414 represents a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in neuroprotection. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of L-687,414 in in vitro models of neuronal injury. Due to the variability in cell culture systems and injury paradigms, optimization of experimental conditions, particularly the concentration of L-687,414 and the severity of the insult, is essential for obtaining robust and reproducible results.
References
- 1. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A glycine site-specific NMDA receptor antagonist protects retina ganglion cells from ischemic injury by modulating apoptotic cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Transmission with L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414, also known as (R)-(+)-cis-β-methyl-3-amino-1-hydroxypyrrolidin-2-one, is a selective partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This characteristic allows it to act as a functional antagonist in the presence of saturating concentrations of the endogenous co-agonist glycine, thereby reducing excessive NMDA receptor activation without completely blocking normal synaptic transmission.[3] This property makes L-687,414 a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and seizure activity.[1][3] These application notes provide detailed protocols for utilizing L-687,414 in key experimental paradigms to study its effects on synaptic transmission.
Mechanism of Action & Signaling Pathway
L-687,414 exerts its effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2][4] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) (to the GluN2 subunit) and a co-agonist (glycine or D-serine, to the GluN1 subunit) for activation.[4] Upon concurrent binding, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.[5] As a partial agonist, L-687,414 has a lower intrinsic efficacy compared to full agonists like glycine.[3] In environments with high glycine concentrations, L-687,414 competes for the binding site, leading to a net reduction in NMDA receptor activation and subsequent Ca²⁺ influx.
Caption: NMDA Receptor Signaling and L-687,414 Mechanism of Action.
Data Presentation
The following tables summarize the quantitative pharmacological data for L-687,414 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of L-687,414
| Parameter | Value | Preparation | Reference |
| pKi | 6.1 +/- 0.09 | Rat Cultured Cortical Neurones | [3] |
| pKb | 6.2 +/- 0.12 | Rat Cultured Cortical Neurones | [3] |
| Apparent Kb | 15 µM | Rat Cortical Slices | [3] |
| IC₅₀ | 0.14 - 13.8 µM | Cultured Hippocampal Neurons | [2] |
| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurones | [3] |
Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice
| Seizure Model | ED₅₀ (mg/kg) | Route of Administration | Reference |
| NMDLA-induced | 19.7 | Intravenous (i.v.) | [1] |
| Pentylenetetrazol (PTZ)-induced | 13.0 | Intravenous (i.v.) | [1] |
| Maximal Electroshock (MES) | 26.1 | Intravenous (i.v.) | [1] |
| Audiogenic (DBA/2 mice) | 5.1 | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of L-687,414 on synaptic transmission.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is designed to measure the effect of L-687,414 on NMDA receptor-mediated currents.
Materials:
-
Cultured hippocampal or cortical neurons
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA and Glycine stock solutions
-
L-687,414 stock solution
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply the NMDA/glycine solution with increasing concentrations of L-687,414.
-
Record the inhibition of the NMDA-evoked current at each concentration of L-687,414.
-
Wash out L-687,414 and ensure the current returns to baseline.
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of L-687,414.
-
Calculate the percentage of inhibition for each concentration of L-687,414.
-
Plot a concentration-response curve and fit with a logistic function to determine the IC₅₀ value.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol is for measuring the effect of L-687,414 on extracellular levels of neurotransmitters such as dopamine (B1211576) and serotonin (B10506) in the brain of a freely moving rodent.
Materials:
-
Adult male rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
L-687,414 for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 2 hours.
-
Baseline Collection: Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer L-687,414 (e.g., 5.1 mg/kg, i.p. for anticonvulsant effects) or vehicle.[1]
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples.
-
Express the post-injection concentrations as a percentage of the mean baseline concentration.
-
Compare the neurotransmitter levels between the L-687,414-treated and vehicle-treated groups.
Caption: Workflow for In Vivo Microdialysis.
Audiogenic Seizure Model in DBA/2 Mice
This protocol is for assessing the anticonvulsant effects of L-687,414 in a genetic model of epilepsy.
Materials:
-
Male DBA/2 mice (21-28 days old)
-
Sound-attenuating chamber
-
Acoustic stimulus generator (e.g., a bell producing ~120 dB)
-
L-687,414 for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Administer L-687,414 (e.g., at doses ranging from 1 to 10 mg/kg, i.p.) or vehicle to the mice.[1]
-
After a predetermined pre-treatment time (e.g., 30 minutes), place the mouse individually into the sound-attenuating chamber.[1]
-
Present the acoustic stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Observe and score the seizure severity based on a standardized scale (e.g., presence of wild running, clonic seizures, tonic seizures, and respiratory arrest).
-
Record the latency to the onset of each seizure component.
Data Analysis:
-
Calculate the percentage of animals in each treatment group that are protected from each seizure component.
-
Determine the ED₅₀ of L-687,414 for protection against each seizure component using probit analysis.
-
Compare the seizure latencies between the L-687,414-treated and vehicle-treated groups using appropriate statistical tests.
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is for investigating the effect of L-687,414 on NMDA receptor-dependent synaptic plasticity.
Materials:
-
Rat or mouse hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording and stimulating electrodes
-
Field potential recording setup
-
High-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation)
-
L-687,414 stock solution
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
After recording a stable baseline for at least 20 minutes, apply L-687,414 to the perfusion medium at the desired concentration.
-
Continue recording baseline fEPSPs in the presence of L-687,414 for another 20 minutes.
-
Induce LTP by delivering a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between slices treated with L-687,414 and control slices.
Caption: Logical Flow of L-687,414 Investigation.
Conclusion
L-687,414 is a versatile and valuable tool for studying the nuanced role of the NMDA receptor glycine site in synaptic transmission and neurological function. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its effects from the molecular to the behavioral level. By carefully applying these methodologies, scientists can further elucidate the therapeutic potential of modulating the NMDA receptor glycine site for a range of central nervous system disorders.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor activation induces long-term potentiation of glycine synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticonvulsant Activity Screening of L-687,414
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-687,414 is a potent and selective partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This modulation of the NMDA receptor, a key player in excitatory neurotransmission, gives L-687,414 significant potential as an anticonvulsant agent. Over-activation of NMDA receptors is implicated in the pathophysiology of epilepsy, and compounds that attenuate this activity are of great interest for the development of novel anti-seizure medications.[1][2] These application notes provide detailed protocols for screening the anticonvulsant efficacy of L-687,414 in established rodent models of seizures.
Quantitative Data Summary
The anticonvulsant potency of L-687,414 has been evaluated in several mouse models of induced seizures. The median effective dose (ED50) values, which represent the dose required to protect 50% of the animals from seizures, are summarized in the table below.
| Seizure Model | Animal Strain | Route of Administration | Time of Test | ED50 (mg/kg) |
| N-Methyl-D,L-Aspartic Acid (NMDLA)-Induced | Male Swiss Webster Mice | Intravenous (i.v.) | 15 min post-administration | 19.7 |
| Pentylenetetrazol (PTZ)-Induced | Male Swiss Webster Mice | Intravenous (i.v.) | 15 min post-administration | 13.0 |
| Maximal Electroshock (MES) | Male Swiss Webster Mice | Intravenous (i.v.) | 15 min post-administration | 26.1 |
| Audiogenic Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 30 min post-administration | 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock generator with corneal electrodes
-
Male Swiss Webster mice (20-25 g)
-
L-687,414 solution
-
Vehicle control solution (e.g., saline)
-
0.5% Tetracaine (B1683103) hydrochloride ophthalmic solution
-
0.9% Saline solution
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration: Administer L-687,414 or vehicle control intravenously (i.v.) via the tail vein 15 minutes before the MES test.
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine hydrochloride solution to each cornea for local anesthesia. After a few seconds, apply a drop of 0.9% saline to improve electrical conductivity.
-
Seizure Induction: Place the corneal electrodes on the corneas of the mouse and deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in the L-687,414-treated group compared to the vehicle-treated group. Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that may be effective against myoclonic and absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Male Swiss Webster mice (20-25 g)
-
L-687,414 solution
-
Vehicle control solution
-
Syringes and needles for subcutaneous and intravenous injections
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.
-
Drug Administration: Administer L-687,414 or vehicle control intravenously (i.v.) 15 minutes before PTZ injection.
-
Seizure Induction: Inject PTZ subcutaneously (s.c.) at a dose of 85 mg/kg.
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body). The absence of clonic seizures for at least 5 seconds is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in the drug-treated group versus the vehicle control group. Determine the ED50 value.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsy.
Materials:
-
Sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or speaker capable of producing 110-120 dB)
-
DBA/2 mice (21-28 days old, the age of maximal susceptibility)
-
L-687,414 solution
-
Vehicle control solution
Procedure:
-
Animal Preparation: Acclimatize DBA/2 mice to the facility. Note their age-dependent susceptibility to audiogenic seizures.
-
Drug Administration: Administer L-687,414 or vehicle control intraperitoneally (i.p.) 30 minutes before the audiogenic stimulus.
-
Seizure Induction: Place the mouse individually in the sound-proof chamber. After a brief habituation period (e.g., 1 minute), present the auditory stimulus (110-120 dB) for up to 60 seconds or until a tonic-clonic seizure occurs.
-
Observation: Observe the seizure response, which typically includes a wild running phase, followed by clonic seizures, and then a tonic phase with hindlimb extension. Protection is defined as the absence of the tonic-clonic seizure.
-
Data Analysis: Calculate the percentage of protected animals and determine the ED50 value.
N-Methyl-D,L-Aspartic Acid (NMDLA)-Induced Seizure Model
This model directly assesses the ability of a compound to antagonize seizures induced by an NMDA receptor agonist.
Materials:
-
N-Methyl-D,L-Aspartic Acid (NMDLA) solution
-
Male Swiss Webster mice (20-25 g)
-
L-687,414 solution
-
Vehicle control solution
-
Infusion pump and tail vein catheter setup
Procedure:
-
Animal Preparation: Follow standard acclimatization procedures.
-
Drug Administration: Administer L-687,414 or vehicle control intravenously (i.v.) 15 minutes before the start of the NMDLA infusion.
-
Seizure Induction: Infuse NMDLA solution intravenously at a constant rate. The goal is to determine the threshold dose of NMDLA required to induce clonic and then tonic seizures.
-
Observation: Continuously observe the mouse for the onset of clonic seizures and subsequently tonic seizures. Record the dose of NMDLA infused at the onset of each seizure type. An increase in the threshold dose of NMDLA required to induce seizures in the drug-treated group compared to the control group indicates anticonvulsant activity.
-
Data Analysis: Compare the mean threshold dose of NMDLA for seizure induction between the L-687,414 and vehicle groups. Calculate the ED50 based on the dose of L-687,414 that produces a significant increase in the seizure threshold.
Compound Preparation and Administration
Formulation:
-
For intravenous and intraperitoneal administration, L-687,414 can be dissolved in sterile 0.9% saline. If solubility is an issue, a small amount of a non-toxic solvent such as dimethyl sulfoxide (B87167) (DMSO) followed by dilution with saline can be used. The final concentration of DMSO should be kept low (e.g., <5% of the total volume) to avoid solvent-induced effects.
Administration:
-
Intravenous (i.v.): Administer as a bolus injection into the lateral tail vein. The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
-
Intraperitoneal (i.p.): Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
Visualizations
Caption: Experimental workflow for anticonvulsant screening of L-687,414.
Caption: NMDA receptor signaling pathway in the context of epilepsy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-687,414 for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-687,414 to achieve maximal neuroprotection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its mechanism of action?
L-687,414 is an experimental compound that acts as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In conditions of excessive NMDA receptor activation, which leads to excitotoxicity, the antagonist properties of L-687,414 dominate.[1][2] By binding to the glycine site, it prevents the full activation of the NMDA receptor by glutamate (B1630785), thereby reducing the massive influx of calcium ions that triggers neuronal death pathways.
Q2: Why is L-687,414 being investigated for neuroprotection?
Excessive activation of NMDA receptors is a key mechanism in neuronal damage following ischemic events like stroke.[1] L-687,414 offers a therapeutic advantage because as a partial agonist, it may permit a normal level of synaptic transmission while effectively curtailing the excessive receptor activation that leads to excitotoxicity.[1][2] This could potentially reduce the cognitive side effects associated with complete NMDA receptor blockade.[1]
Q3: What is a typical neuroprotective dose of L-687,414 in in vivo studies?
In vivo studies in rats have established neuroprotective dosing regimens for L-687,414. It is important to note that these are starting points and may require optimization depending on the animal model and the nature of the induced injury.
| Animal Model | Dosing Regimen | Outcome |
| Rat Stroke Model | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Maximal neuroprotection, LTP remained largely intact[1] |
| Rat Cerebral Glucose Metabolism Study | 17.5 mg/kg free base i.v. bolus followed by 225 µg/kg/min infusion for 4h | Neuroprotective dose that did not evoke neuronal vacuolation[3] |
Q4: What is a recommended starting concentration range for in vitro neuroprotection experiments with L-687,414?
Q5: How can I determine the optimal neuroprotective concentration of L-687,414 in my in vitro model?
To determine the optimal concentration, a dose-response experiment is necessary. This involves treating neuronal cultures with a range of L-687,414 concentrations prior to inducing excitotoxicity with an NMDA receptor agonist (e.g., NMDA or glutamate). Cell viability is then assessed to identify the concentration that provides the maximal protective effect without inducing toxicity on its own. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Q: I am not observing a neuroprotective effect with L-687,414. What could be the problem?
-
A1: Suboptimal Concentration. The concentration of L-687,414 may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.
-
A2: Inadequate Pre-incubation Time. Ensure that the cells are pre-incubated with L-687,414 for a sufficient duration before the excitotoxic insult to allow for receptor binding. A pre-incubation time of 30-60 minutes is a common starting point.
-
A3: Severity of the Excitotoxic Insult. If the concentration or duration of the NMDA/glutamate exposure is too high, the resulting neuronal death may be too severe for any neuroprotective agent to show a significant effect. Consider reducing the concentration or exposure time of the excitotoxic agent.
-
A4: Glycine Concentration in Media. L-687,414 acts as a competitive antagonist at the glycine site. High concentrations of glycine in your culture medium can outcompete L-687,414, reducing its efficacy. Check the glycine concentration in your media and consider using a defined, low-glycine medium for the experiment.
Q: I am observing toxicity at higher concentrations of L-687,414. How can I mitigate this?
-
A: Perform a Toxicity Test. Before your neuroprotection assay, test the effects of L-687,414 alone on your neuronal cultures across the intended concentration range. This will help you identify the highest non-toxic concentration to use in your neuroprotection experiments.
-
A: Reduce Incubation Time. If longer incubation periods with high concentrations are causing toxicity, consider reducing the incubation time to the minimum required for a protective effect.
Q: My NMDA-induced excitotoxicity is highly variable between experiments. How can I improve consistency?
-
A1: Cell Culture Health. Ensure your neuronal cultures are healthy and at a consistent developmental stage (days in vitro) before each experiment. Immature neurons may respond differently to NMDA.
-
A2: Reagent Preparation. Prepare fresh solutions of NMDA and L-687,414 for each experiment. Ensure accurate and consistent pipetting.
-
A3: Control for Environmental Factors. Maintain consistent temperature, CO2 levels, and humidity during the experiment, as these can affect neuronal viability.
Quantitative Data on NMDA Glycine Site Antagonist Neuroprotection
As specific in vitro dose-response data for L-687,414 is limited, the following table presents data for a comparable potent NMDA glycine site antagonist, ACEA 1021, which can serve as a reference for experimental design.
| Compound | Concentration | Assay | Model | Neuroprotective Effect |
| ACEA 1021 | 0.1 - 10 µM | LDH Release Assay | Rat cortical mixed neuronal/glial cultures | Concentration-dependent reduction in LDH release following glutamate or NMDA exposure[1] |
Experimental Protocols
Protocol: Determining the Optimal Neuroprotective Concentration of L-687,414 against NMDA-Induced Excitotoxicity
This protocol outlines the steps to create a dose-response curve for L-687,414 and identify its optimal neuroprotective concentration.
1. Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates.
-
Neurobasal medium with B27 supplement (or other suitable neuronal culture medium).
-
L-687,414 stock solution (e.g., in DMSO or water).
-
NMDA stock solution.
-
Glycine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
2. Experimental Procedure:
-
Cell Culture: Culture primary neurons to a mature state (e.g., 10-14 days in vitro) to ensure sufficient NMDA receptor expression.
-
L-687,414 Treatment:
-
Prepare serial dilutions of L-687,414 in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the L-687,414 stock).
-
Carefully replace the medium in each well with the medium containing the different concentrations of L-687,414 or vehicle.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA and glycine in a suitable buffer (e.g., HEPES-buffered saline). The final concentration of NMDA will need to be optimized for your cell type (a common starting point is 50-100 µM NMDA with 10 µM glycine).
-
After the pre-incubation with L-687,414, add the NMDA/glycine solution to the wells.
-
Include control wells that receive only the vehicle and no NMDA (for baseline viability) and wells that receive NMDA but no L-687,414 (for maximal toxicity).
-
Incubate for the desired duration to induce excitotoxicity (e.g., 20-30 minutes), followed by a washout and replacement with fresh culture medium.
-
-
Assessment of Cell Viability (MTT Assay):
-
24 hours after the NMDA insult, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of L-687,414 relative to the control (untreated, no NMDA) and NMDA-only treated cells.
-
Plot the percentage of neuroprotection against the log concentration of L-687,414 to generate a dose-response curve and determine the optimal concentration.
-
Visualizations
Caption: Workflow for determining the optimal neuroprotective concentration of L-687,414.
Caption: NMDA receptor excitotoxicity pathway and the intervention point of L-687,414.
References
L-687,414 stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. While specific stability data for L-687,414 in various solvents is not extensively published, this guide offers best practices and troubleshooting strategies based on general knowledge of compound handling and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of L-687,414?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic molecules, including those similar in structure to L-687,414, due to its strong solubilizing properties. However, it is crucial to use anhydrous, high-purity DMSO to minimize degradation.[1] For aqueous-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects on the biological system.[2][3]
Q2: How should I store L-687,414 stock solutions?
A2: For long-term storage, it is recommended to store DMSO stock solutions of L-687,414 in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[4] Amber vials can provide protection from light.
Q3: My L-687,414 solution in DMSO appears cloudy or has precipitated. What should I do?
A3: Precipitation from DMSO stock solutions can occur due to several factors, including the use of non-anhydrous DMSO, exceeding the compound's solubility limit, or improper storage. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q4: Is L-687,414 stable in aqueous buffers?
A4: The stability of L-687,414 in aqueous buffers is likely pH-dependent and should be experimentally determined. When diluting a DMSO stock solution into an aqueous buffer, rapid precipitation can occur if the compound's aqueous solubility is low.[2] It is advisable to prepare fresh dilutions for experiments and avoid long-term storage in aqueous solutions unless stability has been confirmed.
Troubleshooting Guides
Issue: Precipitation Observed in DMSO Stock Solution
This guide provides a step-by-step approach to address the precipitation of L-687,414 from its DMSO stock solution.
References
Technical Support Center: L-687,414 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-687,414 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clarity on the compound's off-target effect profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-687,414?
L-687,414 is a partial agonist that acts at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This means it binds to the same site as the co-agonist glycine, which is necessary for the activation of the NMDA receptor by the primary neurotransmitter, glutamate. As a partial agonist, L-687,414 has a lower intrinsic activity than the full agonist glycine. This allows it to modulate NMDA receptor function, acting as an antagonist in the presence of high concentrations of glycine and glutamate, which is often the case in pathological conditions such as ischemia.
Q2: What are the known on-target in vivo effects of L-687,414?
The primary on-target effects of L-687,414 observed in vivo are related to its modulation of the NMDA receptor. These include:
-
Anticonvulsant Properties: L-687,414 has been shown to be effective in various rodent models of seizures.
-
Neuroprotection: Due to its ability to attenuate excessive NMDA receptor activation, L-687,414 has demonstrated neuroprotective effects in models of excitotoxicity.
Q3: What are the potential off-target effects of L-687,414 in vivo, particularly concerning neurotoxicity?
A significant concern with many NMDA receptor antagonists, especially those that block the ion channel (e.g., MK-801, phencyclidine), is the induction of neuronal vacuolation in the posterior cingulate and retrosplenial cortices of the rodent brain. However, studies have indicated that L-687,414, acting at the glycine modulatory site, does not appear to cause this specific neurotoxic effect. Research in rats has shown that even at neuroprotective doses, L-687,414 did not induce neuronal vacuolation or an increase in limbic cerebral glucose metabolism, both of which are markers of this form of neurotoxicity. This suggests a more favorable safety profile for L-687,414 compared to NMDA channel blockers.
Q4: Are there known cardiovascular, respiratory, or genotoxic off-target effects of L-687,414?
Troubleshooting Guide
Problem: I am observing unexpected behavioral changes in my animal models treated with L-687,414.
-
Possible Cause: While L-687,414 is reported to have a better safety profile than other NMDA antagonists, modulation of the NMDA receptor can still lead to behavioral alterations. These could be on-target effects related to the neurological function being studied or potential off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimal effective dose for your desired on-target effect and to identify the threshold for any adverse behavioral effects.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to distinguish compound-specific effects from other experimental variables.
-
Behavioral Phenotyping: Employ a battery of behavioral tests to characterize the nature of the observed changes. This could include tests for motor coordination (e.g., rotarod test), anxiety-like behavior (e.g., elevated plus-maze), and cognitive function (e.g., Morris water maze).
-
Literature Review: Consult literature on other glycine site NMDA receptor modulators to see if similar behavioral profiles have been reported.
-
Problem: I am concerned about potential neurotoxicity in my long-term L-687,414 study.
-
Possible Cause: While L-687,414 has not been shown to cause the neuronal vacuolation typical of some NMDA antagonists, long-term administration of any centrally acting compound warrants careful monitoring for neurotoxic effects.
-
Troubleshooting Steps:
-
Histopathological Analysis: At the end of your study, perform a detailed histopathological examination of the brain, paying close attention to the posterior cingulate and retrosplenial cortices. The experimental protocol for assessing neuronal vacuolation provided below can be adapted for this purpose.
-
Biomarker Analysis: Consider analyzing brain tissue for markers of neuronal damage or inflammation.
-
Functional Assessment: Correlate any histological findings with behavioral or cognitive assessments performed during the study to determine the functional consequences of any observed changes.
-
Quantitative Data Summary
A comprehensive search of available literature did not yield specific quantitative data on the in vivo off-target effects of L-687,414 for cardiovascular, respiratory, genotoxic, or reproductive parameters. Therefore, structured tables for these endpoints cannot be provided at this time. Researchers are advised to perform their own safety assessments for these systems as needed.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the potential off-target effects of NMDA receptor modulators like L-687,414. These are generalized protocols and may need to be adapted for specific experimental designs.
Protocol 1: Assessment of Neuronal Vacuolation
Objective: To determine if L-687,414 induces neuronal vacuolation in the rodent brain.
Materials:
-
L-687,414
-
Vehicle solution
-
Positive control (e.g., Dizocilpine (MK-801))
-
Rodents (e.g., male Sprague-Dawley rats)
-
Perfusion fixation solutions (e.g., saline, 4% paraformaldehyde)
-
Histology processing reagents and equipment
-
Microscope
Procedure:
-
Animal Dosing: Administer L-687,414, vehicle, or the positive control to different groups of animals at the desired dose and route of administration.
-
Perfusion and Fixation: At a predetermined time point (e.g., 4-24 hours post-dose), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Processing: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight. Subsequently, process the brains for paraffin (B1166041) or frozen sectioning.
-
Histological Staining: Section the brains (e.g., at 5-10 µm thickness), focusing on the posterior cingulate and retrosplenial cortices. Stain the sections with Hematoxylin and Eosin (H&E) or other relevant neuronal stains.
-
Microscopic Examination: Examine the stained sections under a light microscope. Look for the presence of intracellular vacuoles within neurons in the specified cortical regions.
-
Quantification: If vacuoles are present, quantify the number and size of vacuolated neurons per field of view or per cortical layer.
Protocol 2: Rotarod Test for Motor Coordination
Objective: To assess the effect of L-687,414 on motor coordination and balance in mice.
Materials:
-
L-687,414
-
Vehicle solution
-
Mice (e.g., C57BL/6)
-
Rotarod apparatus
Procedure:
-
Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Training usually consists of placing the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Dosing: On the test day, administer L-687,414 or vehicle to the mice. The time between dosing and testing should be based on the pharmacokinetic profile of the compound.
-
Testing: Place the mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse. A shorter latency to fall compared to the vehicle-treated group indicates impaired motor coordination.
-
Data Analysis: Perform statistical analysis to compare the mean latency to fall between the treatment groups.
Protocol 3: Measurement of Cardiovascular Parameters in Conscious Rats
Objective: To evaluate the effects of L-687,414 on blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
L-687,414
-
Vehicle solution
-
Rats (e.g., Sprague-Dawley)
-
Telemetry system (implantable transmitter for measuring blood pressure and heart rate)
-
Surgical instruments for implantation
Procedure:
-
Telemetry Implantation: Surgically implant a telemetry transmitter into the abdominal aorta of the rats according to the manufacturer's instructions. Allow the animals to recover from surgery for at least one week.
-
Baseline Recording: Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, and heart rate) for a sufficient period before drug administration to establish a stable baseline.
-
Dosing: Administer L-687,414 or vehicle to the rats.
-
Post-Dose Recording: Continuously record cardiovascular parameters for several hours post-dosing to assess the onset, magnitude, and duration of any effects.
-
Data Analysis: Analyze the telemetry data by averaging the values over specific time intervals and comparing the changes from baseline between the L-687,414 and vehicle-treated groups.
Visualizations
Caption: NMDA Receptor Signaling and Modulation by L-687,414.
Caption: Experimental Workflow for Neuronal Vacuolation Assessment.
Caption: Comparative Neurological Safety Profile of NMDA Antagonists.
Technical Support Center: L-687,414 Treatment and Neuronal Vacuolation
This technical support center provides guidance for researchers, scientists, and drug development professionals using L-687,414. It addresses concerns regarding neuronal vacuolation, a side effect associated with some N-methyl-D-aspartate (NMDA) receptor antagonists.
Key Clarification: It is important to note that while neuronal vacuolation is a documented side effect of certain classes of NMDA receptor antagonists (e.g., non-competitive channel blockers like MK-801), studies have suggested that agents acting at the glycine (B1666218) modulatory site, such as the partial agonist L-687,414, do not typically induce this pathology.[1] This resource aims to clarify the mechanism of L-687,414, provide context on NMDA receptor antagonist-induced vacuolation, and offer troubleshooting guidance for unexpected experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is neuronal vacuolation and why is it a concern with NMDA receptor antagonists?
A1: Neuronal vacuolation is a pathological change characterized by the formation of clear, membrane-bound sacs (vacuoles) within the cytoplasm of neurons. In the context of NMDA receptor antagonists, this is not a form of cell death (necrosis) but rather a dilatation of intracellular compartments, primarily the endoplasmic reticulum and mitochondria.[2] This effect is a sign of cellular stress and is a concern because at high doses or with prolonged exposure, it can be a precursor to irreversible neuronal damage and necrosis with some NMDA antagonists.[3]
Q2: Does L-687,414 cause neuronal vacuolation?
A2: Current scientific literature suggests that L-687,414, which acts as a low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor, does not cause the neuronal vacuolation observed with other types of NMDA antagonists.[1] This favorable safety profile is a key differentiator for compounds with this mechanism of action.
Q3: How does the mechanism of L-687,414 differ from NMDA antagonists that are known to cause vacuolation?
A3: L-687,414 modulates NMDA receptor activity rather than blocking it completely. As a partial agonist, it has a "low level of intrinsic activity" at the glycine site, which is necessary for receptor activation.[4] This allows it to maintain a degree of normal synaptic transmission while preventing excessive receptor activation. In contrast, non-competitive channel blockers like MK-801 physically obstruct the ion channel, leading to a more profound and less regulated inhibition of NMDA receptor function. This drastic alteration of neuronal signaling is thought to trigger the metabolic disturbances that result in vacuolation.[5]
Q4: If I observe vacuole-like structures in my neurons after L-687,414 treatment, what could be the cause?
A4: If you observe morphological changes resembling vacuoles, it is crucial to consider alternative causes before attributing them to L-687,414. Potential causes include:
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Cell Culture Stress: Suboptimal culture conditions, such as nutrient depletion, pH shifts, osmotic stress, or temperature fluctuations, can induce vacuolation.
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Contamination: Bacterial, yeast, or mycoplasma contamination can lead to cellular stress and morphological changes.
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Reagent Quality: Degradation of L-687,414 or impurities in the compound lot could potentially lead to unexpected effects. Similarly, issues with other media components or reagents should be investigated.
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Fixation Artifacts: As noted with MK-801, the method of tissue preparation can influence the visibility of vacuoles. For instance, they may not be apparent in frozen sections but are visible after perfusion fixation.[2]
Troubleshooting Guide for Unexpected Neuronal Morphology
If you observe unexpected vacuolation in your neuronal cultures following treatment with L-687,414, follow this step-by-step guide to identify the potential cause.
dot
Caption: Troubleshooting workflow for unexpected vacuolation.
Quantitative Data
As L-687,414 is not associated with neuronal vacuolation, no quantitative data for this specific compound is available. For comparative purposes, the following table summarizes the dose- and time-dependent effects of MK-801 , a non-competitive NMDA receptor antagonist known to induce this phenomenon in rats.
| Parameter | Observation | Species/Model | Dose of MK-801 | Citation |
| Time to Onset | Subtle mitochondrial dilatation | Rat (in vivo) | 1 mg/kg (s.c.) | [5] |
| More pronounced mitochondrial and ER dilatation | Rat (in vivo) | 1 mg/kg (s.c.) | [5] | |
| Peak Effect | Vacuoles consistently prominent | Rat (in vivo) | 5 mg/kg | [2] |
| Vacuoles observed in all treated rats | Rat (in vivo) | 1, 5, or 10 mg/kg (s.c.) | [3] | |
| Reversibility | Vacuoles resolve over time by decreasing in magnitude | Rat (in vivo) | 5 mg/kg | [2] |
| Vacuoles or necrotic neurons rarely observed 1 day post-dose | Rat (in vivo) | 1, 5, or 10 mg/kg (s.c.) | [3] | |
| Dose-Dependency | Neuronal necrosis rarely evident | Rat (in vivo) | 1 mg/kg (s.c.) | [3] |
| Neuronal necrosis readily evident at later time points | Rat (in vivo) | 5 or 10 mg/kg (s.c.) | [3] |
Signaling Pathways and Experimental Workflows
dot
Caption: Comparison of NMDA receptor modulation mechanisms.
dot
Caption: Workflow for investigating neuronal morphology.
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This is a generalized protocol and should be adapted to specific laboratory conditions and cell types.
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Preparation: Coat culture plates or coverslips with an appropriate substrate (e.g., Poly-D-Lysine/Laminin).
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Dissociation: Dissect desired brain region (e.g., cortex, hippocampus) from embryonic or neonatal rodents in ice-cold Hibernate-E medium. Dissociate tissue using a protease (e.g., papain or trypsin) followed by mechanical trituration.
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Plating: Centrifuge to pellet cells, resuspend in appropriate growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin), and plate at the desired density.
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Maintenance: Incubate at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro.
Protocol 2: Histological Staining for Vacuolation (Hematoxylin & Eosin)
This protocol is for cultured cells on coverslips or for tissue sections.
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Fixation: Fix cells or tissue in 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
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Rinsing: Rinse samples three times with PBS.
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Permeabilization (Optional): For intracellular staining, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Hematoxylin Staining: Stain with Hematoxylin solution for 3-5 minutes.
-
Rinsing: Rinse thoroughly in running tap water until the water runs clear.
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Differentiation: Dip briefly in 0.5% acid-alcohol to remove excess stain.
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Bluing: Rinse in running tap water or a bluing agent (e.g., Scott's tap water substitute) until nuclei turn blue.
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Eosin Staining: Counterstain with Eosin Y solution for 1-2 minutes.
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Dehydration: Dehydrate through a graded series of ethanol (B145695) (70%, 95%, 100%).
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Clearing & Mounting: Clear in xylene and mount with a permanent mounting medium.
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Imaging: Observe under a bright-field microscope. Vacuoles will appear as unstained, clear circular areas within the pink-stained cytoplasm.
Protocol 3: Preparation for Transmission Electron Microscopy (TEM)
TEM provides the highest resolution to confirm that observed changes are dilatations of intracellular organelles.
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Primary Fixation: Fix samples in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C.
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Rinsing: Rinse samples three times in 0.1 M sodium cacodylate buffer.
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Secondary Fixation: Post-fix with 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour on ice to preserve lipid membranes.
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Rinsing: Rinse samples with distilled water.
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Dehydration: Dehydrate samples in a graded series of ethanol (50%, 70%, 90%, 100%).
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Infiltration: Infiltrate with a mixture of resin (e.g., Epon) and a transitional solvent (e.g., propylene (B89431) oxide).
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Embedding & Polymerization: Embed samples in pure resin and polymerize in an oven at 60°C for 48 hours.
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Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
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Staining: Stain sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
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Imaging: Image the sections using a transmission electron microscope. This will allow for the unambiguous identification of dilated mitochondria and endoplasmic reticulum.
References
- 1. Neuroprotective NMDA antagonists: the controversy over their potential for adverse effects on cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nature and time course of neuronal vacuolation induced by the N-methyl-D-aspartate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal vacuole formation in the rat posterior cingulate/retrosplenial cortex after treatment with the N-methyl-D-aspartate (NMDA) antagonist MK-801 (dizocilpine maleate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in L-687,414 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with L-687,414.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-687,414?
A1: L-687,414 is a partial agonist at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3] It is not a γ-secretase inhibitor. In experimental settings, it can act as an antagonist to NMDA-evoked responses.[2]
Q2: I am observing agonist-like effects at low concentrations and antagonist effects at high concentrations. Is this expected?
A2: Yes, this is a plausible outcome due to the partial agonist nature of L-687,414.[2] As a partial agonist, it has a lower intrinsic activity compared to the full agonist, glycine. At low concentrations, in the absence of a saturating concentration of a full agonist, it can produce a response. However, at higher concentrations, it competes with and blocks the binding of the full agonist, leading to an overall antagonistic effect.
Q3: My in vivo results are not showing the expected neuroprotective or anticonvulsant effects. What could be the reason?
A3: Several factors could contribute to this. Ensure the dosing and administration route are appropriate for your animal model, as efficacy can be dose-dependent.[1] For instance, in mice, the ED50 for antagonizing NMDLA-induced seizures was 19.7 mg/kg when administered intravenously.[1] Also, consider the specific endpoint being measured. L-687,414's effects can be subtle and may not be apparent in all models of neuroprotection or seizure.[2]
Q4: Are there any known off-target effects for L-687,414?
A4: The available literature primarily focuses on the on-target activity of L-687,414 at the NMDA receptor glycine site. While off-target effects are a possibility for any small molecule, specific, significant off-target activities for L-687,414 are not prominently reported in the provided search results. It is always good practice to consider the possibility of off-target effects when interpreting unexpected phenotypes.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro NMDA receptor activation assays.
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Possible Cause 1: Sub-optimal glycine concentration. The antagonistic effect of L-687,414 is competitive with glycine. Ensure that the concentration of glycine in your assay buffer is consistent and appropriate for the desired level of receptor activation.
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Possible Cause 2: Compound stability and solubility. Prepare fresh solutions of L-687,414 for each experiment. Poor solubility can lead to inaccurate concentrations.
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Possible Cause 3: Cell health and receptor expression. Ensure the cultured neurons or cell lines expressing NMDA receptors are healthy and have consistent receptor expression levels.
Issue 2: High variability in animal behavior studies.
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Possible Cause 1: Pharmacokinetics of L-687,414. The timing of behavioral testing relative to compound administration is critical. A steady-state intravenous infusion has been used in some studies to maintain consistent plasma levels.[7]
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Possible Cause 2: Animal model and strain differences. The behavioral effects of NMDA receptor modulators can vary between different rodent strains and species.[1]
-
Possible Cause 3: Environmental stressors. Factors such as noise and light can influence behavioral outcomes. Ensure a controlled and consistent experimental environment.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Anticonvulsant Activity (ED50) | |||
| NMDLA-induced seizures | 19.7 mg/kg (i.v.) | Mouse | [1] |
| Pentylenetetrazol (PTZ)-induced seizures | 13.0 mg/kg (i.v.) | Mouse | [1] |
| Electroshock-induced seizures | 26.1 mg/kg (i.v.) | Mouse | [1] |
| Audiogenic seizures | 5.1 mg/kg (i.p.) | DBA/2 Mouse | [1] |
| In Vitro Activity | |||
| Apparent Kb (vs. NMDA) | 15 µM | Rat cortical slices | [2] |
| pKb (vs. NMDA) | 6.2 +/- 0.12 | Rat cultured cortical neurones | [2] |
| pKi (glycine site) | 6.1 +/- 0.09 | Rat cultured cortical neurones | [2] |
| Estimated Intrinsic Activity | ~10% of glycine | Rat cultured cortical neurones | [2] |
Experimental Protocols
In Vitro Antagonism of NMDA-Evoked Population Depolarizations
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System: Rat cortical slices.
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Methodology:
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Prepare cortical slices from adult rats.
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Maintain slices in an interface chamber superfused with artificial cerebrospinal fluid.
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Record population depolarizations from the cortical surface.
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Evoke depolarizations by application of NMDA.
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Establish a baseline response to NMDA.
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Co-apply L-687,414 with NMDA at various concentrations to determine the apparent Kb value.[2]
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Whole-Cell Voltage-Clamp Electrophysiology
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System: Cultured rat cortical neurons.
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Methodology:
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Culture cortical neurons from rat embryos.
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Perform whole-cell patch-clamp recordings from individual neurons.
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Hold the cell at a membrane potential of -70 mV.
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Apply NMDA to evoke an inward current.
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After establishing a stable baseline, co-apply NMDA with varying concentrations of L-687,414.
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Measure the shift in the concentration-response relationship for the NMDA-evoked current to determine the pKb.[2]
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Visualizations
Caption: Signaling pathway of the NMDA receptor and the modulatory role of L-687,414.
Caption: A logical workflow for troubleshooting unexpected experimental results with L-687,414.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for L-687,414 Partial Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-687,414, a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
L-687,414 is a compound that acts as a low-efficacy partial agonist at the glycine co-agonist site on the NR1 subunit of the NMDA receptor.[1][2][3] This means it binds to the same site as the full co-agonists, glycine and D-serine, but elicits a submaximal response.[2][3] In the absence of a full agonist, L-687,414 can weakly activate the NMDA receptor. However, in the presence of a full agonist, it acts as a competitive antagonist, reducing the maximal response.[2][3]
Q2: How can a compound be both a partial agonist and an antagonist?
The dual activity of L-687,414 is a hallmark of partial agonism. At low concentrations of the endogenous co-agonist (glycine or D-serine), L-687,414 can produce a small level of receptor activation. However, when endogenous co-agonist levels are high, L-687,414 competes for the binding site and, due to its lower intrinsic efficacy, reduces the overall receptor activation, thus acting as an antagonist.[2][3] This property can be advantageous in conditions of excessive NMDA receptor activation.[2][3]
Q3: What are the key pharmacological parameters of L-687,414?
The following table summarizes the reported quantitative data for L-687,414 and provides a comparison with other relevant ligands acting at the NMDA receptor glycine site.
| Compound | Class | pKi | pKb | Intrinsic Activity (% of Glycine) | Notes |
| L-687,414 | Partial Agonist | 6.1 ± 0.09 [2][3] | 6.2 ± 0.12 [2][3] | ~10% [2][3] | Low efficacy partial agonist. |
| R(+)HA-966 | Partial Agonist | - | - | ~20%[2][3] | Parent analogue of L-687,414. |
| Glycine | Full Agonist | - | - | 100% | Endogenous co-agonist. |
| D-Serine | Full Agonist | - | - | 100% | Endogenous co-agonist. |
| D-Cycloserine | Partial Agonist | - | - | Variable | Used in clinical studies for schizophrenia. |
| 7-Chlorokynurenic acid (7-CKA) | Antagonist | - | - | 0% | A standard competitive antagonist. |
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with L-687,414.
Issue 1: High variability in experimental results.
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Question: My experimental results with L-687,414 are inconsistent across different experiments. What could be the cause?
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Answer: High variability can stem from several factors related to the partial agonist nature of L-687,414 and the experimental conditions.
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Fluctuations in Endogenous Glycine/D-Serine Levels: The concentration of endogenous co-agonists in your preparation (e.g., cell culture media, brain slices) can significantly impact the effect of L-687,414. Small changes in these levels will alter the balance between its agonist and antagonist effects.
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Solution: To control for this, conduct experiments in the presence of a saturating concentration of a full agonist like glycine or D-serine (e.g., 100 µM) when you want to study the antagonist properties of L-687,414. Conversely, to study its agonist effects, ensure your experimental buffer is nominally free of glycine and D-serine.
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Cell Health and Receptor Expression: The density and subunit composition of NMDA receptors can vary with cell culture passage number and overall health.
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Solution: Use cells within a consistent and low passage number range. Regularly monitor cell health and viability.
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Inconsistent Drug Application: The kinetics of L-687,414 binding and unbinding can influence the observed effect, especially in dynamic systems like electrophysiological recordings.
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Solution: Ensure rapid and consistent application of L-687,414 using a fast perfusion system.
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Issue 2: Difficulty in distinguishing agonist vs. antagonist effects.
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Question: How can I design my experiment to clearly separate the partial agonist and antagonist effects of L-687,414?
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Answer: A well-designed experimental protocol is crucial for dissecting the dual pharmacology of L-687,414.
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To Isolate Agonist Effects:
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Perform experiments in a nominally glycine-free buffer.
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Apply increasing concentrations of L-687,414 alone and measure the response (e.g., inward current in a patch-clamp recording). This will generate a concentration-response curve for its agonist activity.
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-
To Isolate Antagonist Effects (Schild Analysis):
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Perform experiments in the presence of a fixed, submaximal concentration of a full agonist (e.g., glycine or D-serine).
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Generate a concentration-response curve for the full agonist in the absence of L-687,414.
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Generate a series of concentration-response curves for the full agonist in the presence of increasing, fixed concentrations of L-687,414.
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A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without a change in the maximal response. The magnitude of this shift can be used to calculate the pA2 value, a measure of antagonist potency.
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Issue 3: Observing a biphasic (U-shaped) concentration-response curve.
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Question: I am observing a stimulatory effect of L-687,414 at low concentrations and an inhibitory effect at high concentrations. How do I interpret this?
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Answer: A biphasic or U-shaped concentration-response curve is a potential outcome when studying partial agonists, especially in complex biological systems.
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Interpretation:
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At low concentrations, the partial agonist activity of L-687,414 may be dominant, leading to a response greater than the baseline.
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As the concentration increases, L-687,414 starts to compete more effectively with any endogenous full agonists present, and its lower intrinsic efficacy leads to a reduction in the overall response, revealing its antagonist properties.
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Troubleshooting and Confirmation:
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Control for Endogenous Agonists: Repeat the experiment in the presence of a saturating concentration of an exogenous full agonist (e.g., 100 µM glycine). This should abolish the initial stimulatory phase and reveal only the antagonist effect.
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Consider Off-Target Effects: At very high concentrations, consider the possibility of off-target effects. Verify the specificity of the observed effects using a structurally unrelated NMDA receptor glycine site antagonist.
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Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Characterize L-687,414 Activity
This protocol describes how to measure NMDA receptor-mediated currents in cultured neurons or transfected HEK293 cells to determine the agonist and antagonist properties of L-687,414.
Materials:
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Cultured neurons or HEK293 cells expressing NMDA receptors.
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External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA. Adjust pH to 7.4 with NaOH.
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Internal (pipette) solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
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Agonists: Glycine, D-Serine, NMDA.
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L-687,414 stock solution.
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Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Methodology:
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Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.
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Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
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Recording:
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Establish a whole-cell patch-clamp configuration on a selected cell.
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Clamp the cell at a holding potential of -60 mV.
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Use a rapid perfusion system to apply drugs.
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To Measure Agonist Activity:
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Perfuse the cell with external solution containing a saturating concentration of NMDA (e.g., 100 µM) but nominally free of glycine.
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Apply increasing concentrations of L-687,414 and record the inward current.
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As a positive control, apply a saturating concentration of glycine (e.g., 100 µM) to determine the maximal response.
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-
To Measure Antagonist Activity (Schild Analysis):
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Perfuse the cell with external solution containing a submaximal concentration of glycine (e.g., 10 µM) and a saturating concentration of NMDA (e.g., 100 µM).
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Apply increasing concentrations of glycine to generate a control concentration-response curve.
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Wash and then co-apply the submaximal glycine with a fixed concentration of L-687,414. Generate a new glycine concentration-response curve.
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Repeat with several concentrations of L-687,414.
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-
Data Analysis:
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For agonist activity, plot the current response as a percentage of the maximal glycine response against the concentration of L-687,414 and fit with a sigmoidal dose-response equation to determine the EC50 and Emax.
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For antagonist activity, perform a Schild analysis on the rightward shifted glycine concentration-response curves to determine the pA2 of L-687,414.
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Visualizations
References
Technical Support Center: Optimizing L-687,414 Delivery for In Vivo Studies
Welcome to the technical support center for the in vivo application of L-687,414. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, administration, and troubleshooting for studies involving this NMDA receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
A1: L-687,414 is a partial agonist that acts at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. As a partial agonist, L-687,414 binds to the glycine site and elicits a response that is lower than that of a full agonist. This modulation of the NMDA receptor is critical for its role in processes such as synaptic plasticity, learning, and memory.
Q2: What are the common in vivo administration routes for L-687,414?
A2: Based on published studies, the most common routes of administration for L-687,414 in rodents are intravenous (IV) and intraperitoneal (IP). The choice of route often depends on the desired pharmacokinetic profile and the experimental model.
Q3: How can I dissolve L-687,414 for in vivo administration?
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Co-solvents: A small percentage of a biocompatible co-solvent such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) can be used. It is crucial to keep the percentage of the co-solvent low to avoid toxicity.
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pH adjustment: The solubility of compounds can be pH-dependent. Investigating the effect of adjusting the pH of the vehicle may improve solubility.
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Cyclodextrins: Encapsulation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.
Q4: What should I do if I observe precipitation in my L-687,414 formulation?
A4: Precipitation can be a significant issue, especially for intravenous injections. If you observe precipitation, consider the following troubleshooting steps:
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Sonication: Gentle sonication of the solution can sometimes help to redissolve small amounts of precipitate.
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Warm the vehicle: Gently warming the vehicle during dissolution may improve solubility. Ensure the compound is stable at the temperature used.
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Filter sterilization: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.
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Reformulate: If precipitation persists, it may be necessary to try a different vehicle or a combination of solubilizing agents as described in Q3.
Q5: Are there any known stability issues with L-687,414 in solution?
A5: Specific stability data for L-687,414 in solution is not extensively published. As a general practice for small molecules in aqueous solutions for in vivo studies, it is recommended to:
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Prepare fresh solutions for each experiment.
-
Store stock solutions at -20°C or -80°C.
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Protect solutions from light if the compound is known to be light-sensitive.
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Conduct a simple stability test by preparing the formulation and leaving it at room temperature for the duration of a typical experiment, observing for any signs of precipitation or color change.
Troubleshooting Guides
Problem: Low or Inconsistent In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | If using the intraperitoneal route, consider switching to intravenous administration for 100% bioavailability. For oral administration, bioavailability may be low and variable; consider alternative routes. |
| Inadequate Dose | Review the literature for effective dose ranges in similar experimental models. Perform a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Compound Degradation | Prepare fresh formulations for each experiment. Ensure proper storage of stock solutions. |
| Incorrect Formulation | Verify the solubility and stability of L-687,414 in your chosen vehicle. If precipitation is observed, refer to the troubleshooting guide for precipitation. |
| Animal Strain/Species Differences | Be aware that metabolic rates and drug responses can vary between different strains and species of rodents. |
Problem: Compound Precipitation During or After Formulation
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Increase sonication time during dissolution. Gently warm the vehicle. Consider using a co-solvent (e.g., DMSO, PEG) at a low, non-toxic concentration. Explore the use of cyclodextrins to enhance solubility. |
| pH-Dependent Solubility | Measure the pH of your final formulation. Test the solubility of L-687,414 at different pH values to determine the optimal pH for dissolution. |
| Salt Form | If using a free base, consider if a salt form of the compound is available, which may have improved aqueous solubility. |
| Concentration Too High | If possible, lower the concentration of L-687,414 in your formulation. This may require increasing the injection volume, while staying within recommended limits for the animal species. |
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Neuroprotective Dose Regimen | 17.5 mg/kg bolus followed by 225 µg/kg/min infusion | Rat | Intravenous | [1][2] |
| Higher Dose Regimen | 35 mg/kg bolus followed by 440 µg/kg/min infusion | Rat | Intravenous | [1][2] |
Experimental Protocols
Protocol 1: Intravenous (IV) Bolus and Infusion in Rats
This protocol is adapted from studies investigating the neuroprotective effects of L-687,414.
Materials:
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L-687,414
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Sterile Saline (0.9% NaCl)
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Vehicle (if other than saline)
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Syringes and needles (appropriate gauge for rats)
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Infusion pump
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Catheter for tail vein cannulation
Procedure:
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Formulation Preparation:
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On the day of the experiment, weigh the required amount of L-687,414.
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Dissolve in sterile saline or your chosen vehicle to the desired concentration for the bolus injection and the infusion solution.
-
Ensure complete dissolution. If necessary, use gentle warming or sonication.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
Anesthetize the rat according to your institutionally approved protocol.
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Cannulate the lateral tail vein for intravenous administration.
-
-
Administration:
-
Administer the bolus dose of L-687,414 (e.g., 17.5 mg/kg) via the tail vein catheter.
-
Immediately following the bolus injection, begin the continuous intravenous infusion using an infusion pump at the desired rate (e.g., 225 µg/kg/min).
-
Maintain the infusion for the duration of the experiment.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions throughout the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Materials:
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L-687,414
-
Sterile Saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles (25-27 gauge recommended for mice, 23-25 gauge for rats)
Procedure:
-
Formulation Preparation:
-
Prepare the L-687,414 solution as described in Protocol 1.
-
-
Animal Restraint:
-
Properly restrain the mouse or rat to expose the abdomen.
-
-
Injection:
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Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Visualizations
Signaling Pathway of L-687,414 at the NMDA Receptor
Caption: L-687,414 acts as a partial agonist at the glycine site of the NMDA receptor.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for conducting in vivo studies with L-687,414.
Logical Relationship for Troubleshooting Formulation Issues
Caption: A decision tree for troubleshooting formulation issues with L-687,414.
References
Technical Support Center: L-687,414 Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-687,414 in patch clamp recordings. The information is tailored for scientists and professionals in drug development engaged in electrophysiological studies of the NMDA receptor.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during patch clamp experiments with L-687,414, presented in a question-and-answer format.
FAQs
Q1: What is the primary mechanism of action of L-687,414?
A1: L-687,414 is a partial agonist at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex.[1] Its dual nature means it can act as both an agonist (activating the receptor) and an antagonist (blocking the receptor), depending on the experimental conditions, particularly the concentration of the full co-agonist, glycine.
Q2: Why does the NMDA receptor-mediated current appear smaller or less stable after applying L-687,414?
A2: As a partial agonist, L-687,414 has a lower intrinsic efficacy than the full co-agonist, glycine.[2] When L-687,414 binds to the glycine site, it promotes a sub-maximal activation of the NMDA receptor. This can result in a smaller current compared to when the receptor is fully activated by saturating concentrations of glycine. Furthermore, competition between L-687,414 and endogenous or exogenously applied glycine can lead to fluctuations in the recorded current, appearing as instability.
Q3: How can I differentiate between the agonist and antagonist effects of L-687,414 in my recordings?
A3: The observed effect of L-687,414 depends on the baseline glycine concentration in your preparation.
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In low glycine concentrations: L-687,414 will likely exhibit agonist properties, causing a small inward current or potentiating responses to a low concentration of glutamate (B1630785).
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In high (saturating) glycine concentrations: L-687,414 will act as a competitive antagonist, reducing the amplitude of the current evoked by glutamate and glycine.
To test this, you can perform concentration-response curves for glycine in the absence and presence of a fixed concentration of L-687,414. An antagonistic effect will manifest as a rightward shift of the glycine concentration-response curve.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable or unexpected current amplitude after L-687,414 application. | 1. Partial Agonism: L-687,414 is a partial agonist, leading to sub-maximal receptor activation. 2. Competition with Glycine: The effect of L-687,414 is dependent on the ambient glycine concentration. | 1. Establish a stable baseline with known concentrations of glutamate and glycine before applying L-687,414. 2. To observe antagonism, ensure you are using a saturating concentration of glycine. 3. To observe agonism, use a very low or no-glycine baseline solution (note that trace amounts of glycine are often present in cultured neurons). |
| Slow onset or washout of the drug effect. | 1. Solution Exchange: Incomplete or slow solution exchange in the recording chamber. 2. Lipophilicity: The compound may have properties that cause it to adhere to the perfusion tubing or partition into the cell membrane. | 1. Verify the efficiency and speed of your perfusion system. 2. Ensure the bath volume is exchanged several times to confirm complete solution change. 3. Allow for a longer washout period. |
| Increased noise or unstable seal after drug application. | 1. Off-target Effects: While specific off-target effects for L-687,414 are not extensively documented in the provided search results, many small molecules can interact with other ion channels or cellular components at higher concentrations. 2. Solvent Effects: The vehicle (e.g., DMSO) used to dissolve L-687,414 may affect seal stability. | 1. Use the lowest effective concentration of L-687,414. 2. Perform control experiments with the vehicle alone to rule out solvent effects. 3. Ensure the final concentration of the vehicle is low (typically ≤ 0.1%). |
| Difficulty in obtaining reproducible results. | 1. Inconsistent Baseline Conditions: Variations in the baseline concentrations of glutamate and glycine between experiments. 2. Cell Health: Poor cell health can lead to variability in receptor expression and function. | 1. Prepare fresh agonist and antagonist solutions daily. 2. Use a consistent and reliable method for applying solutions. 3. Monitor cell health throughout the experiment. |
Quantitative Data
The following table summarizes the in vitro pharmacological properties of L-687,414.
| Parameter | Value | Experimental Preparation | Reference |
| pKb | 6.2 ± 0.12 | Whole-cell voltage-clamp in rat cultured cortical neurons (antagonism of NMDA-evoked currents) | [2] |
| pKi | 6.1 ± 0.09 | Concentration-inhibition curves in rat cortical slices | [2] |
| Apparent Kb | 15 µM | Antagonism of NMDA-evoked population depolarizations in rat cortical slices | [2] |
| Estimated Intrinsic Activity | ~10% of glycine | Whole-cell voltage-clamp in rat cultured cortical neurons | [2] |
Experimental Protocols
This section provides a generalized protocol for investigating the effects of L-687,414 on NMDA receptor currents using whole-cell patch clamp recordings.
1. Cell Preparation
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.
-
Plate cells on glass coverslips suitable for patch clamp recording.
-
For primary neurons, allow 7-14 days in culture for receptor expression and maturation.
2. Solutions
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~300 mOsm. Note: This is a Mg²⁺-free solution to relieve the voltage-dependent block of NMDA receptors at negative holding potentials.
-
Internal Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Agonist Solutions: Prepare stock solutions of L-glutamate and glycine. The final concentrations will depend on the experimental design (e.g., EC₅₀ or saturating concentrations).
-
L-687,414 Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water). Make fresh dilutions in the external solution on the day of the experiment.
3. Patch Clamp Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a healthy-looking cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Allow the cell to stabilize for a few minutes before recording.
4. Experimental Procedure
-
Establish a stable baseline recording by perfusing the cell with the external solution.
-
Apply the agonist solution (glutamate + glycine) to evoke an inward NMDA receptor-mediated current.
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Once a stable and reproducible agonist-evoked current is obtained, co-apply the agonist solution with the desired concentration of L-687,414.
-
To determine the IC₅₀, apply increasing concentrations of L-687,414 in the presence of a fixed concentration of agonists.
-
Perform a washout with the agonist solution to check for reversibility of the drug effect.
Visualizations
Signaling Pathway of L-687,414 at the NMDA Receptor
Caption: L-687,414 acts as a partial agonist at the glycine site of the NMDA receptor.
Experimental Workflow for Testing L-687,414
Caption: A typical experimental workflow for patch clamp analysis of L-687,414.
Troubleshooting Decision Tree for L-687,414 Experiments
Caption: A decision tree to troubleshoot common issues with L-687,414.
References
Adjusting L-687,414 dosage to minimize side effects
Welcome to the technical support center for L-687,414. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing L-687,414 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-687,414?
A1: L-687,414 is a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike full agonists, which fully activate the receptor, or antagonists, which block it, L-687,414 provides a submaximal level of receptor activation. This modulation can be beneficial in conditions where there is excessive or insufficient NMDA receptor activity.
Q2: What are the known side effects of L-687,414 in preclinical studies?
A2: A significant advantage of L-687,414 is its improved side-effect profile compared to other NMDA receptor antagonists. Notably, it has not been shown to cause neuronal vacuolation, a form of brain injury observed with some other NMDA receptor antagonists, even at high doses. However, some studies have reported that L-687,414 can induce hyperactivity in mice.[3] Researchers should monitor for behavioral changes in animal studies.
Q3: What are recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of L-687,414 will vary depending on the specific assay and cell type. Based on available data, here are some suggested starting points:
-
Receptor Binding and Functional Assays: Start with a concentration range that brackets the reported affinity and potency values. For example, given its pKi of 6.1 (approximately 794 nM) and apparent Kb of 15 µM in different assays, a starting range of 100 nM to 100 µM would be appropriate for concentration-response curves.[1]
-
Neuroprotection Assays: For assessing neuroprotective effects against excitotoxicity, a common starting range is 1 µM to 50 µM.
-
Cytotoxicity Assays: To determine if L-687,414 itself has any cytotoxic effects at the concentrations used in your experiments, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH) with a concentration range extending up to 100 µM.
Q4: How should I prepare and store L-687,414?
A4: For stock solutions, it is recommended to dissolve L-687,414 in a suitable solvent like DMSO. For final experimental dilutions, ensure the final DMSO concentration in your aqueous buffer is low (typically <0.1%) to avoid solvent-induced artifacts. Store stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in in vitro Assays
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and free from contamination. Perform a cell viability assay in parallel with your main experiment. |
| Reagent Quality and Preparation | Prepare fresh solutions of L-687,414 and co-agonists (glycine/D-serine and glutamate/NMDA) for each experiment. Ensure accurate pipetting and consistent concentrations across all wells. |
| Excitotoxicity | Excessive activation of NMDA receptors can lead to cell death and variable results. Optimize the concentration of NMDA/glutamate and the co-agonist. Reduce the incubation time with the agonists. Consider including a control with a known NMDA receptor antagonist to confirm the specificity of the effect. |
| Assay Conditions | Maintain consistent temperature, pH, and ionic strength of buffers, as these can significantly impact NMDA receptor function. |
Issue 2: Unexpected Behavioral Effects in Animal Studies
| Potential Cause | Troubleshooting Step |
| Hyperactivity | L-687,414 has been observed to cause hyperactivity in mice.[3] If this is not the desired outcome, consider adjusting the dose. Include a robust control group and consider automated activity monitoring to quantify this effect. |
| Off-Target Effects | While L-687,414 is selective for the NMDA receptor glycine site, at very high concentrations, off-target effects cannot be entirely ruled out. If unexpected behaviors are observed, consider performing a dose-response study to see if the effect is dose-dependent. |
| Vehicle Effects | Ensure the vehicle used to dissolve L-687,414 does not have its own behavioral effects. Always include a vehicle-only control group. |
Data Presentation
Table 1: In Vivo Dosages of L-687,414 in Rodent Models
| Species | Application | Dosage | Route of Administration |
| Mouse | Anticonvulsant (vs. NMDLA-induced seizures) | ED₅₀ = 19.7 mg/kg | Intravenous |
| Mouse | Anticonvulsant (vs. audiogenic seizures) | ED₅₀ = 5.1 mg/kg | Intraperitoneal |
| Rat | Neuroprotection | 28 mg/kg bolus followed by 28 mg/kg/h infusion | Intravenous |
Table 2: In Vitro Pharmacological Data for L-687,414
| Parameter | Value | Assay System |
| Apparent Kb | 15 µM | NMDA-evoked population depolarizations in rat cortical slices |
| pKb | 6.2 ± 0.12 | Whole-cell voltage-clamp in rat cultured cortical neurons |
| pKi | 6.1 ± 0.09 | Concentration-inhibition curves for glycine site binding |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (MTT Assay)
-
Cell Plating: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density. Allow cells to adhere and differentiate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of L-687,414 in DMSO. Create a serial dilution in culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Pre-treatment: Pre-incubate the cells with the different concentrations of L-687,414 for 1-2 hours.
-
Excitotoxic Insult: Induce excitotoxicity by adding NMDA (final concentration 100-300 µM) and glycine (10 µM) to the wells. Include control wells with no NMDA and wells with NMDA only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) expressing the NMDA receptor subunits of interest.
-
Recording Setup: Mount the coverslip with cells onto the stage of an inverted microscope. Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Agonist Application: Perfuse the cell with an external solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to establish a baseline current.
-
L-687,414 Application: Co-apply L-687,414 at various concentrations with the agonists to determine its effect on the NMDA receptor-mediated current.
-
Data Analysis: Measure the peak and steady-state current amplitudes in the presence and absence of L-687,414 to determine its modulatory effect.
Mandatory Visualizations
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Administration of L-687,414 and Other Glycine Site NMDA Receptor Modulators
Disclaimer: Direct, comprehensive studies on the long-term administration effects of L-687,414 are limited in publicly available scientific literature. This guide provides information based on the known pharmacology of L-687,414 as a low-efficacy partial agonist at the glycine (B1666218) site of the NMDA receptor, and extrapolates potential long-term effects from studies on other NMDA receptor antagonists and glycine site modulators. Researchers should interpret this information with caution and design their experiments to rigorously assess the specific long-term outcomes of L-687,414 administration.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
A1: L-687,414 is a research chemical that acts as a low-efficacy partial agonist at the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] For the NMDA receptor's ion channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to their respective sites.[3][4] As a partial agonist, L-687,414 binds to the glycine site but elicits a submaximal response compared to a full agonist like glycine.[2][3] In conditions of excessive glutamate, it can act as a functional antagonist by competing with the full agonist, thereby reducing overall NMDA receptor activation.[1]
Q2: What are the expected acute effects of L-687,414 administration in animal models?
A2: Acute administration of L-687,414 in rodents has been shown to produce several effects, including:
-
Anticonvulsant properties: It can protect against seizures induced by various chemical and electrical stimuli.[5]
-
Neuroprotective effects: By modulating excessive NMDA receptor activation, it may protect neurons from excitotoxic damage.[6]
-
Behavioral changes: It has been observed to induce hyperlocomotion.
Q3: What are the potential long-term effects of L-687,414 administration?
A3: While specific long-term data for L-687,414 is scarce, studies on other NMDA receptor glycine partial agonists suggest the possibility of tolerance developing with chronic use.[7] This means that the initial behavioral or physiological effects of the drug may diminish over time with repeated administration. Researchers should be prepared for potential adaptations in the NMDA receptor system.[7]
Q4: Is there a risk of neurotoxicity with long-term L-687,414 administration?
A4: Some NMDA receptor antagonists, particularly uncompetitive channel blockers, have been associated with neuronal vacuolization in certain brain regions in rodents (Olney's lesions).[8][9] However, agents acting at the glycine modulatory site, such as L-687,414, have not been demonstrated to cause this specific type of neurotoxicity, suggesting a potentially wider therapeutic window.[6] Nevertheless, it is crucial to include histological assessments in any long-term study to monitor for potential neurotoxic effects.[8][10]
Q5: How might long-term L-687,414 administration affect learning and memory?
A5: The NMDA receptor is critical for synaptic plasticity, which underlies learning and memory.[1] While L-687,414 has been shown not to prevent the induction of long-term potentiation (LTP) at neuroprotective plasma levels in acute studies, the effects of chronic administration are unknown.[1][2] Long-term blockade or modulation of NMDA receptors could potentially impair cognitive functions.[11] Therefore, behavioral paradigms that assess learning and memory are essential components of long-term studies.
Troubleshooting Guide
Issue 1: Diminished or absent behavioral/physiological effect of L-687,414 after repeated administration.
-
Question: My initial dose of L-687,414 produced a clear effect (e.g., hyperlocomotion, seizure protection), but after several days/weeks of administration, the effect is much weaker or gone. What could be happening?
-
Answer: This is likely due to the development of pharmacological tolerance. Chronic administration of NMDA receptor glycine partial agonists has been shown to lead to behavioral adaptation.[7] The NMDA receptor system may be upregulating or downregulating in response to the continuous presence of the drug.
-
Troubleshooting Steps:
-
Confirm Drug Stability: Ensure that your stock solution of L-687,414 is stable and has not degraded. Prepare fresh solutions and compare their efficacy to older ones.
-
Dose-Response Re-evaluation: Conduct a new dose-response study in your chronically treated animals to see if a higher dose is required to achieve the original effect.
-
Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of L-687,414 to ensure that the drug is still reaching its target at effective concentrations.
-
Receptor Binding/Expression Analysis: At the end of the study, consider performing receptor binding assays or western blotting on brain tissue to assess for changes in NMDA receptor density or subunit composition.
-
-
Issue 2: Unexpected or adverse behavioral changes in chronically treated animals.
-
Question: My animals are exhibiting behaviors not reported in acute studies, such as anxiety-like behaviors, altered social interaction, or cognitive deficits. Is this related to the long-term L-687,414 treatment?
-
Answer: It is plausible that chronic modulation of the NMDA receptor system, which is integral to many brain functions, could lead to unforeseen behavioral phenotypes.
-
Troubleshooting Steps:
-
Systematic Behavioral Phenotyping: Implement a battery of behavioral tests to systematically assess different domains (e.g., anxiety, depression, social behavior, cognition) in your chronically treated animals compared to vehicle-treated controls.
-
Control for Non-Specific Effects: Ensure that the observed behaviors are not due to general health issues, such as weight loss or motor impairment. Include appropriate control measures in your behavioral assays.
-
Examine a Washout Period: To determine if the behavioral changes are a direct result of the drug's presence or a lasting adaptation, include a cohort of animals that undergo a washout period after chronic treatment before behavioral testing.
-
-
Issue 3: Evidence of neuronal damage in post-mortem tissue analysis.
-
Question: My histological analysis of brain tissue from chronically treated animals shows signs of neuronal stress or cell death. I thought L-687,414 was neuroprotective?
-
Answer: While L-687,414 has shown neuroprotective properties in acute excitotoxicity models, the effects of long-term, continuous modulation of a critical neurotransmitter system are not well understood.[6] Prolonged disruption of normal NMDA receptor function could potentially be detrimental.
-
Troubleshooting Steps:
-
Detailed Histopathological Analysis: Use multiple markers to characterize the nature and extent of the neuronal damage (e.g., markers for apoptosis, necrosis, glial activation).
-
Region-Specific Analysis: Determine if the damage is localized to specific brain regions. NMDA receptor antagonists can have region-specific effects.[10]
-
Dose-Dependence of Toxicity: If you are testing multiple doses, assess whether the neurotoxicity is dose-dependent. It may be possible to find a therapeutic window where beneficial effects are observed without causing neuronal damage.
-
Re-evaluate the Model: Consider whether the experimental model itself (e.g., a transgenic model of a neurodegenerative disease) might interact with the long-term effects of L-687,414 to produce neurotoxicity.
-
-
Data Presentation
Table 1: Summary of Known Acute Effects of L-687,414 Note: This table is based on available data from acute administration studies. Long-term quantitative data is not currently available.
| Parameter | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Anticonvulsant Activity (NMDLA-induced seizures) | Mouse | ED50 = 19.7 mg/kg | Intravenous | Dose-dependent antagonism of seizures | [5] |
| Anticonvulsant Activity (Audiogenic seizures) | Mouse | ED50 = 5.1 mg/kg | Intraperitoneal | Potent antagonism of seizures | [5] |
| NMDA Receptor Binding Affinity (pKi) | Rat Cultured Cortical Neurons | - | In vitro | 6.1 ± 0.09 | [1][2] |
| Intrinsic Efficacy (vs. Glycine) | Rat Cultured Cortical Neurons | - | In vitro | ~10% | [1][2] |
| Effect on Long-Term Potentiation (LTP) | Rat | 28 mg/kg i.v. + 28 mg/kg/h infusion | Intravenous | LTP remained largely intact | [1][2] |
Table 2: Potential Outcomes of Long-Term Glycine Site NMDA Receptor Modulator Administration (Hypothetical) This table presents hypothetical data that should be experimentally determined in a long-term study.
| Parameter | Expected Change with Chronic Administration | Rationale / Supporting Evidence from Similar Compounds |
| Behavioral Response (e.g., hyperlocomotion) | Decrease (Tolerance) | Studies with other glycine partial agonists show behavioral adaptation with chronic dosing.[7] |
| NMDA Receptor Density (in specific brain regions) | Increase or Decrease | Compensatory mechanism for chronic partial agonism/antagonism. |
| Cognitive Function (e.g., in Morris water maze) | Potential Impairment | NMDA receptors are crucial for learning and memory; long-term modulation could be detrimental.[11] |
| Neuronal Viability (histological analysis) | No change expected, but requires confirmation | Glycine site modulators are not typically associated with the vacuolization seen with other NMDA antagonists.[6] |
Experimental Protocols
Protocol 1: Chronic Administration via Osmotic Minipumps
-
Objective: To achieve continuous and stable plasma and brain concentrations of L-687,414 over a prolonged period (e.g., 28 days).
-
Materials:
-
L-687,414
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Alzet osmotic minipumps (select model based on desired duration and flow rate)
-
Surgical instruments for implantation
-
Anesthesia
-
-
Procedure:
-
Dissolve L-687,414 in the chosen vehicle to the final concentration required for the desired daily dose, based on the minipump's flow rate and the animal's body weight.
-
Anesthetize the animal according to approved institutional protocols.
-
Shave and sterilize the surgical area (typically the back, between the scapulae).
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animal during recovery from anesthesia and for several days post-surgery for any signs of distress or infection.
-
House animals individually after surgery to prevent interference with the surgical site.
-
Protocol 2: Assessment of Behavioral Tolerance (Locomotor Activity)
-
Objective: To determine if tolerance develops to the hyperlocomotive effects of L-687,414 with chronic administration.
-
Materials:
-
Chronically treated and control animals
-
Open field activity chambers equipped with infrared beams or video tracking software
-
-
Procedure:
-
Baseline: Prior to the start of chronic treatment, habituate all animals to the open field chambers for 30-60 minutes.
-
Acute Effect (Day 1): On the first day of treatment, administer L-687,414 (or vehicle) and immediately place the animals in the open field chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
Chronic Assessment (e.g., Day 14 and Day 28): At specified time points during the chronic administration period, repeat the locomotor activity assessment. Administer a challenge dose of L-687,414 (or vehicle) and record activity as on Day 1.
-
Data Analysis: Compare the locomotor response to the L-687,414 challenge on Day 14 and Day 28 to the response on Day 1. A significant reduction in the drug-induced hyperlocomotion would indicate the development of tolerance.
-
Protocol 3: Receptor Binding Assay for NMDA Receptors
-
Objective: To quantify the density of NMDA receptors in brain tissue from chronically treated and control animals.
-
Materials:
-
Brain tissue (e.g., cortex, hippocampus) from euthanized animals
-
Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801)
-
Non-specific binding displacer (e.g., high concentration of unlabeled MK-801)
-
Homogenization buffer (e.g., Tris-HCl)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Procedure (Simplified):
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and perform a series of centrifugations to isolate the cell membrane fraction. Resuspend the final membrane pellet in buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, the radioligand, and either buffer (for total binding) or the non-specific displacer (for non-specific binding).
-
Incubation: Incubate the tubes at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compare the specific binding (Bmax, representing receptor density) between the chronically treated and control groups.
-
Mandatory Visualizations
Caption: NMDA receptor signaling and the action of L-687,414.
Caption: Workflow for a long-term L-687,414 administration study.
Caption: Troubleshooting workflow for loss of drug effect.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective NMDA antagonists: the controversy over their potential for adverse effects on cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of NMDA glycine partial agonists induces tolerance in the Porsolt swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing structural changes in the brain to evaluate neurotoxicological effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-687,414 Technical Support Center: Troubleshooting Biochemical Assay Interference
Welcome to the technical support center for researchers utilizing L-687,414 in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. L-687,414 is a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, and understanding its biochemical properties is crucial for obtaining reliable and reproducible data.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
L-687,414, also known as R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, is a partial agonist that acts at the glycine modulatory site on the NMDA receptor complex.[1] In vitro studies have shown it to be more potent than its parent analogue, R(+)HA-966, in antagonizing NMDA-evoked responses.[2] While it can support NMDA receptor-dependent processes like long-term potentiation (LTP) at low levels of receptor activation, it acts as an antagonist during excessive activation.[2]
Q2: What are the potential off-target effects of L-687,414 that could interfere with my assay?
While specific off-target effects for L-687,414 are not extensively documented in the provided search results, researchers should be aware of common issues associated with small molecules in biochemical assays. These can include:
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Promiscuous Inhibition: Some small molecules can act as non-specific inhibitors by forming aggregates that sequester enzymes.[4][5] This is a concentration-dependent phenomenon.[4]
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Redox Cycling: Compounds with certain chemical motifs can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can disrupt cellular function and interfere with assay readouts.[6][7][8]
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hERG Channel Inhibition: Interaction with the hERG potassium channel is a common off-target effect for many small molecules and can lead to cardiotoxicity.[9][10][11] This is particularly relevant for in vivo studies.
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Assay-Specific Interference: The compound may directly interfere with the detection method of the assay, such as light scattering or quenching of a fluorescent signal.[12]
Q3: I am observing inconsistent IC50/EC50 values for L-687,414 in my experiments. What could be the cause?
Inconsistent potency values can arise from several factors:
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Assay Conditions: The partial agonist nature of L-687,414 means its apparent activity can be highly dependent on the concentration of the full agonist (e.g., glycine) in your assay system.
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Compound Aggregation: At higher concentrations, L-687,414 may form aggregates, leading to non-specific inhibition and artifactual potency values.[4]
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Solubility Issues: Poor solubility of the compound in your assay buffer can lead to inaccurate concentrations and variable results.
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Reagent Quality: Degradation of L-687,414 or other critical assay components can affect the results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Inhibition in an Unrelated Assay | Promiscuous Inhibition due to Aggregation: L-687,414 may be forming aggregates at the concentration used.[4][5] | 1. Perform a detergent test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant shift in the IC50 value suggests aggregation-based inhibition.[13] 2. Vary enzyme concentration: True inhibitors should have an IC50 independent of enzyme concentration, whereas promiscuous inhibitors often show a dependence. 3. Visually inspect for precipitation: Check for any cloudiness or precipitate in the assay wells. |
| High Background Signal or Cell Death in Cell-Based Assays | Redox Cycling: The compound may be generating reactive oxygen species (ROS).[6] | 1. Include an antioxidant: Test if the inclusion of an antioxidant, such as N-acetylcysteine, in your cell culture medium mitigates the observed effect. 2. Measure ROS production: Use a fluorescent probe (e.g., DCFDA) to directly measure ROS generation in the presence of L-687,414. |
| Assay Signal Drops Off Sharply at High Concentrations | Compound Interference with Readout: The compound may be absorbing light at the excitation or emission wavelength of your fluorophore (quenching) or causing light scatter. | 1. Run a control without enzyme/cells: Measure the signal of your fluorescent probe in the presence of varying concentrations of L-687,414 to check for direct interference. 2. Check for precipitation: As mentioned above, insoluble compound can scatter light. Centrifuge the plate before reading to pellet any precipitate. |
| Variable Results Between Experiments | Inconsistent Glycine Concentration: As a glycine site partial agonist, the effect of L-687,414 is sensitive to the concentration of the full agonist, glycine. | 1. Use a defined glycine concentration: Ensure your assay buffer has a known and consistent concentration of glycine. 2. Consider a glycine-free buffer: For certain experiments, using a glycine-free buffer system may be necessary to accurately characterize the effects of L-687,414. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Antagonism of NMDA-evoked population depolarizations (apparent Kb) | 15 µM | Rat cortical slices | [2] |
| Antagonism of NMDA-evoked inward current (pKb) | 6.2 +/- 0.12 | Rat cultured cortical neurones (whole-cell voltage-clamp) | [2] |
| Affinity for glycine site (pKi) | 6.1 +/- 0.09 | Concentration-inhibition curves | [2] |
| Estimated Intrinsic Activity (compared to glycine) | ~10% | Rat cultured cortical neurones (whole-cell voltage-clamp) | [2] |
| Anticonvulsant ED50 (NMDLA-induced seizures) | 19.7 mg/kg (i.v.) | Male Swiss Webster mice | [1] |
| Anticonvulsant ED50 (PTZ-induced seizures) | 13.0 mg/kg (i.v.) | Male Swiss Webster mice | [1] |
| Anticonvulsant ED50 (Electroshock-induced seizures) | 26.1 mg/kg (i.v.) | Male Swiss Webster mice | [1] |
| Anticonvulsant ED50 (Audiogenic seizures) | 5.1 mg/kg (i.p.) | DBA/2 mice | [1] |
Experimental Protocols
Protocol 1: In Vitro Antagonism of NMDA-Evoked Population Depolarizations in Rat Cortical Slices
This protocol is based on the methodology described by Priestley et al. (1995).[2]
-
Slice Preparation: Prepare coronal slices (450 µm) from the cerebral cortices of adult rats.
-
Incubation: Pre-incubate slices for at least 1 hour in artificial cerebrospinal fluid (aCSF) continuously gassed with 95% O2 / 5% CO2.
-
Recording: Place a single slice in a recording chamber and perfuse with gassed aCSF at 32°C. Record extracellular DC potential from the surface of the slice.
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NMDA Application: Apply NMDA (50 µM) for 3-minute periods every 15 minutes.
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L-687,414 Application: After obtaining at least three stable responses to NMDA, add L-687,414 to the perfusion medium at the desired concentration.
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Data Analysis: Measure the amplitude of the NMDA-evoked depolarization. Calculate the concentration of L-687,414 required to produce a two-fold rightward shift in the NMDA concentration-response curve to determine the apparent Kb.
Protocol 2: Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons
This protocol is based on the methodology described by Priestley et al. (1995).[2]
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Cell Culture: Culture primary cortical neurons from rat embryos.
-
Recording: Perform whole-cell voltage-clamp recordings from neurons held at -60 mV.
-
Drug Application: Apply drugs via a multi-barreled fast-flow system.
-
NMDA Application: Apply NMDA (100 µM) in the presence of a saturating concentration of glycine (10 µM).
-
L-687,414 Application: Co-apply L-687,414 with NMDA and glycine to determine its effect on the NMDA-evoked inward current.
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Data Analysis: Measure the peak amplitude of the inward current. To determine the pKb, construct a concentration-response curve for NMDA in the absence and presence of a fixed concentration of L-687,414. To determine the pKi, construct a concentration-inhibition curve for L-687,414 against a fixed concentration of NMDA.
Visualizations
Caption: L-687,414 acts as a partial agonist at the glycine site of the NMDA receptor.
Caption: A logical workflow for troubleshooting unexpected results with L-687,414.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential role of redox cycling as a mechanism for chemical teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled masking and targeted release of redox-cycling ortho-quinones via a C-C bond-cleaving 1,6-elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lead optimization and modulation of hERG activity in a series of aminooxazoline xanthene β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing hERG activity while maintaining favorable potency, selectivity and pharmacokinetic properties of PPARδ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Validating L-687,414 activity in a new experimental model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-687,414. Our aim is to help you validate the activity of this compound in new experimental models by offering clear, actionable advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
L-687,414 is a partial agonist that acts at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3] This means it has a dual action: it can act as both an agonist and an antagonist depending on the concentration of the full agonist (glycine) and the specific experimental conditions. Its estimated intrinsic activity is approximately 10% of that of glycine.[2]
Q2: In what experimental models has L-687,414 been previously characterized?
L-687,414 has been studied in a variety of in vitro and in vivo models. In vitro studies have utilized rat cortical slices and cultured cortical neurons to investigate its effects on NMDA-evoked responses.[2] In vivo studies in rodents have demonstrated its anticonvulsant properties against seizures induced by various agents and its effects on long-term potentiation (LTP) in the hippocampus.[1][2] It has also been used as an NMDA receptor antagonist to study the glutamatergic system in the context of other neurological pathways.[4]
Q3: What are the key differences between L-687,414 and other NMDA receptor modulators?
Unlike competitive NMDA receptor antagonists that bind to the glutamate (B1630785) site (e.g., AP5) or channel blockers that act within the ion channel (e.g., MK-801), L-687,414 targets the glycine co-agonist site. As a partial agonist, it offers a more nuanced modulation of NMDA receptor activity compared to full antagonists, which may completely block receptor function. This profile may allow for the preservation of a baseline level of synaptic transmission while preventing excessive receptor activation.[2]
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of L-687,414 in my in vitro assay.
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Question: Did you verify the compound's integrity and concentration?
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Answer: Ensure the compound has been stored correctly (cool, dry, and dark place). Prepare fresh stock solutions and verify the final concentration in your assay. Consider performing a concentration-response curve to determine the optimal dose for your specific model.
-
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Question: Is the glycine concentration in your media appropriate?
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Answer: As a partial agonist at the glycine site, the effects of L-687,414 will be sensitive to the ambient glycine concentration. If the glycine concentration is too high, it may outcompete L-687,414, masking its antagonistic effects. Conversely, in the absence of glycine, its agonistic properties might be more prominent. Consider titrating the glycine concentration in your experimental buffer.
-
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Question: Have you confirmed NMDA receptor expression in your cell line or tissue preparation?
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Answer: The activity of L-687,414 is dependent on the presence of NMDA receptors. Verify receptor expression using techniques such as Western blotting, immunohistochemistry, or qPCR.
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Problem 2: Unexpected toxicity or off-target effects observed in my cell culture or animal model.
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Question: What is the recommended solvent and final concentration?
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Answer: L-687,414 is typically dissolved in aqueous solutions. If using a different solvent, ensure you have included a vehicle control in your experiments to rule out solvent-induced toxicity. High concentrations of any compound can lead to non-specific effects. Refer to published literature for effective concentration ranges and perform a dose-response study to identify the optimal, non-toxic concentration for your model.
-
-
Question: Could the observed effects be related to the modulation of the glutamatergic system?
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Answer: The glutamatergic system is crucial for normal neuronal function, and its modulation can have widespread effects. Consider if the observed "toxicity" could be a physiological consequence of NMDA receptor modulation in your specific model (e.g., excitotoxicity or neuronal silencing).
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Problem 3: Difficulty replicating published in vivo findings.
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Question: What was the route of administration and dosing regimen?
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Answer: The pharmacokinetic and pharmacodynamic profile of L-687,414 will vary depending on the route of administration (e.g., intravenous, intraperitoneal). Ensure your experimental design matches that of the cited literature. Factors such as the timing of administration relative to the experimental endpoint are critical.
-
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Question: Are there differences in the animal strain, age, or sex?
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Answer: These biological variables can significantly impact the outcome of behavioral and physiological experiments. Ensure your animal model is consistent with the literature you are trying to replicate.
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Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| ED50 (NMDLA-induced seizures) | 19.7 mg/kg (i.v.) | Swiss Webster mice | [1] |
| ED50 (PTZ-induced seizures) | 13.0 mg/kg (i.v.) | Swiss Webster mice | [1] |
| ED50 (Electroshock-induced seizures) | 26.1 mg/kg (i.v.) | Swiss Webster mice | [1] |
| ED50 (Audiogenic seizures) | 5.1 mg/kg (i.p.) | DBA/2 mice | [1] |
| Apparent Kb (NMDA-evoked depolarization) | 15 µM | Rat cortical slices | [2] |
| pKb (NMDA-evoked inward current) | 6.2 +/- 0.12 | Cultured rat cortical neurons | [2] |
| pKi (Glycine site affinity) | 6.1 +/- 0.09 | Cultured rat cortical neurons | [2] |
Experimental Protocols
Protocol 1: In Vitro Validation using Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effect of L-687,414 on NMDA-evoked currents in cultured neurons.
Methodology:
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Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 glycine, pH 7.4. The internal pipette solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH 7.2.
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NMDA Application: Hold the cells at -60 mV. Apply 100 µM NMDA for 2-3 seconds to evoke an inward current.
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L-687,414 Application: After establishing a stable baseline of NMDA-evoked currents, co-apply varying concentrations of L-687,414 (e.g., 1 µM, 10 µM, 100 µM) with 100 µM NMDA.
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Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of L-687,414. Plot a concentration-response curve and calculate the IC50 or pKb value.
Protocol 2: In Vivo Validation in a Seizure Model
Objective: To assess the anticonvulsant activity of L-687,414.
Methodology:
-
Animals: Use male Swiss Webster mice (20-25 g).
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Drug Preparation: Dissolve L-687,414 in saline.
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Drug Administration: Administer L-687,414 or vehicle (saline) via intravenous (i.v.) injection.
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Seizure Induction: 15 minutes after drug administration, induce seizures by administering N-methyl-D,L-aspartic acid (NMDLA) at a convulsant dose.
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Observation: Observe the mice for the presence or absence of clonic and tonic seizures for a period of 30 minutes.
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Data Analysis: Calculate the percentage of animals protected from seizures at each dose of L-687,414 and determine the ED50 value.
Visualizations
Caption: Mechanism of action of L-687,414 at the NMDA receptor.
Caption: Experimental workflow for in vitro validation of L-687,414.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent L-687,414 Effects Across Experimental Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible results when working with L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
A1: L-687,414 is a partial agonist that selectively binds to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[1] Unlike full agonists, which elicit a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations.[2] Therefore, L-687,414 can act as a functional antagonist in the presence of high concentrations of the endogenous co-agonist's glycine or D-serine by competing for the binding site, thereby reducing the overall receptor activation.
Q2: Why am I seeing significant variability in the effects of L-687,414 between my experimental batches?
A2: Inconsistent results with L-687,414 can stem from several factors. The two primary categories of error are uncontrolled experimental conditions and random experimental error.[3] Specific to NMDA receptor pharmacology, variability can be introduced by:
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Reagent Consistency: Purity and stability of L-687,414, as well as the concentrations of glutamate (B1630785) and co-agonists (glycine/D-serine) in your assays.
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Cellular System: The specific NMDA receptor subunits expressed in your cell line or primary culture, cell passage number, and cell density can all influence the response.
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In Vivo Factors: Animal strain, age, sex, and even housing conditions can contribute to variability in behavioral or physiological responses.[4]
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Procedural Differences: Minor variations in incubation times, solution preparation, and equipment calibration can lead to significant differences in results.
Q3: What are the expected in vivo effects of L-687,414?
A3: In rodent models, L-687,414 has been shown to have anticonvulsant properties.[1] It can dose-dependently antagonize seizures induced by various chemoconvulsants and electroshock.[1] At higher doses, it may also induce behavioral effects such as hyperlocomotion.[5]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves in In Vitro Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| L-687,414 Degradation | - Prepare fresh stock solutions of L-687,414 in a suitable solvent (e.g., DMSO) for each experiment. - Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. - Verify the purity of your L-687,414 batch if possible. |
| Variability in Co-agonist Concentration | - The NMDA receptor requires both glutamate and a co-agonist (glycine or D-serine) for activation.[6] - Ensure a consistent and saturating concentration of glutamate and your chosen co-agonist in all assay buffers. - Be aware that standard cell culture media can contain varying levels of glycine and serine. Consider using defined media or dialyzed serum. |
| Cell Culture Inconsistency | - Use cells within a narrow passage number range. - Seed cells at a consistent density for all experiments. - Regularly test for mycoplasma contamination. |
| Assay Conditions | - Maintain consistent temperature, pH, and buffer composition across all experiments. - Ensure that all equipment, such as pipettes and plate readers, are properly calibrated. |
Issue 2: High Variability in Animal Behavioral Studies
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Administration | - Ensure accurate and consistent dosing. For intraperitoneal (i.p.) or intravenous (i.v.) injections, use appropriate techniques to minimize variability in drug delivery. - Prepare fresh drug solutions for each cohort of animals. |
| Animal-Related Factors | - Use animals of the same strain, age, and sex. - Acclimate animals to the testing environment for a sufficient period before the experiment to reduce stress-induced variability. - Randomize animals into treatment groups. |
| Behavioral Testing Conditions | - Conduct behavioral tests at the same time of day to account for circadian rhythms. - Ensure the testing environment (e.g., lighting, noise level) is consistent across all experimental sessions. - Clean the testing apparatus thoroughly between animals to remove olfactory cues. |
| Data Analysis | - Use a sufficient number of animals per group to achieve statistical power. - Employ appropriate statistical methods to analyze the data and account for variability. |
Quantitative Data
The following table summarizes in vivo dose-response data for L-687,414 in mouse anticonvulsant models. In vitro data such as IC50 or Ki values for L-687,414 are not consistently reported in publicly available literature. Researchers should determine these values empirically in their specific assay systems.
| Assay | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| NMDLA-induced seizures | Male Swiss Webster mice | Intravenous (i.v.) | 19.7 | [1] |
| Pentylenetetrazol (PTZ)-induced seizures | Male Swiss Webster mice | Intravenous (i.v.) | 13.0 | [1] |
| Electroshock-induced seizures | Male Swiss Webster mice | Intravenous (i.v.) | 26.1 | [1] |
| Audiogenic seizures | DBA/2 mice | Intraperitoneal (i.p.) | 5.1 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing L-687,414 Activity
This protocol provides a general framework for measuring the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subunits).
Materials:
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Cultured neurons or transfected HEK293 cells
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External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine (or D-serine), pH 7.4. Note: Mg²⁺ is often omitted to prevent voltage-dependent block of the NMDA receptor channel.
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Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, pH 7.2.
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L-687,414 stock solution (e.g., 10 mM in DMSO)
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NMDA stock solution (e.g., 10 mM in water)
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Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density.
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Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare serial dilutions of L-687,414 from the stock solution.
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Electrophysiological Recording:
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Place a coverslip with cells in the recording chamber and perfuse with external solution.
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Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
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Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and a co-agonist to evoke an inward current.
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Once a stable baseline NMDA-evoked current is established, co-apply different concentrations of L-687,414 with the NMDA and co-agonist solution.
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Record the inhibition of the NMDA-evoked current at each concentration of L-687,414.
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Perform a washout with the NMDA and co-agonist solution to observe the recovery of the current.
-
-
Data Analysis:
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Measure the peak or steady-state current amplitude in the presence of each concentration of L-687,414.
-
Normalize the current amplitudes to the control response (NMDA + co-agonist alone).
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Plot the normalized current as a function of the L-687,414 concentration and fit the data with a suitable dose-response equation to determine the IC₅₀ value.
-
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Toxicity of L-687,414 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity associated with the use of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the NMDA receptor, particularly at high concentrations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of relevant data to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L-687,414 and what is its primary mechanism of action?
A1: L-687,414 is a research chemical that acts as a low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. By binding to this site, it modulates the activity of the NMDA receptor, which is a crucial ion channel involved in excitatory neurotransmission in the central nervous system. Its partial agonism means that it produces a submaximal response compared to a full agonist like glycine, and it can act as a functional antagonist in the presence of high concentrations of a full agonist.
Q2: What are the known neuroprotective effects of L-687,414?
A2: L-687,414 has demonstrated neuroprotective properties in various preclinical models. A significant advantage of L-687,414 over some other NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801), is its lack of associated neuronal vacuolation (Olney's lesions) in the posterior cingulate and retrosplenial cortices, even at high, neuroprotective doses.
Q3: What are the potential toxicities of L-687,414 at high concentrations?
A3: While L-687,414 has a favorable safety profile compared to other NMDA receptor antagonists, high concentrations may still pose risks. Potential toxicities could include:
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Excitotoxicity: As a partial agonist, at very high concentrations, it might lead to excessive NMDA receptor activation and subsequent excitotoxicity, a process implicated in neuronal damage.
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Off-Target Effects: High concentrations of any small molecule increase the likelihood of binding to unintended molecular targets, which can lead to unpredictable side effects. The specific off-target profile of L-687,414 is not extensively documented in publicly available literature.
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Behavioral Abnormalities: NMDA receptor modulators can induce behavioral changes. For L-687,414, hyperlocomotion has been reported. At high doses, more severe behavioral effects could potentially emerge.
Q4: How can I minimize the risk of toxicity in my experiments?
A4: To minimize toxicity, it is crucial to:
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Perform Dose-Response Studies: Always begin with a wide range of concentrations to determine the optimal therapeutic or experimental window with the lowest possible concentration that achieves the desired effect.
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Use Appropriate Controls: Include vehicle-only controls to ensure that the solvent is not contributing to toxicity.
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Monitor Cell Viability: Routinely assess cell health using standard cytotoxicity assays (e.g., MTT, LDH).
-
Consider Off-Target Effects: If unexpected results or toxicity are observed, consider the possibility of off-target effects and, if possible, use a structurally different compound with the same on-target activity to confirm that the observed phenotype is due to NMDA receptor modulation.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death observed in culture. | 1. Concentration too high: The concentration of L-687,414 may be in the toxic range for your specific cell type. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Excitotoxicity: Even as a partial agonist, high concentrations could lead to excessive NMDA receptor activation. 4. Off-target effects: At high concentrations, L-687,414 may be interacting with other cellular targets. | 1. Perform a dose-response curve: Determine the EC50 for the desired effect and the IC50 for toxicity. Work within a concentration range that maximizes the therapeutic index. 2. Check solvent concentration: Ensure the final concentration of the vehicle is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control. 3. Co-administer a competitive NMDA receptor antagonist: If excitotoxicity is suspected, co-treatment with a competitive antagonist at the glutamate (B1630785) or glycine site may mitigate the toxic effects. 4. Investigate off-target effects: If possible, use a secondary assay to assess the activity of known off-targets for NMDA receptor modulators. |
| Inconsistent results between experiments. | 1. Compound stability: L-687,414 may be degrading in your culture medium. 2. Cell passage number: High passage number cells may have altered sensitivity. 3. Variability in cell seeding density. | 1. Prepare fresh solutions: Prepare L-687,414 solutions fresh for each experiment from a frozen stock. 2. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Animals exhibit excessive hyperlocomotion or other behavioral abnormalities. | 1. Dose is too high: The dose of L-687,414 is likely in the range that induces significant behavioral side effects. 2. Stress-induced potentiation: The experimental paradigm may be interacting with the drug to exacerbate behavioral effects. | 1. Perform a dose-response study for behavioral effects: Determine the dose range that produces the desired pharmacological effect with minimal behavioral disruption. 2. Acclimatize animals: Ensure animals are properly habituated to the testing environment and handling procedures to minimize stress. |
| Signs of systemic toxicity (e.g., weight loss, lethargy). | 1. High cumulative dose: Repeated high doses may lead to systemic toxicity. 2. Off-target effects on peripheral systems. | 1. Adjust dosing regimen: Consider reducing the dose, the frequency of administration, or the total duration of the treatment. 2. Monitor animal health closely: Regularly monitor body weight, food and water intake, and general appearance. If signs of toxicity are observed, consider reducing the dose or terminating the experiment for that animal. |
Data Presentation
Table 1: Summary of In Vitro and In Vivo Observations for NMDA Receptor Modulators
| Parameter | L-687,414 | Dizocilpine (MK-801) (for comparison) |
| Mechanism of Action | Partial agonist at NMDA receptor glycine site | Non-competitive NMDA receptor channel blocker |
| Neuronal Vacuolation | Not observed at neuroprotective or higher doses | Observed at neuroprotective doses |
| Behavioral Effects | Hyperlocomotion | Hyperlocomotion, ataxia, stereotypy |
| Neuroprotective Efficacy | Demonstrated in preclinical models | Demonstrated in preclinical models |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of L-687,414 on cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
L-687,414 stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of L-687,414 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of L-687,414. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for In Vitro Cytotoxicity
Objective: To quantify cell membrane damage by measuring the release of LDH from cells treated with L-687,414.
Materials:
-
Neuronal cell line or primary neurons
-
96-well cell culture plates
-
L-687,414 stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Protocol 3: In Vivo Neurobehavioral Assessment (Modified Irwin Screen)
Objective: To assess potential acute neurobehavioral toxicities of L-687,414 in rodents.
Materials:
-
Male or female adult rats or mice
-
L-687,414 solution for injection (e.g., dissolved in saline or another appropriate vehicle)
-
Vehicle control solution
-
Observation arena
-
Standardized scoring sheet
Procedure:
-
Dosing: Administer L-687,414 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Use a range of doses based on literature or pilot studies.
-
Observation Period: Observe the animals at multiple time points post-dosing (e.g., 15, 30, 60, 120, and 240 minutes).
-
Scoring: Score the animals for a range of behavioral and physiological parameters, including:
-
General Appearance: Posture, grooming, gait.
-
Behavioral: Alertness, stereotypy, passivity, aggression.
-
Neurological: Tremors, convulsions, ataxia, righting reflex.
-
Autonomic: Salivation, piloerection, pupil size.
-
-
Data Analysis: Compare the scores of the L-687,414-treated groups to the vehicle control group to identify any dose-dependent adverse effects.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway Modulation by L-687,414.
Caption: Experimental Workflow for Toxicity Assessment of L-687,414.
Caption: Logical Flowchart for Troubleshooting Unexpected Toxicity.
Validation & Comparative
A Comparative Analysis of L-687,414 and MK-801 on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists, L-687,414 and MK-801, on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This analysis is supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.
Executive Summary
L-687,414 and MK-801 are both antagonists of the NMDA receptor, a critical component in the induction of LTP in many brain regions. However, they exhibit distinct mechanisms of action that lead to significantly different outcomes on synaptic plasticity. MK-801, a non-competitive channel blocker, effectively abolishes LTP. In contrast, L-687,414, a low-efficacy partial agonist at the glycine (B1666218) co-agonist site, allows for the induction of LTP, albeit with potentially altered characteristics. This fundamental difference in their pharmacological profiles has significant implications for their use as research tools and their potential as therapeutic agents.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data regarding the effects of L-687,414 and MK-801 on LTP.
| Parameter | L-687,414 | MK-801 | Source |
| Mechanism of Action | Glycine site partial agonist | Non-competitive channel pore blocker | [1] |
| Effect on LTP (in vivo) | LTP remains largely intact | LTP is effectively abolished | [1] |
| Effective Dose (in vivo) | 28 mg/kg i.v. followed by 28 mg/kg/h | 0.12 mg/kg i.v. followed by 1.8 µg/kg/h | [1] |
| Binding Affinity (in vitro) | pKi = 6.1 +/- 0.09 (for glycine site) | KD = 6.3 nM | [1][2] |
| Intrinsic Efficacy | ~10% of glycine | Not applicable (channel blocker) | [1] |
| Dose-Dependent LTP Inhibition (in vitro) | Data not available in searched literature | 5-50µM produced a maximal inhibition of LTP of 50% | [3] |
Mechanisms of Action and Signaling Pathways
The differential effects of L-687,414 and MK-801 on LTP stem directly from their distinct interactions with the NMDA receptor.
MK-801: The Channel Blocker
MK-801 is a use-dependent, non-competitive antagonist that physically blocks the ion channel pore of the NMDA receptor.[4] This means it can only bind when the channel is in an open state, which occurs upon the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane. Once bound, MK-801 effectively prevents the influx of Ca2+ ions, which is the critical trigger for the downstream signaling cascade that leads to LTP induction. This complete blockade of Ca2+ influx explains its potent inhibitory effect on LTP.[5]
L-687,414: The Glycine Site Partial Agonist
L-687,414 acts at the glycine co-agonist binding site on the NMDA receptor.[1] As a partial agonist, it binds to this site and elicits a submaximal response compared to the full agonist, glycine.[6] This means that even when L-687,414 is bound, the NMDA receptor channel can still open, albeit with a lower probability or conductance than when fully activated by glycine. This allows for a reduced but still significant influx of Ca2+, which appears to be sufficient to trigger the molecular machinery for LTP induction.
NMDA Receptor Signaling Pathway and Drug Targets.
Experimental Protocols
The following is a representative in vivo electrophysiology protocol for assessing the effects of L-687,414 and MK-801 on LTP in the dentate gyrus of anesthetized rats, based on methodologies from relevant studies.[1][7]
1. Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized with urethane (B1682113) (1.5 g/kg, i.p.).
-
The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
-
A craniotomy is performed over the dorsal hippocampus.
2. Electrode Implantation:
-
A bipolar stimulating electrode is lowered into the medial perforant path.
-
A monopolar recording electrode is positioned in the hilus of the dentate gyrus of the ipsilateral hemisphere.
-
Electrode placement is optimized by monitoring the evoked field excitatory postsynaptic potentials (fEPSPs).
3. Drug Administration:
-
A baseline recording of fEPSPs is established for at least 30 minutes.
-
Animals are randomly assigned to one of three groups:
4. LTP Induction and Recording:
-
Following a 30-minute drug infusion period, a high-frequency stimulation (HFS) protocol is delivered to the perforant path to induce LTP. A typical HFS protocol consists of 10 trains of 10 pulses at 400 Hz, with an inter-train interval of 10 seconds.
-
fEPSPs are recorded for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
In Vivo LTP Experimental Workflow.
Logical Relationship of Drug Action and LTP Outcome
The contrasting effects of L-687,414 and MK-801 on LTP can be understood through a logical framework that connects their mechanism of action to the downstream cellular events.
Logical Flow of Drug Action on LTP.
Conclusion
The comparison between L-687,414 and MK-801 highlights the nuanced role of the NMDA receptor in LTP. While both are antagonists, their divergent mechanisms lead to starkly different outcomes. MK-801, by completely occluding the ion channel, serves as a powerful tool for demonstrating the necessity of NMDA receptor-mediated Ca2+ influx for LTP induction. In contrast, L-687,414, with its partial agonism at the glycine site, reveals that a full-throttle activation of the NMDA receptor is not a prerequisite for the induction of LTP. This suggests a "permissive" range of NMDA receptor activation for synaptic plasticity. For researchers and drug development professionals, this distinction is critical. The choice between a channel blocker and a partial agonist will depend on the specific experimental question or therapeutic goal. While MK-801 is suitable for complete blockade, compounds like L-687,414 may offer a more subtle approach to modulating synaptic plasticity, potentially with a more favorable therapeutic window.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of the Potency of L-687,414 and R(+)HA-966 at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two key research compounds, L-687,414 and R(+)HA-966, both of which act as antagonists at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of their relative efficacy.
Introduction to L-687,414 and R(+)HA-966
L-687,414 and its parent analogue, R(+)HA-966, are crucial tools in neuroscience research for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Both compounds are classified as low-efficacy partial agonists, meaning they bind to the glycine co-agonist site on the NMDA receptor and exhibit weak activation, but primarily function as antagonists in the presence of the endogenous co-agonist, glycine.[1][2] Their ability to modulate NMDA receptor activity makes them valuable for studying conditions such as epilepsy, neurodegeneration, and psychiatric disorders.[3][4]
Quantitative Comparison of Potency
The following tables summarize the key quantitative data on the potency of L-687,414 and R(+)HA-966 from various experimental paradigms.
Table 1: Antagonist Potency against NMDA-Evoked Depolarizations
| Compound | Apparent Kb (µM) | Relative Potency | Source |
| L-687,414 | 15 | ~3.6-fold > R(+)HA-966 | [1][2] |
| R(+)HA-966 | 55 | - | [1][2] |
Table 2: Binding Affinity and Functional Inhibition
| Compound | Parameter | Value | Experimental System | Source |
| L-687,414 | pKi | 6.1 ± 0.09 | Rat cortical neurones | [1][2] |
| pKb | 6.2 ± 0.12 | Rat cultured cortical neurones | [1][2] | |
| R(+)HA-966 | IC50 ([3H]glycine binding) | 12.5 µM | Rat cerebral cortex synaptic membranes | [5][6] |
| IC50 (glycine-potentiated NMDA response) | 13 µM | Rat cultured cortical neurones | [5][6][7] | |
| pKb | 5.6 | Rat cultured cortical neurones | [5][6] |
Table 3: Partial Agonist Activity
| Compound | Estimated Intrinsic Activity (% of Glycine) | Source |
| L-687,414 | ~10% | [1][2] |
| R(+)HA-966 | ~20% | [1] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies in neuroscience. Below are detailed descriptions of the key experimental protocols cited.
Radioligand Binding Assay for Glycine Site Affinity
This assay is used to determine the affinity of a compound for the glycine binding site on the NMDA receptor.
-
Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.[5][6]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the strychnine-insensitive glycine site, typically [3H]glycine.[5][6]
-
Competition: Increasing concentrations of the test compound (L-687,414 or R(+)HA-966) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the compound's binding affinity.[5][6]
Electrophysiological Recording of NMDA Receptor Activity
Electrophysiology is employed to measure the functional effects of the compounds on NMDA receptor-mediated currents in neurons.
-
Cell Preparation: Primary cultures of cortical neurons are prepared from rat embryos.[1][2] Alternatively, brain slices from the rat cortex can be used.[1][2]
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ion currents flowing through the NMDA receptors on the surface of a single neuron.[1][2]
-
Drug Application: NMDA and glycine are applied to the neuron to evoke an inward current. The test compound (L-687,414 or R(+)HA-966) is then co-applied at various concentrations to measure its inhibitory effect on the NMDA-evoked current.[1][2]
-
Data Analysis: The concentration of the antagonist that produces a 50% reduction in the maximal NMDA response (IC50) is determined. The equilibrium dissociation constant (Kb) can also be calculated from the rightward shift in the concentration-response curve for the agonist in the presence of the antagonist.[1][2][5][6]
Visualizations
The following diagrams illustrate the signaling pathway and a generalized experimental workflow for comparing the potency of these compounds.
Caption: NMDA receptor signaling and antagonism.
Caption: Workflow for potency comparison.
Conclusion
The available data consistently demonstrates that L-687,414 is a more potent antagonist at the NMDA receptor glycine site than its parent compound, R(+)HA-966.[1][2] In functional assays measuring the antagonism of NMDA-evoked depolarizations, L-687,414 is approximately 3.6 times more potent.[1][2] Both compounds act as low-efficacy partial agonists, with R(+)HA-966 exhibiting slightly higher intrinsic activity than L-687,414.[1] This difference in potency should be a key consideration for researchers selecting a compound for in vitro and in vivo studies of the NMDA receptor glycine site.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A Comparative Guide to L-687,414 and D-cycloserine as NMDA Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-687,414 and D-cycloserine, two partial agonists of the N-methyl-D-aspartate (NMDA) receptor, targeting the glycine (B1666218) binding site. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for therapeutic development and further investigation.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. Partial agonists of the NMDA receptor glycine binding site offer a nuanced approach to modulating receptor activity, with the potential for a favorable therapeutic window compared to full agonists or antagonists. This guide focuses on a comparative analysis of two such partial agonists: L-687,414 and the well-established drug, D-cycloserine.
Mechanism of Action: NMDA Receptor Modulation
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. Partial agonists at the glycine site, such as L-687,414 and D-cycloserine, bind to this site and elicit a submaximal receptor response compared to the endogenous full agonists. This can be advantageous in conditions of excessive glutamatergic activity by competing with full agonists and dampening receptor overactivation, while still permitting a basal level of NMDA receptor function.
A Comparative Guide to Alternatives for L-687,414 in NMDA Glycine Site Research
For researchers and drug development professionals investigating the intricacies of the N-methyl-D-aspartate (NMDA) receptor, the glycine (B1666218) co-agonist site represents a critical target for modulating neuronal activity. L-687,414, a partial agonist at this site, has been a valuable tool. However, a range of competitive antagonists with distinct pharmacological profiles offer potent and selective alternatives for dissecting the role of the glycine site in both physiological and pathological processes. This guide provides a detailed comparison of prominent alternatives to L-687,414, supported by experimental data and methodological insights.
Pharmacological Profiles of L-687,414 and its Alternatives
The selection of an appropriate antagonist for the NMDA glycine site is contingent on its affinity, potency, and selectivity. L-687,414 is characterized as a low-efficacy partial agonist. In contrast, several competitive antagonists provide a more complete blockade of the glycine site. The following table summarizes the key quantitative data for L-687,414 and its primary alternatives.
| Compound | Action | Binding Affinity (Ki/Kb/Kd) | Potency (IC50) | Key Characteristics |
| L-687,414 | Partial Agonist | pKi = 6.1 ± 0.09[1] | Apparent Kb = 15 µM[1] | Low intrinsic activity (~10% of glycine)[1]. Neuroprotective in vivo[1][2]. |
| 7-Chlorokynurenic acid (7-CKA) | Competitive Antagonist | - | 0.56 µM[3][4] | Potent and selective[3][5]. Unable to cross the blood-brain barrier[5]. Also inhibits vesicular glutamate (B1630785) transporters (Ki = 0.59 µM)[3]. |
| 5,7-Dichlorokynurenic acid (DCKA) | Competitive Antagonist | Ki = 79 nM (vs [3H]glycine)[6], KB = 65 nM[7], Kd = 69 nM[8] | - | Highly potent and selective competitive antagonist[6][7][9]. |
| Licostinel (B1675307) (ACEA-1021) | Competitive Antagonist | Kb = 5 nM[10] | - | High selectivity and passes the blood-brain barrier[11]. Investigated for neuroprotection in stroke[10][12][13]. At high concentrations, also antagonizes AMPA and kainate receptors[10]. |
| GV-150526A | Competitive Antagonist | Kd = 0.8 nM[14][15], Ki = 12.4 nM (striatum), 17.3 nM (hippocampus)[16] | - | Potent antagonist with nanomolar affinity[14][16]. Investigated for neuroprotection in stroke[17]. |
Experimental Methodologies
The characterization of these compounds relies on standardized experimental protocols. Below are detailed methodologies for two key experimental approaches:
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki, Kd) of a compound for the NMDA receptor glycine site.
-
Protocol:
-
Membrane Preparation: Rat cerebral cortical membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Membranes are incubated with a radiolabeled ligand specific for the glycine site, such as [3H]glycine or [3H]DCKA[6][8], in the presence of varying concentrations of the unlabeled competitor compound (e.g., 7-CKA, DCKA, Licostinel, GV-150526A).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. Electrophysiological Recordings
-
Objective: To assess the functional antagonism of NMDA receptor-mediated currents.
-
Protocol:
-
Cell Preparation: Cultured neurons (e.g., rat cortical or hippocampal neurons) or brain slices are used[1][6].
-
Recording: Whole-cell patch-clamp recordings are performed to measure NMDA-evoked inward currents[1].
-
Drug Application: NMDA is applied to elicit a baseline current. The antagonist is then co-applied with NMDA at various concentrations.
-
Data Acquisition: The inhibition of the NMDA-induced current by the antagonist is recorded.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value of the antagonist. The nature of the antagonism (competitive vs. non-competitive) can be assessed by analyzing the shift in the agonist's concentration-response curve in the presence of the antagonist[4].
-
Visualizing Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the site of action for glycine site antagonists.
Experimental Workflow for Comparing NMDA Glycine Site Antagonists
This flowchart outlines a logical progression for the comparative evaluation of different antagonists.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 6. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [3H]5,7-dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 10. Licostinel - Wikipedia [en.wikipedia.org]
- 11. ACEA 1021, a glycine site antagonist with minor psychotomimetic and amnestic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Dose escalation study of the NMDA glycine-site antagonist licostinel in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GV 150526A, 7-Cl-kynurenic acid and HA 966 antagonize the glycine enhancement of N-methyl-D-aspartate-induced [3H]noradrenaline and [3H]dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and tolerability of GV150526 (a glycine site antagonist at the N-methyl-D-aspartate receptor) in patients with acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-687,414: Cross-Validation with Genetic Models and a Broader Look at Neuroprotective Strategies
An Important Clarification on the Mechanism of Action of L-687,414
Initial interest in L-687,414 may have been prompted by a misunderstanding of its primary pharmacological target. It is crucial for researchers, scientists, and drug development professionals to note that L-687,414 is not a γ-secretase inhibitor . Extensive research has characterized L-687,414 as a partial agonist acting at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex .[1] Its effects are therefore primarily related to the modulation of glutamatergic neurotransmission, rather than the processing of amyloid precursor protein (APP) or Notch signaling, which are the domains of γ-secretase inhibitors.
This guide will, therefore, first provide a detailed comparison of L-687,414's effects as an NMDA receptor partial agonist, cross-validated with genetic and preclinical models. Subsequently, to address the likely underlying interest in neurodegenerative diseases such as Alzheimer's, we will offer a comparative overview of the therapeutic strategies of NMDA receptor modulation versus γ-secretase inhibition.
Section 1: L-687,414 - An NMDA Receptor Glycine Site Partial Agonist
L-687,414's mechanism revolves around its interaction with the glycine binding site on the GluN1 subunit of the NMDA receptor.[1] For the NMDA receptor to become activated, both glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.[2] As a partial agonist, L-687,414 binds to the glycine site but elicits a submaximal response compared to a full agonist like glycine.[3] This property allows it to act as a modulator: in conditions of low glycine, it can enhance NMDA receptor function, while in the presence of excessive stimulation (excitotoxicity), it can act as a competitive antagonist, dampening the over-activation that leads to neuronal damage.
Quantitative Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo effects of L-687,414.
Table 1: In Vitro Characterization of L-687,414
| Parameter | Value | Experimental System | Reference |
| Intrinsic Activity (relative to glycine) | ~10% | Whole-cell voltage-clamp in rat cultured cortical neurones | Priestly et al., 1998 |
| Apparent Kb (antagonizing NMDA-evoked depolarization) | 15 µM | Rat cortical slices | Priestly et al., 1998 |
| pKi (affinity for glycine site) | 6.1 ± 0.09 | Concentration-inhibition curves | Priestly et al., 1998 |
| pKb (antagonism of NMDA-evoked inward current) | 6.2 ± 0.12 | Whole-cell voltage-clamp in rat cultured cortical neurones | Priestly et al., 1998 |
Table 2: In Vivo Anticonvulsant Effects of L-687,414 in Mice
| Seizure Model | Route of Administration | ED50 (mg/kg) | Reference |
| N-methyl-D,L-aspartic acid (NMDLA)-induced | Intravenous | 19.7 | Tricklebank et al., 1993 |
| Pentylenetetrazol (PTZ)-induced | Intravenous | 13.0 | Tricklebank et al., 1993 |
| Electroshock-induced | Intravenous | 26.1 | Tricklebank et al., 1993 |
| Audiogenic (DBA/2 mice) | Intraperitoneal | 5.1 | Tricklebank et al., 1993 |
Experimental Protocols
In Vivo Electrophysiology for Long-Term Potentiation (LTP) Studies
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Urethane.
-
Surgical Procedure: Stereotaxic implantation of stimulating electrodes in the medial perforant path and a recording electrode in the dentate hilus.
-
Drug Administration: L-687,414 administered as an intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations.
-
Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded.
-
LTP Induction: A high-frequency stimulation (tetanus) is delivered to the medial perforant path.
-
Data Analysis: The slope and amplitude of the fEPSP are measured before and after tetanus to quantify the degree of potentiation.
Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured on poly-D-lysine coated coverslips.
-
Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Recording Conditions: Neurons are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: L-687,414 and NMDA are applied via a rapid solution exchange system.
-
Data Analysis: The amplitude of the NMDA-evoked inward current is measured in the presence and absence of varying concentrations of L-687,414 to determine its inhibitory constant.
Mandatory Visualization
Caption: NMDA Receptor Signaling Pathway and Modulation by L-687,414.
Section 2: NMDA Receptor Modulation vs. γ-Secretase Inhibition - A Comparative Overview for Alzheimer's Disease Therapeutics
The initial confusion surrounding L-687,414's mechanism highlights a broader theme in neurodegenerative disease research: the targeting of distinct pathways to achieve a common goal of neuroprotection. Both the glutamatergic system and amyloid-beta (Aβ) production are implicated in the pathophysiology of Alzheimer's disease (AD), making both NMDA receptors and γ-secretase attractive therapeutic targets.
Table 3: Comparison of Therapeutic Strategies
| Feature | NMDA Receptor Modulation (e.g., with L-687,414) | γ-Secretase Inhibition |
| Primary Target | NMDA receptor, a key component of the glutamatergic system. | γ-secretase, an enzyme complex that cleaves multiple substrates, including APP and Notch. |
| Therapeutic Rationale in AD | To mitigate excitotoxicity caused by excessive glutamate signaling, which is thought to be downstream of Aβ pathology, and to preserve normal synaptic function. | To reduce the production of Aβ peptides, particularly the aggregation-prone Aβ42, which is a central component of amyloid plaques. |
| Potential Advantages | Can protect against a final common pathway of neuronal damage (excitotoxicity) and may preserve synaptic plasticity. | Directly targets a primary pathological hallmark of AD (Aβ plaques). |
| Potential Disadvantages | Complete blockade can impair normal synaptic function, learning, and memory. The therapeutic window is narrow. | "On-target" toxicity due to the inhibition of Notch signaling, which is crucial for cell differentiation in various tissues, can lead to side effects in the gastrointestinal tract and immune system.[4] |
| Examples of Compounds | Memantine (uncompetitive antagonist), L-687,414 (partial agonist) | Semagacestat, Avagacestat (clinical trial failures due to toxicity and/or lack of efficacy) |
Cross-Validation in Genetic Models
NMDA Receptor Modulation: Genetic models used to study NMDA receptor function and the effects of modulators like L-687,414 often involve knockout or knock-in mice for specific NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B). These models help to dissect the contribution of different receptor subtypes to physiological processes and disease states. For instance, studies in these models can validate whether the neuroprotective effects of a compound are indeed mediated through a specific NMDA receptor subunit.
γ-Secretase Inhibition: The primary genetic models for testing γ-secretase inhibitors are transgenic mice that overexpress mutant forms of human APP and/or presenilin 1 (PSEN1), a component of the γ-secretase complex.[5] These models, such as the Tg2576 and APP/PS1 mice, develop age-dependent Aβ plaque pathology and cognitive deficits, providing a platform to assess the efficacy of inhibitors in reducing Aβ levels and improving behavioral outcomes.
Experimental Workflow Visualization
Caption: A typical experimental workflow for in vivo drug efficacy studies.
Conclusion
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-687,414 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent L-687,414 with other notable compounds in the field: the non-competitive NMDA receptor antagonist MK-801 and the uncompetitive NMDA receptor antagonist memantine (B1676192). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of their relative performance and mechanisms of action.
Mechanism of Action: A Tale of Three NMDA Receptor Modulators
The neuroprotective effects of L-687,414, MK-801, and memantine are all mediated through the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and, when overactivated, a key instigator of excitotoxic neuronal death. However, their mechanisms of interaction with the NMDA receptor differ significantly, leading to distinct pharmacological profiles.
L-687,414 is a low-efficacy partial agonist at the glycine (B1666218) co-agonist site on the NR1 subunit of the NMDA receptor.[1] This means that while it binds to the same site as the full agonist glycine, it elicits only a submaximal receptor activation.[1] This partial agonism is thought to provide a "safety valve" during periods of excessive glutamate (B1630785) release, as L-687,414 can competitively displace glycine, thereby reducing the overall receptor activation and subsequent calcium influx. Crucially, by allowing a basal level of NMDA receptor function, L-687,414 may avoid the cognitive side effects associated with complete receptor blockade.
MK-801 (Dizocilpine) is a potent, non-competitive antagonist that binds within the ion channel of the NMDA receptor, effectively blocking the influx of calcium ions. This "use-dependent" blockade means that the channel must first be opened by the binding of both glutamate and a co-agonist for MK-801 to exert its inhibitory effect. While highly effective at preventing excitotoxicity, this complete channel blockade can interfere with normal synaptic function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
Memantine is an uncompetitive, low-affinity, voltage-dependent NMDA receptor antagonist. Its mechanism is also use-dependent, binding within the ion channel. However, its low affinity and rapid off-rate mean that it preferentially blocks excessive, pathological NMDA receptor activation while sparing normal synaptic transmission. This unique profile has led to its clinical use in the treatment of Alzheimer's disease.
Signaling Pathway of NMDA Receptor Modulation by a Glycine Site Partial Agonist
Caption: Mechanism of L-687,414 at the NMDA receptor.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data for L-687,414, MK-801, and memantine from various preclinical models of neuroprotection. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design.
In Vitro Neuroprotection
| Compound | Model | Endpoint | Efficacy (EC₅₀/IC₅₀) | Reference |
| L-687,414 | Rat Cortical Slices (NMDA-evoked depolarization) | Antagonism | Apparent Kb: 15 µM | [1] |
| Memantine | Rat Striatal Slices (In vitro ischemia) | Neuroprotection | EC₅₀: 5 µM | [2] |
| Rat Striatal Slices (In vitro ischemia, Mg²⁺-free) | Neuroprotection | EC₅₀: 3.2 µM | [2] | |
| Rat Hippocampal Slices (Hypoxia/hypoglycemia) | Neuroprotection | EC₅₀: 14.1 µM | [3] | |
| Cultured Neurons (NMDA-induced excitotoxicity) | Neuroprotection | IC₅₀: ~1 µM | [3] | |
| MK-801 | Rat Hippocampal Slices (Hypoxia/hypoglycemia) | Neuroprotection | EC₅₀: 0.53 µM | [3] |
In Vivo Neuroprotection (Focal Cerebral Ischemia - MCAO Model)
| Compound | Animal Model | Treatment Paradigm | Infarct Volume Reduction | Reference |
| L-687,414 | Rat | 14 mg/kg IV + 14 mg/kg/h for 4h (post-occlusion) | Significant protection | Not specified |
| Rat | 30 mg/kg IV + 30 mg/kg/h for 4h (post-occlusion) | Significant protection | Not specified | |
| MK-801 | Rat (Wistar) | 0.5 mg/kg IV (30 min pre-occlusion) | 38% (cortex), 18% (caudate) | [4] |
| Rat (Wistar) | 0.5 mg/kg IV (30 min post-occlusion) | 52% (cortex) | [4] | |
| Rat (Wistar) | Not specified | 73% (temporary MCAO) | [5] | |
| Rat (SHR) | Not specified | 18-25% (permanent MCAO) | [5] | |
| Memantine | Mouse | 20 mg/kg (5 min post-stroke) | 10% (cortical) | [6] |
| Rat | Not specified | Decreased ischemic area | [7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo neuroprotection assays are provided below.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD)
This protocol is a widely used in vitro model to simulate ischemic conditions.
Objective: To assess the neuroprotective effect of a compound against neuronal injury induced by the simultaneous deprivation of oxygen and glucose.
Materials:
-
Primary neuronal cultures or organotypic brain slices
-
Normal culture medium (e.g., Neurobasal medium with supplements)
-
Glucose-free balanced salt solution (BSS) or artificial cerebrospinal fluid (aCSF)
-
Hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂)
-
Test compound (e.g., L-687,414) and vehicle control
-
Cell viability assays (e.g., MTT, LDH release assay, Propidium Iodide staining)
Workflow for Oxygen-Glucose Deprivation Assay
Caption: Workflow for in vitro Oxygen-Glucose Deprivation assay.
Procedure:
-
Cell Culture: Plate primary neurons or prepare organotypic brain slices and maintain in culture until maturation.
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of the test compound or vehicle. Incubate for a specified period (e.g., 1 hour).
-
Induction of OGD: Remove the medium and wash the cultures with glucose-free BSS. Replace with deoxygenated glucose-free BSS and immediately transfer the cultures to a hypoxic chamber. Incubate for a duration known to induce neuronal death (e.g., 60-90 minutes).
-
Reperfusion: Remove the cultures from the hypoxic chamber and replace the OGD medium with the original pre-treatment medium (containing the test compound or vehicle). Return the cultures to a normoxic incubator.
-
Assessment of Neuroprotection: After a set reperfusion period (e.g., 24 hours), assess neuronal viability and death using standard assays such as the MTT assay (for metabolic activity) or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium (an indicator of cell membrane damage).
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model of focal cerebral ischemia that mimics human stroke.
Objective: To evaluate the efficacy of a neuroprotective agent in reducing infarct volume and improving neurological outcome following a stroke.
Materials:
-
Rodents (rats or mice)
-
Anesthetics
-
Surgical instruments
-
Intraluminal filament (e.g., silicone-coated nylon suture)
-
Test compound and vehicle
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system
Workflow for Middle Cerebral Artery Occlusion Assay
Caption: Workflow for in vivo Middle Cerebral Artery Occlusion assay.
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the ECA and insert a specialized filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer the test compound or vehicle at a predetermined time relative to the MCAO procedure (e.g., pre-treatment, during occlusion, or at the onset of reperfusion).
-
Reperfusion: For transient MCAO models, withdraw the filament after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Neurological Assessment: At a set time after MCAO (e.g., 24 or 48 hours), assess the animal's neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and perfuse the brain. Remove the brain, slice it into coronal sections, and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
Conclusion
L-687,414 presents a unique neuroprotective profile as a low-efficacy partial agonist at the NMDA receptor glycine site. This mechanism allows for the modulation of excessive NMDA receptor activation, a key driver of excitotoxicity, while potentially preserving a degree of normal synaptic function. This contrasts with the complete channel blockade of MK-801, which, although a potent neuroprotectant, is associated with significant side effects that have limited its clinical development. Memantine, with its uncompetitive and voltage-dependent antagonism, offers a clinically successful example of a neuroprotectant that preferentially targets pathological NMDA receptor activity.
The available data suggest that L-687,414 holds promise as a neuroprotective agent with a potentially wider therapeutic window than non-selective NMDA receptor antagonists. However, further head-to-head comparative studies, particularly with clinically relevant compounds like memantine, are necessary to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research and development efforts in the critical area of neuroprotection.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: L-687,414 and Gavestinel (GV-150526) at the NMDA Receptor Glycine Site
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed, data-driven comparison of L-687,414 and gavestinel (B117479) (GV-150526), two prominent modulators of the N-methyl-D-aspartate (NMDA) receptor. Both compounds target the strychnine-insensitive glycine (B1666218) co-agonist site, a critical locus for regulating NMDA receptor function. However, their distinct pharmacological profiles—L-687,414 as a low-efficacy partial agonist and gavestinel as a potent antagonist—lead to different experimental outcomes and therapeutic potentials. This guide synthesizes available data to facilitate a clear understanding of their respective properties.
Mechanism of Action and Signaling Pathway
Both L-687,414 and gavestinel exert their effects by binding to the glycine binding site on the GluN1 subunit of the NMDA receptor. Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This dual requirement, coupled with voltage-dependent channel block by magnesium ions, makes the NMDA receptor a sophisticated coincidence detector in the central nervous system.
-
Gavestinel acts as a competitive antagonist at the glycine site. By occupying this site, it prevents the binding of endogenous co-agonists, thereby inhibiting NMDA receptor activation. This action is thought to be neuroprotective in conditions of excessive glutamate release, such as ischemic stroke, by preventing excitotoxic cell death.
-
L-687,414 , in contrast, is a partial agonist. It binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine.[1][2] This results in a dual action: in the absence of high concentrations of a full agonist, it can weakly activate the receptor, while in the presence of high agonist concentrations, it acts as a competitive antagonist.[1][2] This profile has been suggested to offer a therapeutic advantage by maintaining a basal level of NMDA receptor tone while preventing excessive activation.[1][2]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for L-687,414 and gavestinel based on available experimental data.
| Parameter | L-687,414 | Gavestinel (GV-150526) | Reference |
| Mechanism of Action | Partial Agonist | Antagonist | [1][2][3] |
| Binding Affinity (pKi) | 6.1 ± 0.09 | 8.5 | [1][2][3][4] |
| Binding Affinity (Ki) | ~794 nM | ~3.16 nM | Calculated from pKi |
| Functional Activity | Partial Agonist (~10% of glycine) | Potent Antagonist | [1][2][3] |
| Functional Antagonism (pKb) | 6.2 ± 0.12 | Not Reported | [1][2] |
| Apparent Antagonist Constant (Kb) | 15 µM (NMDA-evoked population depolarizations) | Not Reported | [1][2] |
Table 1: In Vitro Pharmacological Profile
| Experimental Model | L-687,414 | Gavestinel (GV-150526) | Reference |
| Rodent Seizure Models | Anticonvulsant effect (ED50 = 5.1-26.1 mg/kg) | Not Reported | [5] |
| Rodent Stroke Models | Neuroprotective | Neuroprotective | [1][2][6] |
| Human Clinical Trials (Stroke) | Not Reported | No improvement in functional outcome | [6] |
Table 2: In Vivo Activity Summary
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize L-687,414 and gavestinel.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Detailed Protocol:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine or a radiolabeled antagonist) and varying concentrations of the unlabeled test compound (L-687,414 or gavestinel).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors in response to agonist application, allowing for the functional characterization of antagonists and partial agonists.
Detailed Protocol:
-
Cell Preparation: Primary cortical neurons are cultured, or a cell line (e.g., HEK293) is transfected to express specific NMDA receptor subunits.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.
-
Agonist Application: A solution containing NMDA and a saturating concentration of glycine is applied to the cell to evoke a maximal inward current through the NMDA receptors.
-
Compound Application: The test compound (L-687,414 or gavestinel) is co-applied with the agonists at increasing concentrations.
-
Data Acquisition: The reduction in the amplitude of the NMDA-evoked current is measured at each concentration of the test compound.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve. From this curve, the IC50 (for antagonists) or the pKb (for partial agonists) can be determined.[1][2] For partial agonists like L-687,414, the residual current in the presence of a saturating concentration of the compound is used to estimate its intrinsic activity relative to the full agonist.[1][2]
Summary and Conclusion
The head-to-head comparison of L-687,414 and gavestinel reveals two distinct pharmacological agents targeting the same site on the NMDA receptor.
-
Gavestinel is a high-affinity, potent, and selective antagonist of the NMDA receptor glycine site.[3][4] Its neuroprotective effects in preclinical models of ischemia prompted extensive clinical investigation for the treatment of acute stroke.[6] However, large-scale clinical trials (GAIN International and GAIN Americas) failed to demonstrate a significant improvement in patient outcomes, highlighting the challenge of translating preclinical neuroprotection to clinical efficacy.[6]
-
L-687,414 exhibits a more complex profile as a low-efficacy partial agonist.[1][2] With significantly lower affinity than gavestinel, it possesses both weak agonist and antagonist properties. In vivo, it has demonstrated anticonvulsant and neuroprotective effects in animal models.[1][2][5] The partial agonist profile of L-687,414 has been theorized to be potentially advantageous, as it may dampen excitotoxicity during pathological conditions while preserving a degree of normal synaptic transmission, a feature that might reduce the cognitive side effects associated with full antagonists.[1][2]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-687,414 Binding at the NMDA Receptor Glycine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-687,414's binding performance at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor against other relevant ligands. Supporting experimental data, detailed protocols for radioligand binding assays, and visualizations of the experimental workflow and the NMDA receptor signaling pathway are presented to facilitate a comprehensive understanding.
Comparative Binding Affinity of Glycine Site Ligands
The binding affinity of L-687,414 and other compounds for the glycine site of the NMDA receptor is a critical parameter for researchers studying this target. The following table summarizes the inhibition constant (Ki) values for L-687,414 and a selection of alternative compounds, including agonists and antagonists. These values were determined using competitive radioligand binding assays with [3H]glycine or other suitable radioligands.
| Compound | Classification | Ki (nM) | Radioligand Used | Reference |
| L-687,414 | Partial Agonist | ~1,000 | [3H]glycine | [1] |
| Glycine | Agonist | 130 | [3H]L-689,560 | [2] |
| D-Serine | Agonist | 160 | [3H]L-689,560 | [2] |
| HA-966 | Partial Agonist | 2,000 | [3H]glycine | [1] |
| 5,7-Dichlorokynurenic acid (DCKA) | Antagonist | 4.9 | [3H]L-689,560 | [2] |
| L-689,560 | Antagonist | 2.97 | [3H]L-689,560 | [2] |
| MDL 105,519 | Antagonist | 2.2 | [3H]glycine | [3] |
Note: Ki values can vary between studies due to differences in experimental conditions such as tissue preparation, radioligand concentration, and buffer composition. The data presented here is for comparative purposes.
Experimental Protocols
A detailed methodology is crucial for the accurate validation and comparison of ligand binding. The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of L-687,414 at the NMDA receptor glycine site.
Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., BCA or Bradford).
-
Store membrane aliquots at -80°C until use.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]glycine (final concentration ~5 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a saturating concentration of unlabeled glycine (e.g., 1 mM), 50 µL of [3H]glycine, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of the test compound (e.g., L-687,414), 50 µL of [3H]glycine, and 150 µL of the membrane preparation.
-
Incubate the plate at 4°C for 60 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay.
NMDA Receptor Signaling Pathway
The binding of L-687,414 to the glycine site modulates the activity of the NMDA receptor, a key player in synaptic plasticity. The following diagram outlines the canonical signaling pathway initiated by NMDA receptor activation.[4]
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of L-687,414
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor modulator L-687,414 with other relevant compounds. The data presented herein is compiled from various preclinical studies to facilitate an objective evaluation of its efficacy.
L-687,414 is a selective, low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor. This mechanism of action allows it to modulate NMDA receptor function, exhibiting antagonist properties in the presence of high concentrations of glycine while maintaining a low level of receptor activation in its absence. This profile suggests a potential therapeutic window for conditions associated with NMDA receptor hyperexcitability, such as epilepsy and neurodegenerative disorders.
In Vitro Efficacy: Comparative Analysis
The in vitro potency and affinity of L-687,414 have been characterized in various assays, primarily using rat cortical neurons and brain slices. The following tables summarize the key quantitative data in comparison to other NMDA receptor modulators.
| Compound | Target Site | Assay | Potency/Affinity | Reference |
| L-687,414 | Glycine Site | Antagonism of NMDA-evoked depolarization (rat cortical slices) | Apparent Kb: 15 µM | [1] |
| R(+)HA-966 | Glycine Site | Antagonism of NMDA-evoked depolarization (rat cortical slices) | Apparent Kb: 55 µM | [1] |
| L-687,414 | Glycine Site | Whole-cell voltage-clamp (rat cortical neurons) | pKb: 6.2 ± 0.12 | [1] |
| L-687,414 | Glycine Site | Concentration-inhibition of [3H]glycine binding | pKi: 6.1 ± 0.09 | [1] |
In Vivo Efficacy: Anticonvulsant Activity
The anticonvulsant properties of L-687,414 have been evaluated in several rodent models of seizures. The median effective dose (ED50) required to protect against seizures induced by various chemoconvulsants and electroshock is a key measure of its in vivo potency.
| Seizure Model | Compound | Route of Administration | ED50 (mg/kg) |
| NMDLA-induced seizures (mice) | L-687,414 | Intravenous | 19.7 |
| Pentylenetetrazol (PTZ)-induced seizures (mice) | L-687,414 | Intravenous | 13.0 |
| Maximal Electroshock (MES)-induced seizures (mice) | L-687,414 | Intravenous | 26.1 |
| Audiogenic seizures (DBA/2 mice) | L-687,414 | Intraperitoneal | 5.1 |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NMDA Receptor activation and the modulatory role of L-687,414.
Caption: Workflow for evaluating the anticonvulsant efficacy of L-687,414 in mice.
Experimental Protocols
In Vitro: Whole-Cell Voltage-Clamp Recordings in Rat Cortical Neurons
Objective: To determine the functional antagonism of L-687,414 at the NMDA receptor.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured on poly-L-lysine-coated glass coverslips.
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.2.
-
Data Acquisition: Whole-cell voltage-clamp recordings are made from visually identified pyramidal neurons. Cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: NMDA (100 µM) is applied to evoke an inward current. Once a stable baseline response is established, L-687,414 is co-applied at increasing concentrations to determine its inhibitory effect on the NMDA-evoked current.
-
Data Analysis: The concentration-response curve for L-687,414 is plotted, and the pKb value is calculated using a Schild analysis.
In Vivo: Maximal Electroshock (MES)-Induced Seizure Model in Mice
Objective: To assess the anticonvulsant efficacy of L-687,414 against generalized tonic-clonic seizures.
Methodology:
-
Animals: Male Swiss Webster mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: L-687,414 is dissolved in saline and administered intravenously (i.v.) 15 minutes before the seizure test. A vehicle control group receives saline only.
-
Seizure Induction: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately following the stimulus, mice are observed for the presence of a tonic hindlimb extension, which is the endpoint of the seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated using probit analysis.
In Vivo: Audiogenic Seizure Model in DBA/2 Mice
Objective: To evaluate the efficacy of L-687,414 against reflex seizures.
Methodology:
-
Animals: Young adult DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.
-
Drug Administration: L-687,414 is administered intraperitoneally (i.p.) 30 minutes prior to the auditory stimulus.
-
Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity auditory stimulus (e.g., a 120 dB bell) for a fixed duration (e.g., 60 seconds).
-
Observation: The seizure response is scored based on a standardized scale that includes wild running, clonic convulsions, and tonic extension. Protection is typically defined as the absence of the tonic component.
-
Data Analysis: The ED50 for protection against the tonic phase of the seizure is calculated.
Conclusion
L-687,414 demonstrates clear in vitro and in vivo efficacy as a modulator of the NMDA receptor. Its partial agonist activity at the glycine site translates to a protective effect in various preclinical models of seizures. The provided data and protocols offer a foundation for further investigation and comparison of L-687,414 with other NMDA receptor-targeting compounds in the pursuit of novel therapeutics for neurological disorders.
References
A Comparative Guide to the Anticonvulsant Effects of L-687,414: Replicating and Contextualizing Published Findings
This guide provides a comprehensive comparison of the anticonvulsant properties of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document summarizes the pivotal findings from the original publication by Tricklebank and colleagues and contextualizes L-687,414's efficacy by comparing it with other anticonvulsant agents. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action of L-687,414
L-687,414 exerts its anticonvulsant effects by acting as a partial agonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor complex. The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By acting as a partial agonist at the glycine site, L-687,414 modulates the receptor's response to glutamate. This action is thought to dampen excessive neuronal excitation that can lead to seizures, without causing the more severe side effects associated with complete NMDA receptor blockade.
Figure 1: L-687,414's interaction with the NMDA receptor signaling pathway.
Experimental Protocols
The anticonvulsant effects of L-687,414 were originally assessed in a series of well-established rodent seizure models. The methodologies for these key experiments are detailed below to facilitate replication and comparison.
N-Methyl-D,L-Aspartic Acid (NMDLA)-Induced Seizures in Mice
This model directly assesses a compound's ability to antagonize the effects of an NMDA receptor agonist.
-
Animals: Male Swiss Webster mice.
-
Procedure:
-
Administer L-687,414 or the test compound intravenously (i.v.).
-
After a predetermined time (e.g., 15 minutes), inject NMDLA.
-
Observe the mice for the presence of clonic seizures.
-
The endpoint is the presence or absence of seizures, allowing for the calculation of an ED₅₀ value (the dose effective in protecting 50% of the animals).
-
Pentylenetetrazol (PTZ)-Induced Seizures in Mice
PTZ is a GABA-A receptor antagonist that induces generalized seizures. This model is used to identify compounds that can raise the seizure threshold.
-
Animals: Male Swiss Webster mice.
-
Procedure:
-
Administer L-687,414 or the test compound (i.v.).
-
After 15 minutes, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce seizures in a high percentage of animals.
-
Observe for the onset of clonic and tonic seizures.
-
Protection is defined as the absence of tonic hindlimb extension.
-
Maximal Electroshock (MES)-Induced Seizures in Mice
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animals: Male Swiss Webster mice.
-
Procedure:
-
Administer L-687,414 or the test compound (i.v.).
-
After 15 minutes, deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
The endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Audiogenic Seizures in DBA/2 Mice
DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli. This model is useful for studying reflex epilepsies.
-
Animals: Male DBA/2 mice.
-
Procedure:
-
Administer L-687,414 or the test compound intraperitoneally (i.p.).
-
After 30 minutes, place the mouse in a chamber and expose it to a loud auditory stimulus (e.g., 120 dB bell).
-
Observe for a characteristic seizure response, including wild running, clonic seizures, and tonic seizures.
-
The ED₅₀ is calculated based on the dose that prevents the tonic phase of the seizure.
-
Figure 2: Generalized experimental workflow for assessing anticonvulsant efficacy.
Data Presentation and Comparison
The following tables summarize the anticonvulsant efficacy of L-687,414 as reported in the original publication and provide a comparison with other anticonvulsant drugs for which data are available in similar models. It is important to note that direct head-to-head comparative studies are limited, and these comparisons are based on data from different publications. Experimental conditions may vary between studies.
Table 1: Anticonvulsant Profile of L-687,414 in Mice
| Seizure Model | Route of Administration | ED₅₀ (mg/kg) |
| NMDLA-Induced Seizures | i.v. | 19.7 |
| PTZ-Induced Seizures | i.v. | 13.0 |
| Maximal Electroshock (MES) | i.v. | 26.1 |
| Audiogenic Seizures (DBA/2) | i.p. | 5.1 |
Data from Tricklebank et al. (1993)
Table 2: Comparative Anticonvulsant Efficacy (ED₅₀, mg/kg) in Rodent Seizure Models
| Compound | Mechanism of Action | NMDLA-Induced | PTZ-Induced | MES-Induced | Audiogenic (DBA/2) |
| L-687,414 | Glycine Site Partial Agonist | 19.7 (i.v.) | 13.0 (i.v.) | 26.1 (i.v.) | 5.1 (i.p.) |
| MK-801 | Non-competitive NMDA Antagonist | - | ~0.1 (i.p.) | ~0.2 (i.p.) | - |
| Phenytoin | Sodium Channel Blocker | Inactive | Inactive | ~9.5 (i.p.) | ~35 (i.p.) |
| Carbamazepine | Sodium Channel Blocker | Inactive | Inactive | ~8.8 (i.p.) | ~10 (i.p.) |
| Diazepam | GABA-A Receptor Modulator | - | ~0.2 (i.p.) | ~4.0 (i.p.) | ~0.5 (i.p.) |
| Valproic Acid | Multiple Mechanisms | - | ~150 (i.p.) | ~270 (i.p.) | ~150 (i.p.) |
Disclaimer: The ED₅₀ values for comparator drugs are compiled from various literature sources and are intended for approximate comparison only. Direct comparative studies may yield different results.
Summary and Conclusion
The original findings on L-687,414 demonstrate its efficacy as an anticonvulsant across a range of preclinical models. Its potency is particularly notable in the audiogenic seizure model in DBA/2 mice. The mechanism of action, as a partial agonist at the glycine site of the NMDA receptor, represents a distinct approach to seizure control compared to many classical anticonvulsants that primarily target sodium channels or GABAergic systems.
The comparative data, while indirect, suggest that L-687,414 has a unique profile. While it may be less potent than some non-competitive NMDA antagonists like MK-801 in certain models, its partial agonist activity may offer a more favorable side-effect profile. Further head-to-head studies are necessary for a definitive comparison of L-687,414 with both established and newer anticonvulsant agents. This guide provides the foundational information and experimental context for designing and interpreting such future research.
Assessing the Specificity of L-687,414: A Comparative Guide with Antagonist Co-administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. By objectively comparing its performance with other NMDA receptor antagonists and providing supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and drug development.
Introduction to L-687,414
L-687,414, also known as R(+)-cis-β-methyl-3-amino-1-hydroxypyrrolid-2-one, is a selective ligand for the glycine co-agonist site on the NMDA receptor. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site or non-competitive antagonists that block the ion channel, L-687,414 modulates receptor activity through the glycine site. Its partial agonist nature suggests that it can act as a functional antagonist in the presence of high concentrations of the endogenous co-agonists glycine or D-serine, while exhibiting some level of agonism in their absence. This unique mechanism of action has prompted investigations into its therapeutic potential for conditions associated with NMDA receptor dysfunction.
Comparative Analysis of L-687,414 and Other NMDA Receptor Antagonists
The specificity of a compound is a critical factor in its development as a therapeutic agent. The following tables summarize the available quantitative data comparing L-687,414 with other classes of NMDA receptor antagonists.
Table 1: In Vivo Efficacy of L-687,414 and a Non-Competitive Antagonist in a Model of Status Epilepticus
| Compound | Class | Animal Model | Endpoint | Effective Dose (ED50) | Reference |
| L-687,414 | Glycine Site Partial Agonist | Mouse | Antagonism of NMDLA-induced seizures | 19.7 mg/kg (i.v.) | [1] |
| MK-801 | Non-competitive Channel Blocker | Mouse | Antagonism of NMDLA-induced seizures | Not specified in this study, but known to be potent | [1] |
Table 2: Comparison of L-687,414 and MK-801 on Long-Term Potentiation (LTP) in the Dentate Gyrus
| Compound | Class | Effect on LTP | Dosing Regimen | Reference |
| L-687,414 | Glycine Site Partial Agonist | LTP remained largely intact | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | [2] |
| MK-801 | Non-competitive Channel Blocker | LTP was effectively abolished | 0.12 mg/kg i.v. bolus followed by 1.8 µg/kg/h infusion | [2] |
Assessing Specificity through Antagonist Co-administration
A key method to determine the specificity of a ligand for its target receptor is to co-administer it with a known selective agonist or antagonist for that same site. In the case of L-687,414, its interaction with the glycine site can be confirmed by co-administration with the glycine site agonist, D-serine.
Studies have shown that the anticonvulsant, ataxic, and motor stimulant effects of L-687,414 can be significantly attenuated by the co-administration of D-serine.[1] This provides strong evidence that the observed in vivo effects of L-687,414 are indeed mediated through its interaction with the glycine modulatory site on the NMDA receptor.
Off-Target Profile of L-687,414
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the specificity and function of L-687,414.
Whole-Cell Patch-Clamp Electrophysiology for Assessing NMDA Receptor Antagonism
This protocol is designed to measure the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on glass coverslips. Experiments are typically performed on mature neurons (12-18 days in vitro).
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, 0.01 bicuculline (B1666979) methiodide; pH adjusted to 7.4. Glycine or D-serine is added as a co-agonist (e.g., 10 µM).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH adjusted to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration at a holding potential of -60 mV.
-
Perfuse the external solution containing NMDA (e.g., 100 µM) and a co-agonist to evoke an inward current.
-
Once a stable baseline NMDA-evoked current is established, co-apply L-687,414 at various concentrations to determine its inhibitory effect.
-
To assess specificity, after observing inhibition by L-687,414, co-apply a high concentration of D-serine (e.g., 1 mM) to attempt to reverse the antagonism.
-
-
Data Analysis: The inhibition of the NMDA-evoked current by L-687,414 is used to calculate its IC₅₀ value. The reversal of this inhibition by D-serine confirms its action at the glycine site.
In Vivo Microdialysis for Monitoring Neurotransmitter Levels
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of L-687,414.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer L-687,414 (e.g., intraperitoneally or subcutaneously) and continue to collect dialysate samples at regular intervals.
-
For co-administration studies, a selective antagonist for another receptor can be administered prior to or concurrently with L-687,414 to investigate potential interactions.
-
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Behavioral Assessment of Anticonvulsant Activity
This protocol is used to evaluate the efficacy of L-687,414 in a mouse model of seizures.
-
Animal Model: Male Swiss Webster mice are commonly used.
-
Procedure:
-
Administer L-687,414 intravenously (i.v.) at various doses.
-
After a set pretreatment time (e.g., 15 minutes), induce seizures by administering a convulsant agent such as N-methyl-D,L-aspartic acid (NMDLA).
-
Observe the animals for the presence or absence of seizures (e.g., clonic-tonic convulsions).
-
To assess specificity, a separate group of animals can be pretreated with D-serine (intracerebroventricularly) before the administration of L-687,414 and the convulsant.
-
-
Data Analysis: Determine the median effective dose (ED₅₀) of L-687,414 required to protect against seizures. A rightward shift in the ED₅₀ in the presence of D-serine indicates specific action at the glycine site.
Visualizations
Signaling Pathway of NMDA Receptor Modulation
Caption: Modulation of the NMDA receptor by various ligands.
Experimental Workflow for Assessing Specificity
References
L-687,414: A Comparative Analysis of Effects in Wild-Type Versus Transgenic Animal Models
A comprehensive review of published scientific literature reveals a lack of direct comparative studies examining the effects of the NMDA receptor partial agonist L-687,414 in wild-type versus transgenic animal models. Consequently, a direct quantitative comparison of its performance between these groups, supported by experimental data, cannot be provided at this time.
This guide synthesizes the available information on L-687,414's effects in wild-type animals and provides a framework for how its efficacy might be evaluated in relevant transgenic models, particularly those for neurodegenerative diseases like Alzheimer's.
L-687,414: Mechanism of Action and Observed Effects in Wild-Type Animals
L-687,414 is a partial agonist that acts on the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This receptor is a crucial component of excitatory synaptic transmission in the central nervous system. As a partial agonist, L-687,414 has a dual function: it can weakly activate the NMDA receptor while also competing with and antagonizing the effects of full agonists like glycine.[2]
This unique profile suggests a potential therapeutic benefit in conditions associated with NMDA receptor hyperexcitability, as it may dampen excessive receptor activation without completely blocking normal synaptic function.[2]
Key Findings in Wild-Type Rodents:
-
Anticonvulsant Properties: Studies in wild-type mice have demonstrated that L-687,414 can effectively and dose-dependently prevent seizures induced by various chemical convulsants.[1]
-
In Vitro Characterization: Experiments using rat brain tissue have confirmed that L-687,414 is a low-efficacy partial agonist, capable of antagonizing NMDA-evoked neuronal responses.[2]
Potential Applications in Transgenic Animal Models of Neurological Disease
The modulatory effect of L-687,414 on NMDA receptors makes it a candidate for investigation in diseases where excitotoxicity and synaptic dysfunction are implicated, most notably Alzheimer's disease. Transgenic animal models are essential tools for this type of research.
Relevant Transgenic Models:
Transgenic mouse models of Alzheimer's disease are typically engineered to overexpress human genes containing mutations linked to the familial form of the disease.[4][5] This leads to the development of key pathological hallmarks.
| Transgenic Model Type | Typical Genes Mutated | Key Pathological Features Modeled |
| Amyloid-focused | Amyloid Precursor Protein (APP) | Age-dependent formation of amyloid-beta (Aβ) plaques, gliosis.[4][6][7] |
| Accelerated Amyloid | APP and Presenilin-1 (PS1) | Earlier onset and more robust Aβ plaque pathology.[6][8] |
| Amyloid and Tau | APP, PS1, and MAPT (tau) | Development of both Aβ plaques and neurofibrillary tangles.[9] |
These models commonly exhibit progressive, age-related cognitive decline, providing a platform to test the efficacy of potential therapeutic agents like L-687,414.[10]
Experimental Protocols: A Generalized Framework
Below is a generalized experimental protocol for evaluating the effects of a compound such as L-687,414 on cognitive function and pathology in a transgenic mouse model of Alzheimer's disease (e.g., an APP/PS1 model).
1. Study Design:
-
Animal Subjects: Age-matched APP/PS1 transgenic mice and wild-type (WT) littermates.
-
Groups:
-
WT + Vehicle
-
WT + L-687,414
-
Transgenic + Vehicle
-
Transgenic + L-687,414
-
-
Administration: Chronic administration (e.g., 4-8 weeks) via an appropriate route (e.g., intraperitoneal injection, oral gavage).
2. Behavioral Assessment:
-
Spatial Learning and Memory: Morris Water Maze test to measure escape latency, path length, and memory retention in a probe trial.
-
Working Memory: Y-maze or T-maze for spontaneous alternation tasks.
-
Recognition Memory: Novel Object Recognition test.
3. Post-Mortem Tissue Analysis:
-
Brain Tissue Collection: Animals are euthanized, and brains are harvested.
-
Biochemical Analysis:
-
ELISA: To quantify brain levels of soluble and insoluble amyloid-beta 40 and 42.
-
Western Blot: To measure levels of key synaptic proteins (e.g., synaptophysin, PSD-95) as markers of synaptic integrity.
-
-
Histological Analysis:
-
Immunohistochemistry: To visualize and quantify amyloid plaque burden (e.g., using 6E10 antibody or Thioflavin S stain) and neuroinflammation (markers for microglia like Iba1 and astrocytes like GFAP).
-
Visualizing the Science: Pathways and Workflows
Caption: Signaling pathway of an NMDA receptor partial agonist like L-687,414.
Caption: Generalized experimental workflow for preclinical drug testing.
References
- 1. Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Surface Behavior and Lipid Interaction of Alzheimer β-Amyloid Peptide 1–42: A Membrane-Disrupting Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APP transgenic mice for modelling behavioral and psychological symptoms of dementia (BPSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LTP in vivo by beta-amyloid peptide in different conformational states [ouci.dntb.gov.ua]
- 8. Frontiers | Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus [frontiersin.org]
- 9. Cognitive Impairment in the 3xTg-AD Mouse Model of Alzheimer’s Disease is Affected by Aβ-ImmunoTherapy and Cognitive Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of L-687,414 and Other Glycine Site Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site modulator L-687,414 with other key players in this class of compounds. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to NMDA Receptor Glycine Site Modulation
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, possesses a unique requirement for activation: the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its glycine modulatory site. Modulators targeting this site can be broadly categorized as agonists, which facilitate receptor activation, and antagonists, which inhibit it. A third category, partial agonists, exhibit a ceiling effect, acting as agonists at low co-agonist concentrations and as functional antagonists at higher concentrations. These modulators hold significant therapeutic potential for a range of neurological and psychiatric disorders. L-687,414 is a notable partial agonist at this site.
Quantitative Comparison of Glycine Site Modulators
The following table summarizes the in vitro and in vivo pharmacological properties of L-687,414 and a selection of other glycine site modulators. This data facilitates a direct comparison of their potency and efficacy.
| Compound | Class | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | In Vivo Efficacy (ED50) | Species/Assay |
| L-687,414 | Partial Agonist | ~0.79 µM (pKi = 6.1)[1] | Apparent Kb: 15 µM | Anticonvulsant (NMDLA-induced seizures): 19.7 mg/kg (i.v.)[2] | Rat Cortical Slices / Cultured Neurons[1] / Mouse[2] |
| pKb: 6.2[1] | Anticonvulsant (PTZ-induced seizures): 13.0 mg/kg (i.v.)[2] | ||||
| Intrinsic Activity: ~10% of glycine[1] | Anticonvulsant (Audiogenic seizures): 5.1 mg/kg (i.p.)[2] | ||||
| Glycine | Full Agonist | ~0.04 µM | EC50: ~0.1-1 µM | - | Rat Brain Membranes / Cultured Neurons |
| D-Serine | Full Agonist | More potent than glycine | EC50: Potent co-agonist | Attenuates MK-801-induced PPI deficits: 1.8 g/kg[3] | Recombinant NMDA Receptors / Mouse[3] |
| D-Cycloserine | Partial Agonist | 100-fold less than glycine[4] | Partial agonist characteristics | No effect on MK-801-induced PPI deficits[3] | NMDA Receptor Binding Assay[5] / Mouse[3] |
| ACPC | Partial Agonist | - | EC50 (activation): 0.7-0.9 µM[1] | Neuroprotective in status epilepticus | Cultured Hippocampal Neurons[1] / Rat[6] |
| 7-Chlorokynurenic Acid (7-CKA) | Antagonist | ~0.7-1 µM[7] | IC50: 0.56 µM[8] | - | [3H]glycine binding[7] / Rat Cortical Slices[8] |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Antagonist | 79 nM | IC50 ratio (peak/plateau): 3.42 | Potent anticonvulsant (i.c.v.) | [3H]glycine binding / Cultured Cortical Cells / Mouse |
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glycine binding site on the NMDA receptor.
Materials:
-
Rat brain cortices
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]glycine (specific activity ~40-60 Ci/mmol)
-
Non-specific binding control: Glycine (1 mM)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [³H]glycine (typically 1-5 nM), and varying concentrations of the test compound. For determining non-specific binding, add 1 mM unlabeled glycine instead of the test compound. The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]glycine) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes the recording of NMDA receptor-mediated currents from cultured neurons to assess the functional activity of glycine site modulators.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4. Add 1 µM tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels and 10 µM bicuculline (B1666979) and 1 µM strychnine (B123637) to block GABAA and glycine receptors, respectively.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine solutions for receptor activation.
-
Test compound solutions.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and varying concentrations of the test compound (agonist or partial agonist) or a fixed concentration of NMDA and glycine with varying concentrations of the antagonist. Apply solutions rapidly using a multi-barrel perfusion system.
-
Data Recording and Analysis: Record the evoked whole-cell currents. For agonists and partial agonists, construct a concentration-response curve and determine the EC50 and maximal response. For antagonists, determine the IC50 for the inhibition of the glycine-evoked current.
Visualizing Key Concepts
To further aid in the understanding of NMDA receptor modulation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Glycine Site Modulator Evaluation.
References
- 1. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Differential neuroprotective effects of the NMDA receptor-associated glycine site partial agonists 1-aminocyclopropanecarboxylic acid (ACPC) and D-cycloserine in lithium-pilocarpine status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of L-687,414's pharmacological profile
An Independent Verification of the Pharmacological Profile of L-687,414: A Comparative Guide
This guide provides an objective comparison of the pharmacological profile of L-687,414 with other glycine (B1666218) site N-methyl-D-aspartate (NMDA) receptor partial agonists. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies for key experiments.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the quantitative pharmacological data for L-687,414 and alternative glycine site NMDA receptor partial agonists.
| Compound | Target | Action | Binding Affinity (pKi) | Potency (pKb / Apparent Kb) | Efficacy (Intrinsic Activity) | In Vivo Anticonvulsant Potency (ED50) |
| L-687,414 | Glycine site of NMDA Receptor | Partial Agonist | 6.1 ± 0.09[1][2] | pKb = 6.2 ± 0.12; Apparent Kb = 15 µM[1][2] | ~10% of glycine[1][2] | 5.1 - 26.1 mg/kg (depending on seizure model)[3] |
| R(+)HA-966 | Glycine site of NMDA Receptor | Partial Agonist | IC50 = 12.5 µM[4] | pKb = 5.6; Apparent Kb = 55 µM[1][2][4] | ~20% of glycine[1][2] | ED50 = 52.6 - 900 mg/kg (depending on seizure model)[4] |
| D-Cycloserine | Glycine site of NMDA Receptor | Partial Agonist | High affinity[5] | - | 40-50% of maximal stimulation by glycine[6] | - |
| ACPC | Glycine site of NMDA Receptor | Partial Agonist | - | - | 80%[7] | Reduces ethanol (B145695) consumption[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological profiling of L-687,414 and its alternatives are provided below.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This assay determines the binding affinity of a compound to the glycine site of the NMDA receptor.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]glycine) from the glycine binding site on NMDA receptors in prepared brain tissue membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can be converted to the inhibition constant (Ki).
-
Materials:
-
Rat cortical membranes (prepared from rat brains)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]glycine)
-
Non-specific binding determinator (e.g., a high concentration of unlabeled glycine)
-
Test compounds (e.g., L-687,414)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
-
Assay Setup: In triplicate, tubes are prepared for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled glycine), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by the test compound is plotted against its concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effect of a compound on NMDA receptor-mediated currents in cultured neurons.
-
Principle: A glass micropipette with a small tip diameter is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the currents flowing through the ion channels are measured. This allows for the characterization of the effect of a test compound on NMDA receptor activation.
-
Materials:
-
Cultured neurons (e.g., rat cortical neurons)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
External and internal recording solutions
-
NMDA receptor agonists (e.g., NMDA and glycine)
-
Test compounds (e.g., L-687,414)
-
-
Procedure:
-
Cell Preparation: Neurons are cultured on coverslips.
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a gigaohm seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by applying NMDA and a co-agonist like glycine.
-
Drug Application: The test compound is applied to the cell, and its effect on the NMDA-evoked currents is recorded. For partial agonists, their ability to evoke a current on their own and to inhibit the current evoked by a full agonist is measured.
-
Data Analysis: The amplitude and kinetics of the currents are analyzed to determine the potency (e.g., EC50 or IC50) and efficacy of the compound.
-
In Vivo Long-Term Potentiation (LTP) Measurement
This experiment assesses the effect of a compound on synaptic plasticity in the hippocampus of a live animal.
-
Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a cellular model for learning and memory and is dependent on NMDA receptor activation in many brain regions. By measuring LTP in the presence and absence of a test compound, its effect on synaptic plasticity can be determined.
-
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
High-frequency stimulation (HFS) protocol generator
-
Test compound (e.g., L-687,414)
-
-
Procedure:
-
Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is implanted in an afferent pathway of the hippocampus (e.g., the perforant path), and a recording electrode is placed in a downstream area (e.g., the dentate gyrus).
-
Baseline Recording: Baseline synaptic responses are recorded by delivering single electrical pulses to the stimulating electrode at a low frequency.
-
Drug Administration: The test compound is administered (e.g., intravenously).
-
LTP Induction: A high-frequency stimulation (HFS) protocol is delivered through the stimulating electrode to induce LTP.
-
Post-HFS Recording: Synaptic responses are recorded for an extended period after HFS to measure the potentiation of the synaptic response.
-
Data Analysis: The magnitude and duration of LTP are quantified and compared between the drug-treated group and a control group.
-
Mandatory Visualizations
Signaling Pathway of the NMDA Receptor
Caption: NMDA Receptor Signaling Pathway.
Experimental Workflow for Pharmacological Characterization
Caption: Experimental Workflow.
References
- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. D-cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-687,414: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of L-687,414 (CAS RN: 132695-96-6), a glycine-site NMDA receptor antagonist utilized in scientific research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Core Disposal Protocol
The primary directive for the disposal of L-687,414 is to transfer the waste material and its container to an approved waste disposal plant [1]. This procedure ensures that the compound is managed by personnel trained in handling chemical waste and in facilities equipped for environmentally sound disposal. Do not attempt to dispose of L-687,414 through standard laboratory drains or as general waste.
Pre-Disposal Handling and Storage
Proper handling and storage are crucial precursors to safe disposal. The following table summarizes key operational parameters for L-687,414 and related compounds.
| Parameter | Specification | Source |
| Chemical Name | (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | Wikipedia |
| CAS Number | 132695-96-6 | AK Scientific, Inc. |
| Molecular Formula | C5H10N2O2 | Wikipedia |
| Molar Mass | 130.147 g·mol−1 | Wikipedia |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols. | Echemi |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | Echemi |
Step-by-Step Disposal Workflow
The following procedure outlines the recommended steps for the disposal of L-687,414.
Experimental Protocol: Disposal of L-687,414
-
Personnel Protective Equipment (PPE) Verification: Before handling L-687,414, ensure that appropriate PPE is worn, including but not limited to a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for L-687,414 and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Do not mix L-687,414 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Ensure the primary waste container is compatible with the chemical and is in good condition.
-
The container must be securely sealed to prevent leaks or spills.
-
Label the container clearly with the name "L-687,414," the CAS number (132695-96-6), and any other information required by your institution (e.g., hazard symbols, accumulation start date).
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection of the L-687,414 waste.
-
Provide the waste disposal service with all necessary information about the material, including a copy of the Safety Data Sheet (SDS) if requested.
-
-
Documentation:
-
Maintain a record of the amount of L-687,414 disposed of and the date of disposal, in accordance with your laboratory's and institution's protocols.
-
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the L-687,414 disposal process.
Caption: Logical workflow for the proper disposal of L-687,414.
References
Navigating the Safe Handling of L-687,414: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the novel NMDA receptor antagonist L-687,414, ensuring a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and promote the responsible handling of this research compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of L-687,414 is the first step in safe handling. As a close analogue of HA-966, its properties are inferred to be similar.
| Property | Data |
| IUPAC Name | (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molar Mass | 130.147 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Information not available; assume solubility in common organic solvents and aqueous solutions requires verification. |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for L-687,414, a precautionary approach is essential. The safety recommendations for its analogue, HA-966, suggest that the compound should be handled as potentially hazardous. The toxicological properties have not been fully investigated.
Primary Hazards:
-
Acute Effects: The potential for irritation to the skin, eyes, and respiratory tract should be assumed. Ingestion may cause gastrointestinal irritation.
-
Chronic Effects: Unknown.
Recommended Personal Protective Equipment:
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | ASTM F739-tested for the solvents in use |
| Body Protection | Laboratory coat | Standard |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | NIOSH-approved |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
A systematic approach to handling L-687,414 from receipt to disposal is critical for minimizing exposure and ensuring laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing agents.
3. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid compound, minimizing the generation of dust.
-
When dissolving, add the solid to the solvent slowly.
4. Handling and Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
5. Spill and Emergency Procedures:
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
6. Disposal Plan:
-
All waste containing L-687,414 must be treated as hazardous chemical waste.
-
Collect all waste in appropriately labeled, sealed containers.
-
Dispose of the waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
Visualizing Workflows and Pathways
To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
